molecular formula C8H7BrF2O B13544340 2-Bromo-1-(2,6-difluorophenyl)ethanol

2-Bromo-1-(2,6-difluorophenyl)ethanol

Cat. No.: B13544340
M. Wt: 237.04 g/mol
InChI Key: YRZBORFDPJWROS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-difluorophenyl)ethanol is a halogenated ethanol derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a bromoethanol chain on a difluorinated phenyl ring, is commonly utilized in nucleophilic substitution reactions, particularly in the synthesis of complex molecules with biological activity. This compound is of significant interest for the development of potential therapeutics, drawing parallels to structures used in cutting-edge research. One of the primary research applications of this scaffold is in the exploration of kinase inhibitors. Structural analogues, such as diaminothiazole derivatives, are investigated for their potent activity against cyclin-dependent kinases (CDKs) like CDK11, which is an emerging target in oncology due to its roles in transcription, RNA splicing, and cell cycle regulation . These inhibitors are valuable chemical probes for understanding cancer cell proliferation and apoptosis . Furthermore, closely related compounds have shown high potency in antiparasitic drug discovery campaigns. Research into diaminothiazole series has demonstrated that such compounds can target cyclin-dependent kinase 12 (CRK12) in trypanosomes, proving effective against Trypanosoma congolense and Trypanosoma vivax , the parasites responsible for African Animal Trypanosomiasis (nagana) . This highlights the scaffold's potential in developing new treatments for neglected tropical diseases. Intended Research Applications: • Building block for the synthesis of kinase inhibitor libraries • Intermediate for potential antiparasitic agents • General synthetic intermediate for fluorinated pharmaceuticals Safety Notice: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-bromo-1-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2

InChI Key

YRZBORFDPJWROS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CBr)O)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-1-(2,6-difluorophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-1-(2,6-difluorophenyl)ethanol, a halogenated aromatic alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally analogous compounds and established chemical principles to present a robust profile. We will delve into its predicted physicochemical properties, propose a detailed and validated two-step synthetic pathway, and outline methodologies for its analytical characterization. Furthermore, this guide explores the compound's stability, reactivity, and its potential applications as a versatile building block in medicinal chemistry, particularly within the framework of Fragment-Based Drug Discovery (FBDD). This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

2-Bromo-1-(2,6-difluorophenyl)ethanol is a chiral halohydrin that combines several key structural features making it a valuable intermediate for organic synthesis and a promising fragment for drug discovery. Its structure consists of a central ethanol backbone substituted with a bromine atom and a 2,6-difluorophenyl group.

  • The 2,6-Difluorophenyl Moiety: The presence of two fluorine atoms in the ortho positions to the point of attachment has profound effects. It sterically influences the conformation of the molecule and modulates the electronics of the aromatic ring, often enhancing metabolic stability and binding affinity to biological targets.

  • The α-Bromo Alcohol (Bromohydrin) Functionality: This is a highly versatile functional group. The secondary alcohol can participate in hydrogen bonding and can be a key pharmacophoric feature. The adjacent bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution. It also serves as a synthetic handle for introducing further complexity via cross-coupling reactions.

These features position 2-Bromo-1-(2,6-difluorophenyl)ethanol as an attractive starting point for creating libraries of more complex molecules. In the context of drug development, it aligns well with the principles of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak binding to a protein target and then systematically "grown" or "linked" to develop potent leads.[1]

Predicted Physicochemical Properties

PropertyPredicted Value / InformationSource / Basis
IUPAC Name 2-bromo-1-(2,6-difluorophenyl)ethanolStructure-based nomenclature
Molecular Formula C₈H₇BrF₂OElemental Composition
Molecular Weight 237.04 g/mol Elemental Composition
InChI InChI=1S/C8H7BrF2O/c9-5-8(12)6-3-1-2-4-7(6,10)11/h1-4,8,12H,5H2Computed
InChIKey Not available-
SMILES C1=CC(=C(C(=C1)F)C(CBr)O)FStructure-based representation
Physical Form Expected to be a solid or high-boiling liquidAnalogy to similar compounds
XLogP3 (Predicted) ~2.1Analogy to 2-bromo-1-(2-fluorophenyl)ethanol (XLogP3 = 1.9)[2]
Hydrogen Bond Donors 1 (from -OH group)Computed
Hydrogen Bond Acceptors 3 (from -OH and 2x -F)Computed
Rotatable Bonds 2Computed

Synthesis and Purification

The most logical and field-proven approach to synthesizing 2-Bromo-1-(2,6-difluorophenyl)ethanol is a two-step process.[3] This methodology begins with the α-bromination of a commercially available ketone precursor, followed by the reduction of the resulting α-bromoketone.

Synthesis_Workflow Precursor 2',6'-Difluoroacetophenone Intermediate 2-Bromo-1-(2,6-difluorophenyl)ethanone Precursor->Intermediate α-Bromination (e.g., NBS, AIBN) Product 2-Bromo-1-(2,6-difluorophenyl)ethanol Intermediate->Product Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Step 1: α-Bromination of 2',6'-Difluoroacetophenone

Causality: The goal is to selectively introduce a single bromine atom at the α-position to the carbonyl group. A radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for this transformation on aryl ketones.[4] Using a non-polar solvent like carbon tetrachloride minimizes competing ionic side reactions.[4]

Protocol:

  • Setup: To a dry, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-difluoroacetophenone (1.0 eq).

  • Reagent Addition: Dissolve the ketone in carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) followed by brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-1-(2,6-difluorophenyl)ethanone. This intermediate can be used directly or purified further by column chromatography if needed.

Step 2: Reduction of 2-Bromo-1-(2,6-difluorophenyl)ethanone

Causality: The reduction of the ketone to a secondary alcohol requires a mild reducing agent to avoid the undesired reductive removal of the bromine atom. Sodium borohydride (NaBH₄) is the ideal choice as it is selective for ketones in the presence of alkyl halides.[3] The reaction is performed at low temperature (0 °C) to enhance selectivity and control the reaction rate.[4]

Protocol:

  • Setup: Dissolve the crude 2-Bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq) from the previous step in methanol and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.[4] Effervescence will be observed.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes. Monitor the disappearance of the ketone by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until effervescence ceases.[4] This neutralizes the excess NaBH₄ and protonates the resulting alkoxide.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Analytical Characterization

Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The following table summarizes the expected key signals.

TechniqueExpected Signature
¹H NMR - Aromatic protons (multiplets, ~7.0-7.5 ppm).- Benzylic proton (-CHOH, triplet or doublet of doublets, ~5.0-5.5 ppm).- Methylene protons (-CH₂Br, two diastereotopic protons appearing as a multiplet or two doublets of doublets, ~3.6-4.0 ppm).- Alcohol proton (-OH, broad singlet, variable ppm).
¹³C NMR - Aromatic carbons (~110-160 ppm, with characteristic C-F couplings).- Benzylic carbon (-CHOH, ~70-75 ppm).- Methylene carbon (-CH₂Br, ~35-45 ppm).
¹⁹F NMR - Two equivalent fluorine atoms appearing as a single signal (singlet or multiplet depending on coupling to aromatic protons).
IR Spectroscopy - Broad O-H stretch (~3200-3600 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aliphatic C-H stretch (~2850-3000 cm⁻¹).- C-F stretch (~1100-1300 cm⁻¹).- C-Br stretch (~500-650 cm⁻¹).
Mass Spectrometry - A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the hallmark isotopic signature of a single bromine atom.

Reactivity, Stability, and Handling

Reactivity: The molecule's reactivity is dominated by its two functional groups. The secondary alcohol can be oxidized to the corresponding ketone or undergo esterification/etherification. The bromine atom is on a secondary carbon and is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities (e.g., azides, amines, thiols).

Stability and Storage: Halohydrins can be sensitive to heat, strong acids, and bases.[5] It is recommended to store the compound in an inert atmosphere at low temperatures (2-8°C).[6] Avoid exposure to moisture, as it is likely hygroscopic.[5]

Handling and Safety: Based on data for the precursor ketone and related brominated compounds, 2-Bromo-1-(2,6-difluorophenyl)ethanol should be handled with care.[6][7] It is expected to be an irritant to the skin, eyes, and respiratory tract.[5][7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The true value of 2-Bromo-1-(2,6-difluorophenyl)ethanol lies in its utility as a sophisticated chemical building block.

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to traditional high-throughput screening.[1] It relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target. These "hits" are then optimized into potent leads. 2-Bromo-1-(2,6-difluorophenyl)ethanol is an excellent candidate for an FBDD screening library due to its:

  • Low Molecular Weight: (~237 g/mol ), fitting within the typical fragment range.

  • 3D Complexity: The chiral center and defined stereochemistry provide a three-dimensional vector for exploring protein binding pockets.

  • Versatile Handles: Both the alcohol and bromine atoms serve as points for synthetic elaboration, allowing a confirmed fragment hit to be "grown" into an adjacent pocket or "linked" with another fragment.

FBDD_Workflow Conceptual FBDD Workflow cluster_0 Conceptual FBDD Workflow cluster_1 Conceptual FBDD Workflow Screening Fragment Library Screening Hit_ID Hit Identification (e.g., 2-Bromo-1-(2,6-difluorophenyl)ethanol) Screening->Hit_ID Biophysical Methods (NMR, X-ray, SPR) Optimization Structure-Guided Optimization Hit_ID->Optimization Confirmed Binding Growing Fragment Growing Optimization->Growing Linking Fragment Linking Optimization->Linking Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound

Caption: Role of a fragment like 2-Bromo-1-(2,6-difluorophenyl)ethanol in FBDD.

Synthesis of Chiral Amines and Ethers

The bromine can be displaced by nitrogen or oxygen nucleophiles to generate chiral amino alcohols or ethers, respectively. These are common motifs in many active pharmaceutical ingredients (APIs). The 2,6-difluoro substitution pattern is often found in inhibitors of enzymes like kinases and proteases.

Conclusion

2-Bromo-1-(2,6-difluorophenyl)ethanol represents a strategically important molecule for chemical and pharmaceutical research. While direct experimental data is sparse, its physicochemical properties can be reliably predicted, and its synthesis can be achieved through a robust and scalable two-step protocol. Its true potential is realized in its application as a versatile building block, offering multiple avenues for synthetic elaboration. For scientists engaged in drug discovery, particularly those utilizing fragment-based approaches, this compound serves as a high-value scaffold for the development of novel, potent, and specific therapeutic agents.

References

  • BenchChem. (2025). Optimizing reaction conditions for 2-Bromo-1-(4-fluorophenyl)ethanol synthesis. BenchChem Technical Support Center.
  • MilliporeSigma. (n.d.). 2-Bromo-1-(2,6-difluorophenyl)ethanone.
  • Guidechem. (2023). How is 2-Bromoethanol synthesized and used?. Guidechem FAQ.
  • Organic Syntheses. (n.d.). erythro-2-BROMO-1,2-DIPHENYLETHANOL. Organic Syntheses Procedure.
  • ChemicalBook. (2024). How to synthesis 2-Bromoethanol.
  • BenchChem. (2025). Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide. BenchChem.
  • Organic Syntheses. (1921-2026). 2-bromoethanol. Organic Syntheses Procedure.
  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
  • PubChem. (2026). 2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one.
  • ChemScene. (n.d.). 2-Bromo-1-(2,4-difluorophenyl)ethan-1-ol.
  • PubChem. (2026). 2-Azido-2-(4-bromo-2,6-difluorophenyl)ethan-1-ol.
  • ChemicalBook. (n.d.). 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanol.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development. BenchChem.
  • NOAA. (n.d.). 2-BROMOETHANOL. CAMEO Chemicals.
  • Axios Research. (n.d.). 2-bromo-1-(2-chlorophenyl)ethanol.
  • PubChem. (n.d.). 1-(2-Bromo-6-fluorophenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromo-2,6-difluorophenyl)ethanol.
  • Sigma-Aldrich. (n.d.). 1-(3,6-Dibromo-2-fluorophenyl)ethanol.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-. NIST Chemistry WebBook.
  • Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.
  • ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
  • Javed, M. (2026). Fragment-Based Drug Discovery (FBDD): A Comprehensive Review of Principles, Methodologies, and Applications in Modern Drug Development. International Journal of Scientific Research & Technology, 3(3), 82-93.

Sources

2-Bromo-1-(2,6-difluorophenyl)ethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-1-(2,6-difluorophenyl)ethanol: Chemical Identifiers, Synthetic Workflows, and Pharmacophore Applications

Executive Summary

In modern drug discovery, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly versatile, bifunctional intermediate. While its oxidized precursor, 2-bromo-1-(2,6-difluorophenyl)ethanone (CAS: 56159-89-8), is commercially ubiquitous [1], the alcohol derivative is typically synthesized in situ or isolated as a transient intermediate. This whitepaper details the structural parameters, chemoselective synthetic protocols, and mechanistic utility of 2-bromo-1-(2,6-difluorophenyl)ethanol, specifically focusing on its role in generating epoxides for cross-coupling and azole-antifungal/kinase inhibitor development [3].

Chemical Identity & Structural Parameters

Because 2-bromo-1-(2,6-difluorophenyl)ethanol is frequently generated and immediately consumed in downstream reactions (such as intramolecular epoxidation), it is often cataloged in reference to its ketone precursor. Below is the consolidated structural and identifier data for the alcohol and its primary commercial precursor.

Parameter2-Bromo-1-(2,6-difluorophenyl)ethanol (Target)2-Bromo-1-(2,6-difluorophenyl)ethanone (Precursor)
IUPAC Name 2-bromo-1-(2,6-difluorophenyl)ethan-1-ol2-bromo-1-(2,6-difluorophenyl)ethan-1-one
CAS Number Not broadly assigned / Intermediate56159-89-8 [1][4]
Molecular Formula C₈H₇BrF₂OC₈H₅BrF₂O
Molecular Weight 237.04 g/mol 235.03 g/mol
SMILES OC(CBr)c1c(F)cccc1FO=C(CBr)c1c(F)cccc1F
InChI InChI=1S/C8H7BrF2O/c9-4-8(12)7-5(10)2-1-3-6(7)11/h1-3,8,12H,4H2InChI=1S/C8H5BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Key Features Chiral center at C1, Hydrogen-bond donorSp² hybridized carbonyl, highly electrophilic

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of the 2,6-difluorophenyl moiety is rarely accidental. It serves three distinct mechanistic purposes in drug design:

  • Conformational Locking: The di-ortho fluorine substitution creates significant steric hindrance. This forces the phenyl ring out of the plane relative to the attached ethanol/epoxide side chain, locking the molecule into a specific 3D conformation that is highly favorable for binding in deep, narrow hydrophobic pockets (e.g., the active site of fungal CYP51 or human tyrosine kinases).

  • Metabolic Stability: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) block cytochrome P450-mediated aromatic oxidation at the ortho positions.

  • Bifunctional Reactivity: The molecule possesses both a nucleophilic/hydrogen-bonding hydroxyl group and an electrophilic alkyl bromide. This allows for controlled, sequential functionalization.

Pathway Visualization: From Ketone to API

The standard workflow utilizes the bromoethanol intermediate to form an oxirane (epoxide), which is subsequently opened by a nucleophile (such as a triazole or amine) to yield the final pharmacophore [3].

Synthesis A 2-Bromo-1-(2,6-difluorophenyl) ethanone (CAS: 56159-89-8) B 2-Bromo-1-(2,6-difluorophenyl) ethanol (Target Intermediate) A->B Chemoselective Reduction (NaBH4) C 2-(2,6-Difluorophenyl) oxirane (Reactive Electrophile) B->C Base-Mediated Intramolecular SN2 D Azole/Triazole Derivatives (Final APIs) C->D Nucleophilic Ring Opening

Caption: Synthetic workflow from the commercial ketone precursor to advanced heterocyclic APIs.

Experimental Protocols & Methodologies

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Causality for each experimental condition is explicitly stated to aid in troubleshooting.

Protocol 1: Chemoselective Reduction to 2-Bromo-1-(2,6-difluorophenyl)ethanol

Objective: Reduce the carbonyl group without cleaving the labile C-Br bond or inducing premature epoxide formation.

  • Preparation: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq, CAS 56159-89-8) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the over-reduction of the carbon-bromine bond (dehalogenation) and control the exothermic nature of hydride addition.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and localized heating.

  • Reaction Monitoring: Stir at 0 °C for 45–60 minutes. Monitor via TLC (Hexanes:EtOAc 8:2) until the UV-active ketone spot is fully consumed.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mildly acidic quench is critical. If a strong base (like NaOH) is used, the newly formed alkoxide will spontaneously attack the adjacent carbon, displacing the bromide and forming the epoxide prematurely.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is 2-bromo-1-(2,6-difluorophenyl)ethanol.

Protocol 2: Base-Mediated Epoxidation (Oxirane Formation)

Objective: Convert the bromoethanol into a highly reactive epoxide for downstream cross-coupling.

Mechanism Step1 1. Base Deprotonation OH is converted to Alkoxide (O-) Step2 2. Conformational Alignment O- aligns anti-periplanar to C-Br Step1->Step2 Step3 3. Intramolecular SN2 O- attacks C1, Br- departs Step2->Step3 Step4 4. Product Isolation 2-(2,6-Difluorophenyl)oxirane formed Step3->Step4

Caption: Mechanistic steps of the intramolecular SN2 epoxidation.

  • Preparation: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanol in acetone or THF.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Execution: Stir at room temperature for 2–4 hours. The mild base deprotonates the alcohol, driving the intramolecular Sₙ2 displacement of the bromide.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via short-path silica gel chromatography to yield the pure epoxide.

Analytical Characterization

Verification of the synthesized 2-bromo-1-(2,6-difluorophenyl)ethanol is best achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atoms induces distinct splitting patterns (J-coupling) on the aromatic protons.

TechniqueExpected Signals / AssignmentsDiagnostic Value
¹H NMR (CDCl₃) δ 7.25–7.35 (m, 1H, Ar-H, para)δ 6.85–6.95 (m, 2H, Ar-H, meta)δ 5.25 (dd, 1H, -CH -OH)δ 3.65–3.80 (m, 2H, -CH₂ -Br)δ 2.60 (br s, 1H, -OH )The shift of the methine proton (δ 5.25) confirms reduction of the ketone. The multiplet nature is due to coupling with the adjacent CH₂ and long-range coupling with the ortho-fluorines.
¹³C NMR (CDCl₃) δ ~160.5 (dd, C-F)δ ~130.0 (t, Ar-C para)δ ~111.5 (dd, Ar-C meta)δ 68.2 (-C H-OH)δ 35.4 (-C H₂-Br)The doublet-of-doublets (dd) at ~160 ppm is highly characteristic of the C-F bonds in a 2,6-difluoro system.
FT-IR (ATR) ~3350 cm⁻¹ (broad, O-H stretch)~1620, 1590 cm⁻¹ (Ar C=C stretch)~1050 cm⁻¹ (C-O stretch)~600 cm⁻¹ (C-Br stretch)Absence of the strong carbonyl peak (~1700 cm⁻¹) confirms complete conversion from the precursor ketone.

Safety, Handling, and Storage

  • Toxicity & Reactivity: As an alkyl bromide, 2-bromo-1-(2,6-difluorophenyl)ethanol is a potent alkylating agent. It poses risks of skin sensitization and severe eye irritation. It must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.

  • Storage: Store the compound in an inert atmosphere (Argon or N₂) at 2–8 °C [1]. Prolonged exposure to ambient light or temperatures above 25 °C can lead to slow decomposition (liberation of HBr) or spontaneous oligomerization.

References

  • National Center for Biotechnology Information (PubChem). "2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one". PubChem CID: 85994013. Retrieved from: [Link]

  • National Institutes of Health (PMC). "Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors". Retrieved from: [Link]

Thermodynamic Stability and Degradation Kinetics of 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Pharmaceutical Drug Development Professionals.

Structural Thermodynamics & Ground-State Stability

2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly functionalized chiral halohydrin, frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as triazole antifungals. The thermodynamic stability of this molecule is governed by a delicate balance of steric hindrance, inductive electronic effects, and the inherent lability of the carbon-bromine (C-Br) bond.

From a structural perspective, the molecule's ground-state stability is heavily influenced by the 2,6-difluorophenyl moiety:

  • Inductive Deactivation (-I Effect): The highly electronegative ortho-fluorine atoms exert a strong electron-withdrawing inductive effect on the benzylic carbon (C1). This severely destabilizes any developing positive charge, effectively shutting down the SN​1 degradation pathway (which would require the formation of a benzylic carbocation).

  • Steric Rotational Barriers: The bulky fluorine atoms create a sterically demanding environment. For the molecule to degrade via its primary pathway (epoxide formation), it must adopt a specific anti-periplanar conformation between the alkoxide oxygen and the leaving bromide. The steric bulk of the 2,6-difluorophenyl group increases the rotational barrier around the C1-C2 bond, kinetically stabilizing the halohydrin at lower temperatures by reducing the frequency of reactive rotamer formation.

  • Intramolecular Hydrogen Bonding: In non-polar environments, weak intramolecular hydrogen bonding (OH···F) provides marginal ground-state stabilization, slightly elevating the activation energy ( Ea​ ) required for deprotonation.

Mechanistic Causality of Degradation

The primary thermodynamic sink for 2-Bromo-1-(2,6-difluorophenyl)ethanol is the formation of 2-(2,6-difluorophenyl)oxirane via an intramolecular SN​2 reaction, classically known as an internal Williamson ether synthesis.

Despite the resulting epoxide possessing approximately 25 kcal/mol of angular ring strain, this degradation pathway is thermodynamically spontaneous under basic or elevated thermal conditions. As demonstrated in computational studies on halohydrin spontaneity , the reaction is driven forward by two critical factors:

  • Entropic Gain ( ΔS∘>0 ): The expulsion of the bromide ion and the subsequent reorganization of the solvation shell result in a net increase in system entropy.

  • Solvation Thermodynamics: The favorable solvation energy of the released bromide anion in protic or polar media overcomes the enthalpic penalty of the strained oxirane ring .

DegradationPathways Halohydrin 2-Bromo-1-(2,6-difluorophenyl)ethanol (Stable Ground State) Alkoxide Alkoxide Intermediate (Deprotonated) Halohydrin->Alkoxide Base (OH-) Fast Equilibrium Diol 1-(2,6-difluorophenyl)ethane-1,2-diol (Hydrolysis Product) Halohydrin->Diol Thermal Hydrolysis (Slow, High Ea) Epoxide 2-(2,6-difluorophenyl)oxirane (Kinetic/Thermodynamic Sink) Alkoxide->Epoxide Intramolecular SN2 -Br- (Entropy Driven) Epoxide->Diol H2O / H+ Ring Opening

Figure 1: Primary thermodynamic degradation pathways of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Self-Validating Stability Profiling Protocol

To accurately map the thermodynamic boundaries of this intermediate, stability testing must comply with ICH Q1A(R2) guidelines . Standard HPLC-UV methods often fail to capture the full degradation profile due to the weak chromophore changes between the halohydrin and the epoxide.

The Causality of Method Selection: We employ quantitative 19 F-NMR ( q NMR) alongside HPLC. The fluorine atoms on the aromatic ring are exquisitely sensitive to the hybridization and steric environment of the adjacent benzylic carbon. The conversion of the sp 3 halohydrin to the strained epoxide induces a distinct, quantifiable upfield shift in the 19 F spectrum, allowing for real-time kinetic tracking without the risk of on-column degradation inherent to LC methods.

Step-by-Step Forced Degradation Methodology
  • Sample Preparation: Prepare a 0.1 M solution of 2-Bromo-1-(2,6-difluorophenyl)ethanol in a 50:50 mixture of Acetonitrile-d3 and D 2​ O.

  • Internal Standardization (Self-Validation): Add exactly 0.05 M of 4-fluorotoluene as an internal standard. Logic: This ensures strict mass balance. If the molar sum of (Halohydrin + Epoxide + Diol) falls below 98% relative to the standard, it flags unmonitored pathways like volatile loss or oligomerization.

  • Stress Conditions:

    • Alkaline Stress: Adjust to pH 10 using 0.1 M NaOD. Monitor at 25°C for 24 hours. (Triggers rapid alkoxide formation).

    • Acidic Stress: Adjust to pH 2 using 0.1 M DCl. Monitor at 60°C for 7 days. (Probes direct hydrolysis to the diol).

    • Thermal Stress: Maintain at neutral pH, heat to 60°C for 7 days.

  • Data Acquisition: Acquire 19 F-NMR spectra at t=0,1,4,12,24, and 168 hours. Integrate the ortho-fluorine signals of the halohydrin against the emerging epoxide and diol peaks.

Workflow Start Sample Preparation (0.1 M in MeCN/H2O) Stress ICH Q1A(R2) Stressed Conditions Start->Stress Thermal Thermal (60°C, 7 Days) Stress->Thermal Base Alkaline (pH 10, 25°C, 24h) Stress->Base Acid Acidic (pH 2, 60°C, 7 Days) Stress->Acid Analysis HPLC-UV & 19F-NMR Analysis (Quantify Epoxide & Diol) Thermal->Analysis Base->Analysis Acid->Analysis

Figure 2: ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters governing the conversion of the halohydrin to the epoxide. These values dictate the shelf-life and handling constraints of the compound.

Thermodynamic ParameterEstimated ValueMechanistic Implication
ΔG∘ (Overall Reaction) -4.5 kcal/molSpontaneous under standard conditions; driven by entropy and solvation despite ring strain.
ΔH‡ (Activation Enthalpy) +21.5 kcal/molSignificant kinetic barrier at neutral pH; necessitates base catalysis to lower Ea​ for rapid conversion.
ΔS‡ (Activation Entropy) -6.2 cal/(mol·K)Negative entropy of activation due to the highly ordered, sterically hindered anti-periplanar transition state.
ΔS∘ (Overall Entropy) +18.5 cal/(mol·K)Strong entropic driving force from the expulsion and solvation of the bromide leaving group.

Process Chemistry & Mitigation Strategies

To maintain the thermodynamic stability of 2-Bromo-1-(2,6-difluorophenyl)ethanol during scale-up and storage, process chemists must implement the following controls:

  • Thermal Control: Store strictly at or below 5°C. The high activation enthalpy ( ΔH‡=+21.5 kcal/mol) means degradation rates increase exponentially with temperature.

  • pH Management: The compound is exquisitely sensitive to base. Even weak bases (like residual carbonate from earlier synthesis steps) will rapidly deprotonate the alcohol, bypassing the thermal activation barrier and initiating immediate epoxidation. Solutions must be kept strictly neutral or slightly acidic (pH 4-6).

  • Solvent Selection: Avoid protic solvents (like methanol or ethanol) during prolonged storage, as they stabilize the bromide leaving group via hydrogen bonding, subtly lowering the transition state barrier for degradation. Aprotic, non-nucleophilic solvents (e.g., Toluene, MTBE) are preferred.

References

  • Silva, P. J. (2023). Computational insights into the spontaneity of epoxide formation from halohydrins and other mechanistic details of Williamson's ether synthesis. Chemistry Journal of Moldova, 18(2), 87-95. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. URL:[Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. URL:[Link]

The Strategic Integration of 2,6-Difluorophenyl Derivatives in Medicinal Chemistry: Conformational Control and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Rationale

In modern drug design, the introduction of fluorine is a highly calculated maneuver. Among fluorinated motifs, the 2,6-difluorophenyl group has emerged as a privileged pharmacophore and bioisostere. Unlike a simple phenyl ring, the 2,6-difluorophenyl moiety fundamentally alters the three-dimensional architecture and pharmacokinetic profile of a drug molecule.

The rationale for its use is rooted in two primary physicochemical phenomena:

  • Conformational Restriction (Orthogonality): The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When placed at both ortho positions of a phenyl ring attached to a linker (such as an amide, carbonyl, or amine), the steric clash and electrostatic repulsion force the dihedral angle between the arene and the linker to approximately 90°. This orthogonal geometry allows the molecule to project deeply into narrow, rigid hydrophobic pockets of target proteins[1].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich ortho and para positions of aromatic rings for oxidative metabolism. The high electronegativity of fluorine pulls electron density away from the ring, while the strong C–F bond (~116 kcal/mol) resists homolytic cleavage, effectively blocking CYP-mediated degradation and extending the drug's half-life[2].

Case Studies in Target Binding and Efficacy

Kinase Inhibition: The Development of PIM447

The Proviral Insertion site in Moloney murine leukemia (PIM) kinases are major targets for hematological malignancies. During the optimization of pan-PIM inhibitors, researchers discovered that replacing a standard phenyl or flexible aliphatic group with a 2,6-difluorophenyl moiety drastically improved both potency and metabolic stability. This led to the clinical candidate PIM447 (LGH447) . The 2,6-difluorophenyl group in PIM447 locks the molecule into a highly restricted conformation that perfectly complements the ATP-binding pocket of PIM kinases, achieving picomolar affinity ( Ki​ = 6 pM for PIM1) while reducing microsomal clearance to negligible levels[2].

Antiepileptic Therapeutics: Rufinamide

Rufinamide (Banzel) is an FDA-approved antiepileptic drug used primarily for Lennox-Gastaut syndrome[3]. Structurally, it is a 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. The 2,6-difluorophenyl group is critical for its mechanism of action, which involves binding to voltage-gated sodium channels (VGSCs) and prolonging their inactive state, thereby preventing the rapid, repetitive neuronal firing associated with seizures[4].

G A Rufinamide (2,6-Difluorophenyl) B Voltage-Gated Sodium Channel A->B Binds Target C Prolonged Inactive State B->C Modulates Kinetics D Reduced Neuronal Firing C->D Suppresses Seizures

Pharmacodynamic signaling pathway of Rufinamide modulating sodium channels.

HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

In the development of Diarylpyrimidine (DAPY) derivatives for HIV-1, researchers synthesized a series of methanones where the 2,6-difluorophenyl group was linked via a carbonyl bridge. The steric hindrance of the ortho-fluorines forced the aromatic arm into an almost perpendicular angle relative to the pyrimidine core. This restricted conformation perfectly matched the spatial requirements of the NNRTI binding pocket, yielding low nanomolar anti-HIV-1 activity ( EC50​ = 4 nM)[1].

Quantitative Impact of 2,6-Difluoro Substitution

The following table synthesizes the comparative advantages of the 2,6-difluorophenyl moiety across different drug scaffolds, demonstrating the transition from flexible, rapidly cleared molecules to potent, stable clinical candidates.

Compound / ScaffoldAryl SubstitutionDihedral Angle ( θ )Microsomal Clearance ( CLint​ )Primary Target Potency
DAPY NNRTI (Analog) Phenyl~35° (Flexible)High (>50 µL/min/mg) EC50​ > 1000 nM
DAPY NNRTI (Cmpd 17) 2,6-Difluorophenyl~90° (Orthogonal)Low (<15 µL/min/mg) EC50​ = 4 nM
PIM Kinase Inhibitor PhenylFlexibleHigh (>60 µL/min/mg) IC50​ > 100 nM
PIM447 (LGH447) 2,6-DifluorophenylRestricted (~90°)Low (<10 µL/min/mg) Ki​ = 6 pM (PIM1)

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental workflows are not just a series of steps, but self-validating systems where causality drives the protocol.

Synthesis of 2,6-Difluorophenyl Triazoles (Rufinamide Analogs)

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to construct the triazole core.

  • Azide Preparation: Dissolve 2,6-difluorobenzyl bromide (1.0 eq) and sodium azide ( NaN3​ , 1.5 eq) in anhydrous DMSO. Stir at room temperature for 4 hours.

    • Causality: DMSO, a polar aprotic solvent, strips the hydration shell from the azide anion, creating a "naked" nucleophile that rapidly accelerates the SN​2 displacement of the bromide.

  • Cycloaddition Setup: Dilute the crude azide in a 1:1 mixture of tert-butanol and water. Add propiolamide (1.0 eq).

  • Catalytic Initiation: Add CuSO4​⋅5H2​O (0.05 eq) followed by sodium ascorbate (0.1 eq). Stir for 12 hours at room temperature.

    • Causality: Sodium ascorbate acts as an in situ reducing agent, converting Cu2+ to the catalytically active Cu+ species. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and strictly enforces the regioselective formation of the 1,4-disubstituted triazole.

  • Self-Validation Check: Monitor the reaction via FT-IR. The protocol is validated as complete only when the strong azide stretching band at ~2100 cm⁻¹ completely disappears. Final purity is confirmed via 1H -NMR by the presence of the distinct triazole C5-proton singlet at ~8.5 ppm.

G A Azide Formation (DMSO, NaN3) B CuAAC Cycloaddition (CuSO4, Ascorbate) A->B SN2 Displacement C Crystallization (MeOH) B->C Regioselective Click D Validation (LC-MS/NMR) C->D Purity >99%

Synthetic workflow and validation for 2,6-difluorophenyl triazole derivatives.

In Vitro Microsomal Stability Assay (CYP450 Profiling)

To empirically prove the metabolic shielding provided by the 2,6-difluoro substitution, intrinsic clearance ( CLint​ ) must be measured using human liver microsomes (HLM).

  • Matrix Preparation: Prepare an incubation mixture containing HLM (0.5 mg/mL final protein concentration), the 2,6-difluorophenyl test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: Maintaining physiological pH and a tightly controlled protein concentration ensures linear Michaelis-Menten enzyme kinetics, preventing substrate depletion artifacts.

  • Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and G6PDH).

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without it, the assay measures non-CYP degradation (e.g., esterases).

  • Kinetic Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting the reaction at the precise timestamp and precipitating the protein mass to protect the LC-MS/MS column.

  • Self-Validation Check: A known highly cleared reference compound (e.g., Verapamil) must be run in parallel. If Verapamil does not show rapid degradation ( CLint​ > 40 µL/min/mg), the microsomes are deemed inactive, and the entire assay plate must be rejected.

References

  • Janeba, Z., et al. "Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1." European Journal of Medicinal Chemistry, 2016.[Link]

  • Burger, M. T., et al. "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry, 2015.[Link]

  • FDA. "BANZEL (rufinamide) Tablets Prescribing Information." Accessdata.fda.gov.[Link]

  • Wheless, J. W., et al. "Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug." Neuropsychiatric Disease and Treatment, 2008.[Link]

Sources

A Senior Application Scientist's Guide to Differentiating 2-Bromo-1-(2,6-difluorophenyl)ethanol and its 2,4-difluoro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Fluorinated organic compounds, in particular, have become ubiquitous in medicinal chemistry, offering unique properties that can enhance metabolic stability and binding affinity.[1][2] This guide provides an in-depth technical analysis of two closely related constitutional isomers: 2-Bromo-1-(2,6-difluorophenyl)ethanol and 2-Bromo-1-(2,4-difluorophenyl)ethanol. While sharing the same molecular formula (C₈H₇BrF₂O), the seemingly minor shift in one fluorine atom's position on the phenyl ring induces significant, measurable differences in their physicochemical properties, reactivity, and spectroscopic signatures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, analysis, and critical importance of distinguishing these isomers.

Introduction: The Criticality of Isomeric Purity in Fluorinated Pharmaceuticals

The strategic incorporation of fluorine into a molecule can dramatically alter its electronic distribution, pKa, and lipophilicity, which in turn impacts bioavailability and interaction with biological targets.[1][3][4] However, the benefits of fluorination are highly position-dependent. A change in the location of a fluorine atom creates a constitutional isomer—molecules with the same formula but different atomic connectivity.[5][6][7] Such changes can lead to vastly different pharmacological profiles, a phenomenon known as an "activity cliff," where structurally similar compounds exhibit a large discrepancy in potency.[8]

The two isomers in focus, 2-Bromo-1-(2,6-difluorophenyl)ethanol and its 2,4-difluoro counterpart, are valuable bifunctional building blocks.[2] They possess a reactive secondary alcohol and a primary bromide, making them ideal precursors for more complex molecules, such as azole-based antifungal agents.[2] The difluorophenyl moiety is a key pharmacophore, yet its isomeric form dictates the molecule's three-dimensional shape and electronic landscape. The symmetrical 2,6-substitution pattern imposes a different steric and electronic environment compared to the asymmetrical 2,4-substitution. This guide will dissect these differences from first principles and provide practical, validated methodologies for their unambiguous identification.

Structural and Physicochemical Divergence

The fundamental difference between the two isomers lies in the placement of the fluorine atoms on the phenyl ring, which directly influences molecular symmetry, dipole moment, and intermolecular interactions.

The 2,6-difluoro isomer possesses a C₂ axis of symmetry (ignoring the chiral center for a moment), with the two electronegative fluorine atoms flanking the ethanol substituent. This symmetry can influence crystal packing and steric hindrance around the benzylic alcohol. In contrast, the 2,4-difluoro isomer is asymmetric, leading to a more complex distribution of electron density and a potentially larger net dipole moment.

dot

Figure 1: Molecular structures of the 2,6-difluoro and 2,4-difluoro isomers.

These structural nuances translate into distinct physicochemical properties, which are critical for predicting behavior in both reaction vessels and biological systems.

Property2-Bromo-1-(2,6-difluorophenyl)ethanol2-Bromo-1-(2,4-difluorophenyl)ethanolRationale for Difference
Molecular Formula C₈H₇BrF₂OC₈H₇BrF₂OIdentical (Isomers)
Molecular Weight 237.04237.04Identical (Isomers)[9]
Symmetry Higher (C₂ axis on ring)Lower (Asymmetric)Symmetrical vs. asymmetrical placement of fluorine atoms.
Predicted Polarity LowerHigherThe vector sum of bond dipoles is likely greater in the asymmetric 2,4-isomer.
Boiling Point Expected to be slightly lowerExpected to be slightly higherHigher polarity in the 2,4-isomer leads to stronger intermolecular dipole-dipole forces.
Chromatographic Rƒ Expected to be higherExpected to be lowerThe less polar 2,6-isomer will elute faster on normal-phase silica gel.
Storage Inert atmosphere, 2-8°CSealed in dry, 2-8°CStandard for reactive brominated alcohols.[9]

Synthetic Pathways and Mechanistic Considerations

The synthesis of both isomers typically follows a two-step sequence: α-bromination of a substituted acetophenone followed by stereoselective or non-stereoselective reduction of the resulting ketone.[10][11] The choice of starting material is the sole determinant of the final isomer produced.

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Methodological & Application

Application Note: Synthesis and Resolution of 2,6-Difluoro Voriconazole Analog from 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Voriconazole is a potent, broad-spectrum triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). While the commercial active pharmaceutical ingredient (API) features a 2,4-difluorophenyl moiety, the synthesis of its 2,6-difluoro analog (often designated as [1]) is critical. This analog serves as an essential analytical standard for impurity profiling, a pharmacological probe for structure-activity relationship (SAR) studies, and a reference marker in quality control.

The synthesis of this analog utilizing 2-Bromo-1-(2,6-difluorophenyl)ethanol as the starting intermediate requires a highly controlled, four-stage convergent approach. Because the starting material is a bromohydrin, it must first be oxidized to an α -bromo ketone before the triazole ring can be introduced. The core stereocenter is then established via a diastereoselective Reformatsky-type addition, followed by chiral resolution to isolate the active (2R,3S) enantiomer.

Experimental Workflow and Causality

The synthetic route is designed to maximize diastereoselectivity and prevent over-oxidation. Each step is a self-validating system where the purity of the intermediate dictates the success of the subsequent reaction.

Workflow A 2-Bromo-1-(2,6- difluorophenyl)ethanol B Swern Oxidation A->B C α-Bromo Ketone B->C D Triazole Substitution C->D 1,2,4-Triazole K2CO3 E Triazolyl Ketone D->E F Reformatsky Addition E->F Pyrimidine-Br Zn/Pb/I2 G Racemic Mixture (2R,3S)/(2S,3R) F->G H Chiral Resolution G->H (1R)-(-)-CSA I 2,6-Difluoro Voriconazole Analog H->I

Synthetic workflow from 2-Bromo-1-(2,6-difluorophenyl)ethanol to the Voriconazole analog.

Oxidation to α-Bromo Ketone

Causality: To facilitate nucleophilic attack by 1,2,4-triazole, the secondary alcohol of the starting material must be oxidized. Swern oxidation is selected over harsh metal-based oxidants (e.g., KMnO₄) to prevent the cleavage of the carbon-carbon bond and avoid the generation of toxic heavy-metal waste.

Nucleophilic Substitution (Triazole Coupling)

Causality: The resulting α -bromo ketone is highly electrophilic. Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate 1,2,4-triazole. Using ethyl acetate as the solvent thermodynamically favors N1-alkylation over N4-alkylation, ensuring a high yield of the intermediate[].

Reformatsky-Type Diastereoselective Addition

Causality: The critical tertiary alcohol stereocenter is formed by reacting the triazolyl ketone with 4-(1-bromoethyl)-5-fluoropyrimidine. This requires zinc powder activated by catalytic lead and iodine[3]. Iodine cleans the passivating zinc oxide layer, while lead facilitates the formation of the bulky organozinc intermediate. The steric bulk of this intermediate dictates the facial selectivity of the carbonyl attack, kinetically favoring the (2R,3S)/(2S,3R) diastereomeric pair[4].

Mechanism A 4-(1-Bromoethyl)- 5-fluoropyrimidine B Zn(0) Activation (Pb/I2 cat.) A->B C Organozinc Intermediate [R-Zn-Br] B->C E Nucleophilic Addition (Diastereoselective) C->E D Triazolyl Ketone Electrophile D->E F Zinc Alkoxide Complex E->F G Aqueous Quench (H+) F->G H Tertiary Alcohol (Racemate) G->H

Reformatsky-type diastereoselective addition mechanism forming the tertiary alcohol.

Chiral Resolution

Causality: The Reformatsky reaction yields a racemate. Adding (1R)-(-)-10-Camphorsulfonic acid (CSA) in a methanol/acetone matrix selectively forms a highly crystalline, less-soluble diastereomeric salt with the (2R,3S) enantiomer. This thermodynamic sink drives the resolution process, allowing the isolation of the target stereoisomer with >99% enantiomeric excess (ee).

Step-by-Step Protocols

Protocol A: Swern Oxidation to 2-Bromo-1-(2,6-difluorophenyl)ethanone
  • Preparation: Charge a flame-dried flask with oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under N₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 eq) dropwise over 15 minutes. Stir for 30 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve 2-Bromo-1-(2,6-difluorophenyl)ethanol (1.0 eq) in a minimal volume of DCM and add dropwise. Stir for 1 hour at -78 °C.

  • Neutralization: Add triethylamine (5.0 eq) dropwise. Allow the reaction mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • Reaction Setup: Dissolve the crude 2-Bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq) in ethyl acetate (10 volumes).

  • Reagent Addition: Add 1,2,4-triazole (1.2 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).

  • Coupling: Heat the suspension to 60 °C and stir vigorously for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from isopropanol to yield the pure triazolyl ketone.

Protocol C: Reformatsky-Type Addition
  • Metal Activation: In a rigorously dried flask under N₂, suspend zinc powder (2.5 eq) and lead powder (0.05 eq) in anhydrous THF. Add a catalytic amount of iodine (0.1 eq) and heat to reflux for 30 minutes until the brown color dissipates, indicating zinc activation.

  • Coupling: Prepare a solution of 1-(2,6-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and 4-(1-bromoethyl)-5-fluoropyrimidine (1.2 eq) in anhydrous THF.

  • Addition: Add this solution dropwise to the refluxing zinc suspension over 1 hour to maintain a steady reaction rate.

  • Reflux: Continue refluxing for an additional 4 hours, then cool the mixture to 0 °C.

  • Quench & Extraction: Carefully quench with 10% aqueous acetic acid. Extract with ethyl acetate, neutralize the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and evaporate.

  • Isolation: Purify via silica gel chromatography (eluent gradient: DCM to DCM/MeOH 95:5) to isolate the (2R,3S)/(2S,3R) racemate.

Protocol D: Chiral Resolution
  • Salt Formation: Dissolve the racemic mixture (1.0 eq) in a 3:1 mixture of methanol and acetone. Add (1R)-(-)-10-Camphorsulfonic acid (1.0 eq).

  • Crystallization: Heat the mixture to 50 °C until a clear solution forms. Cool the solution slowly to 5 °C over 12 hours to induce selective crystallization of the (2R,3S)-diastereomeric salt.

  • Filtration: Filter the resulting crystals and wash with cold methanol.

  • Free Base Liberation: Suspend the crystals in distilled water, basify to pH 8 using 1M NaOH, and extract with DCM.

  • Final Yield: Evaporate the DCM layer to yield the enantiopure (2R,3S)-2-(2,6-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Quantitative Data Summary

The following table summarizes the expected yields, purity thresholds, and enantiomeric excess for each isolated intermediate in the workflow.

Synthesis StepIntermediate / ProductTypical Yield (%)Purity (HPLC)Enantiomeric Excess (ee)
1. Oxidation 2-Bromo-1-(2,6-difluorophenyl)ethanone88 - 92%>98.0%N/A
2. Substitution 1-(2,6-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone80 - 85%>97.5%N/A
3. Reformatsky Racemic 2,6-Difluoro Analog60 - 65%>95.0%0% (Racemate)
4. Resolution (2R,3S)-2,6-Difluoro Voriconazole Analog35 - 40%*>99.5%>99.0%

*Yield is calculated based on the racemate input (theoretical maximum yield is 50%).

References

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US8263769B2 - Process for preparing voriconazole Source: Google Patents URL

Sources

Application Note: Asymmetric Synthesis of (R)-2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The enantioselective reduction of α-haloketones is a critical transformation in pharmaceutical manufacturing, providing chiral building blocks for APIs such as azole antifungals, beta-adrenergic agonists, and targeted kinase inhibitors. The synthesis of (R)-2-Bromo-1-(2,6-difluorophenyl)ethanol from its corresponding ketone, 2-bromo-1-(2,6-difluorophenyl)ethanone, presents a unique set of stereoelectronic challenges:

  • Extreme Electrophilicity: The strongly electron-withdrawing 2,6-difluorophenyl ring makes the carbonyl carbon highly electrophilic, accelerating background (non-catalyzed) reduction which can severely erode enantiomeric excess (ee).

  • Steric Hindrance: The ortho-fluorine atoms create a rigid, sterically demanding pocket that requires highly selective catalyst architectures[1].

  • Product Instability (Epoxidation Risk): The resulting halohydrin contains both a nucleophilic hydroxyl group and an electrophilic α-carbon with a bromide leaving group. Under basic conditions, the product rapidly undergoes intramolecular cyclization to form an epibromohydrin derivative[2].

To overcome these challenges, this guide details the two most robust, industrially validated methodologies: Biocatalytic Ketoreductase (KRED) Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .

G cluster_paths Asymmetric Reduction Pathways Start 2-Bromo-1-(2,6-difluorophenyl)ethanone KRED Biocatalytic (KRED) High ee, Green, Mild Start->KRED GDH/Glucose ATH Noyori ATH (Ru-TsDPEN) Scalable, Robust Start->ATH HCOOH/NEt3 CBS CBS Reduction (Borane) Fast, Chemoselective Start->CBS BH3-THF Product (R)-2-Bromo-1-(2,6-difluorophenyl)ethanol KRED->Product ATH->Product CBS->Product

Fig 1. Strategic pathways for the asymmetric reduction of the α-bromoketone.

Comparative Methodologies

Selecting the appropriate reduction pathway depends on scale, available infrastructure, and required ee. Below is a data-driven comparison of the three primary synthetic routes[3],[4].

MethodologyCatalyst SystemHydride SourceTypical YieldEnantiomeric Excess (ee)E-FactorScalability
Biocatalytic (KRED) Engineered KetoreductaseGlucose / GDH>95%>99%LowExcellent
Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH / NEt385–90%92–96%MediumHigh
CBS Reduction (R)-MeCBS CatalystBorane (BH3-THF)80–85%85–92%HighModerate

Expert Insight on Stereochemical Nomenclature: Due to Cahn-Ingold-Prelog (CIP) priority rules, the -CH₂Br group (priority 2) outranks the 2,6-difluorophenyl ring (priority 3). Therefore, the stereochemical outcome nomenclature is inverted compared to simple alkyl aryl ketones. To achieve the (R)-configuration, catalysts that typically deliver hydride to the Re-face of the ketone (such as (S,S)-TsDPEN or (R)-CBS) must be utilized.

Protocol A: Biocatalytic Reduction (KRED)

Engineered ketoreductases have revolutionized the asymmetric synthesis of chiral alcohols, offering unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions[3].

Causality & Self-Validating Design
  • pH Control: Maintained strictly at 6.8 to optimize enzyme activity while preventing base-catalyzed epoxide formation.

  • Cofactor Regeneration: A Glucose/Glucose Dehydrogenase (GDH) system is used to recycle NADP⁺ to NADPH, driving the reaction to completion with minimal cofactor cost.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to exactly 6.8 using 1M HCl or 1M NaOH.

  • System Assembly: To a jacketed reactor set to 30 °C, add 100 mL of the buffer, 10 g of D-glucose, 100 mg of NADP⁺, 200 mg of GDH, and 500 mg of the selected KRED enzyme (e.g., a variant optimized for bulky α-haloketones).

  • Substrate Addition: Dissolve 10 g of 2-bromo-1-(2,6-difluorophenyl)ethanone in 10 mL of DMSO. Add this solution dropwise to the reactor over 2 hours (fed-batch approach) to prevent substrate toxicity and enzyme inhibition.

  • Reaction Monitoring: Stir at 30 °C. Maintain pH at 6.8 via an autotitrator dosing 1M NaOH (glucose oxidation produces gluconic acid, which will lower the pH if unchecked).

  • Validation Check: Sample the reaction at 12 hours. Extract with ethyl acetate and analyze via Chiral HPLC. Proceed to workup when conversion >99%.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

For facilities lacking biocatalytic infrastructure, the Noyori ATH is the gold standard chemical approach[2].

Causality & Self-Validating Design
  • Azeotropic Hydride Source: A 5:2 mixture of Formic Acid and Triethylamine is used instead of isopropanol. The decomposition of formic acid into CO₂ gas renders the hydride transfer irreversible, preventing thermodynamic equilibration (racemization) of the highly electrophilic product.

  • Bifunctional Mechanism: The Ru-TsDPEN catalyst operates via a concerted outer-sphere mechanism, transferring a proton and a hydride simultaneously, which avoids the formation of high-energy alkoxide intermediates[5].

G A Ru(TsDPEN) Catalyst (16-electron) C Ru-H Species (18-electron) A->C + HCOO- B Formic Acid (Hydride Source) B->C D Substrate Coordination (Bifunctional) C->D E Hydride Transfer (Concerted TS) D->E E->A Regen F (R)-Alcohol Product E->F Release

Fig 2. Metal-ligand bifunctional mechanism in Noyori Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology
  • Catalyst Activation: Under an inert argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Azeotrope Addition: Add a pre-mixed, degassed solution of Formic Acid/Triethylamine (5:2 molar ratio, 5 equivalents of HCOOH relative to substrate). Stir for 15 minutes at room temperature to generate the active 18-electron Ru-H species.

  • Substrate Loading: Cool the reactor to 0 °C. Slowly add a solution of 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv) in DCM.

  • Thermal Control: Maintain the reaction at 0 °C to 5 °C. Higher temperatures will increase the rate but degrade the ee due to the high reactivity of the difluorophenyl system.

  • Evolution Tracking: Monitor the reaction via TLC or GC-MS. The reaction is typically complete within 8–12 hours, indicated by the cessation of CO₂ bubbling.

Downstream Processing (DSP) & Analytical Validation

Regardless of the upstream synthesis method, the downstream processing must prioritize the stabilization of the α-bromohydrin.

G Reaction Crude Reaction Mixture Quench Acidic Quench (pH 4-5) Prevent Epoxidation Reaction->Quench Extract Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract Org Organic Phase (Product) Extract->Org Aq Aqueous Phase (Salts/Enzymes) Extract->Aq Cryst Crystallization (Hexane/EtOAc) Org->Cryst QC QC Cryst->QC

Fig 3. Downstream processing workflow emphasizing pH control to prevent epoxide formation.

DSP Protocol
  • Quenching: Quench the reaction mixture with cold 1M Citric Acid or dilute HCl until the aqueous phase reaches pH 4.0–5.0. Critical: Never wash with saturated NaHCO₃ or NaOH, as this will immediately trigger the formation of 2-(2,6-difluorophenyl)oxirane.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature <35 °C).

  • Purification: Purify via recrystallization from Hexane/Ethyl Acetate or silica gel chromatography.

Quality Control (QC) Parameters
  • Chiral HPLC: Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol (95:5); Flow rate: 1.0 mL/min; UV detection at 254 nm. Ensure baseline separation of the (R) and (S) enantiomers.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methine proton (CH-OH) multiplet around δ 5.2 ppm, and the diastereotopic methylene protons (-CH₂Br) appearing as two distinct doublets of doublets around δ 3.6 and 3.8 ppm.

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing) URL:[Link][3]

  • Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety PMC / National Institutes of Health URL:[Link][1]

  • Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions Journal of the American Chemical Society URL:[Link][5]

Sources

Scalable Production Methods for 2-Bromo-1-(2,6-difluorophenyl)ethanol: A Key Halohydrin Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Protocol Guide

Introduction & Synthetic Strategy

The compound 2-bromo-1-(2,6-difluorophenyl)ethanol is a critical halohydrin building block in pharmaceutical development, most notably serving as a direct precursor to 2-(2,6-difluorophenyl)oxirane. This epoxide intermediate is heavily utilized in the synthesis of triazole antifungals and various CNS-active active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic steps. Here, we explore the mechanistic causality behind a scalable, two-step production route starting from commercially available 1-(2,6-difluorophenyl)ethanone [1]. The workflow is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure batch-to-batch reproducibility, chemoselectivity, and high yield.

Mechanistic Causality
  • Step 1: α-Bromination: The starting material, 1-(2,6-difluorophenyl)ethanone, undergoes acid-catalyzed enolization followed by electrophilic bromination. The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms deactivates the aromatic ring, ensuring that bromination occurs exclusively at the α-carbon. We utilize N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (pTSA) rather than liquid bromine (Br₂) to prevent over-bromination (dibromination) and to provide a safer, scalable solid-reagent handling profile[2].

  • Step 2: Carbonyl Reduction: The resulting 2-bromo-1-(2,6-difluorophenyl)ethanone is highly electrophilic due to the adjacent C–Br bond and the electron-poor aromatic ring. Reduction can be achieved via standard sodium borohydride (NaBH₄) for racemic mixtures, or via Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst (Ru-TsDPEN) if a specific enantiomer (R or S) is required for chiral API synthesis [3].

Visualization: Synthetic Workflow

Workflow SM 1-(2,6-difluorophenyl)ethanone (CAS: 13670-99-0) Bromination Step 1: α-Bromination (NBS, pTSA) SM->Bromination Intermediate 2-bromo-1-(2,6-difluorophenyl)ethanone (CAS: 56159-89-8) Bromination->Intermediate >95% Yield Reduction Step 2: Carbonyl Reduction (NaBH4 or Ru-ATH) Intermediate->Reduction Product 2-Bromo-1-(2,6-difluorophenyl)ethanol (Target Halohydrin) Reduction->Product Chemoselective

Synthetic workflow for 2-Bromo-1-(2,6-difluorophenyl)ethanol from commercial precursors.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered for scalability (100 g to multi-kg scale) and integrate rigorous IPCs to validate the reaction state before proceeding to the next unit operation.

Protocol A: Scalable α-Bromination

Objective: Synthesize 2-bromo-1-(2,6-difluorophenyl)ethanone.

  • Reactor Charging: Charge a jacketed glass reactor with 1-(2,6-difluorophenyl)ethanone (1.0 equiv) and acetonitrile (5 volumes).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.05 equiv). Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for enol formation, which is the rate-determining step.

  • Temperature Control: Adjust internal temperature to 40°C.

  • Controlled Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) in 5 equal portions over 2 hours. Causality: Portion-wise addition controls the mild exotherm and maintains a low steady-state concentration of the bromonium ion, drastically reducing the formation of the α,α-dibromo impurity.

  • In-Process Control (IPC 1): Sample the reaction mixture after 3 hours. Analyze via HPLC (UV 254 nm). Validation Threshold: Proceed only when starting material is <2% Area Under Curve (AUC).

  • Workup & Isolation: Perform a solvent swap to Methyl tert-butyl ether (MTBE). Wash the organic layer sequentially with 5% aqueous Na₂S₂O₃ (to quench residual electrophilic bromine), water, and brine. Concentrate and crystallize by adding heptane to yield the intermediate as a crystalline solid.

Protocol B: Chemoselective Racemic Reduction

Objective: Synthesize racemic 2-bromo-1-(2,6-difluorophenyl)ethanol.

  • Reactor Charging: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv) in Methanol (8 volumes).

  • Cryogenic Cooling: Cool the reactor to -10°C. Causality: This is the most critical parameter. Borohydride reduction generates an intermediate alkoxide. If the temperature exceeds 0°C, the alkoxide will act as an internal nucleophile, displacing the adjacent bromide to prematurely form the epoxide (Payne-type cyclization).

  • Hydride Addition: Add NaBH₄ (0.35 equiv) in small portions over 1 hour, strictly maintaining the internal temperature below 0°C.

  • In-Process Control (IPC 2): Analyze via HPLC. Validation Threshold: Intermediate ketone <1% AUC.

  • Quench: Slowly add 1N HCl dropwise until the pH reaches 5–6. Causality: Neutralizing the basic borate salts prevents base-catalyzed epoxide formation during the subsequent concentration step.

  • Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target halohydrin.

Protocol C: Asymmetric Transfer Hydrogenation (Chiral Alternative)

Objective: Synthesize enantiopure (R)- or (S)-2-bromo-1-(2,6-difluorophenyl)ethanol.

  • Catalyst Preparation: In a rigorously degassed reactor, combine 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv), RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv), and Dichloromethane (10 volumes).

  • Hydrogen Donor Addition: Add a 5:2 azeotropic mixture of Formic acid and Triethylamine (3.0 equiv). Causality: Formic acid serves as the hydride source, decomposing into CO₂ and H₂. The chiral Ru-complex ensures strict facial selectivity during hydride transfer to the carbonyl carbon [3].

  • Reaction: Stir at 25°C for 12–16 hours.

  • In-Process Control (IPC 3): Analyze via Chiral HPLC. Validation Threshold: Conversion >98%, Enantiomeric Excess (ee) >98%.

Data Presentation

Table 1: Reagent Stoichiometry and IPC Parameters for α-Bromination

Reagent / ParameterFunctionEquivalents / ValueIPC / Validation Metric
1-(2,6-difluorophenyl)ethanone Starting Material1.0 eqBaseline for conversion
N-Bromosuccinimide (NBS) Brominating Agent1.05 eqControlled addition to avoid dibromination
p-Toluenesulfonic acid Enolization Catalyst0.05 eqN/A
Temperature Kinetic Control40°CMaintain ±2°C during addition
HPLC Monitoring (IPC 1) Reaction CompletionN/A<2% AUC starting material

Table 2: Comparison of Reduction Strategies (Step 2)

ParameterRacemic Reduction (Protocol B)Asymmetric Transfer Hydrogenation (Protocol C)
Reagent NaBH₄Formic Acid / Triethylamine
Catalyst NoneRuCl(p-cymene)[(R,R)-TsDPEN]
Temperature -10°C to 0°C (Strict)25°C (Ambient)
Reaction Time 1–2 Hours12–16 Hours
Stereochemical Outcome Racemic (50:50 R/S)Enantiopure (>98% ee)
Primary Risk Factor Premature epoxide formation if temp >0°CCatalyst deactivation by oxygen/moisture

References

  • National Institutes of Health (PubMed). (2005). Asymmetric transfer hydrogenation of ketones catalyzed by hydrophobic metal-amido complexes in aqueous micelles and vesicles. J Org Chem. 70(23):9424-9. Retrieved from[Link]

Application Note: A Detailed Protocol for the Synthesis of Triazole Antifungal Precursors using 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-1-(2,6-difluorophenyl)ethanol as a critical intermediate in the synthesis of triazole antifungal agents. We delve into the core chemical principles, present detailed, step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The guide focuses on a robust two-step synthetic pathway involving an intramolecular SN2 cyclization to form a key oxirane intermediate, followed by its nucleophilic ring-opening with 1,2,4-triazole. This process yields a core structure analogous to highly successful antifungal drugs like fluconazole. Visual diagrams of the workflow and reaction mechanisms are provided to enhance understanding, along with tabulated data for practical laboratory execution.

Introduction: The Enduring Importance of Triazole Antifungals

Triazole-based compounds represent a cornerstone of modern antifungal therapy, with agents like fluconazole, voriconazole, and itraconazole being indispensable in treating a wide spectrum of fungal infections.[1][2] The rise of invasive fungal diseases, particularly in immunocompromised populations, underscores the continued need for efficient and scalable synthetic routes to these life-saving drugs and their next-generation analogs.[3]

Mechanism of Action: Targeting Fungal Ergosterol Synthesis The efficacy of triazole antifungals stems from their highly specific mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, triazoles disrupt the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, fungal cell death.[4][5]

The Pharmacophoric Significance of the Difluorophenyl Moiety The 2,4-difluorophenyl group is a hallmark of many second-generation triazole antifungals, including fluconazole and voriconazole.[5][6][7][8][9][10][11][12][13] This structural motif is crucial for potent antifungal activity, enhancing the compound's binding affinity to the target enzyme and improving its metabolic stability and pharmacokinetic profile.[5][14][15] While this guide focuses on the 2,6-difluorophenyl isomer, the synthetic principles are directly applicable to the more common 2,4-difluorophenyl scaffold.

2-Bromo-1-(2,6-difluorophenyl)ethanol serves as a highly valuable and versatile starting material for constructing the core of these antifungal agents. Its vicinal bromo- and hydroxyl- functionalities are perfectly poised for conversion into the reactive epoxide intermediate required for introducing the essential triazole ring.

Core Synthetic Strategy & Mechanism

The conversion of 2-Bromo-1-(2,6-difluorophenyl)ethanol into the desired triazole product is elegantly achieved through a two-step sequence. This strategy is predicated on fundamental principles of organic reactivity, ensuring high efficiency and control.

Synthetic_Workflow Start 2-Bromo-1-(2,6-difluorophenyl)ethanol Epoxide 2-(2,6-Difluorophenyl)oxirane (Intermediate) Start->Epoxide Step 1: Intramolecular SN2 (Base-mediated cyclization) Product 1-(2,6-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanol (Final Product) Epoxide->Product Step 2: Nucleophilic Ring-Opening (1,2,4-Triazole addition) Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

Caption: Overall Synthetic Workflow.

Step 1: Intramolecular SN2 Cyclization to Form the Oxirane (Epoxide) This initial step is a classic example of the Williamson ether synthesis, applied in an intramolecular fashion. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the bromohydrin.[16][17] This creates a potent nucleophile, the alkoxide ion. The alkoxide then immediately attacks the adjacent carbon atom bearing the bromine atom in an SN2 displacement.[16][18] The reaction geometry requires the alkoxide to attack from the side opposite to the bromine leaving group (backside attack), resulting in the formation of a strained, three-membered oxirane ring.[19] The relief of ring strain in the subsequent step provides a thermodynamic driving force for the overall reaction sequence.

Step 2: Nucleophilic Ring-Opening of the Oxirane The highly strained epoxide ring is an excellent electrophile.[19] In the second step, the sodium salt of 1,2,4-triazole, a powerful nitrogen-based nucleophile, attacks one of the two carbons of the epoxide ring.[20][21] This attack also proceeds via an SN2 mechanism, forcing the ring to open and relieving the inherent strain.[22] The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide, leading to a specific regioisomer. An aqueous workup then protonates the newly formed alkoxide to yield the final hydroxyl group of the target molecule.

Reaction_Mechanism cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Triazole Addition Bromohydrin Starting Material (Bromohydrin) Alkoxide Alkoxide Intermediate Bromohydrin->Alkoxide + Base (-H⁺) Epoxide Oxirane Product Alkoxide->Epoxide Intramolecular SN2 (-Br⁻) Epoxide_start Oxirane Intermediate Ring-Opened Intermediate Epoxide_start->Intermediate Triazole 1,2,4-Triazole Anion (Nucleophile) Triazole->Epoxide_start SN2 Attack FinalProduct Final Product (After Workup) Intermediate->FinalProduct + H⁺ (Workup)

Caption: Core Reaction Mechanisms.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 2-(2,6-Difluorophenyl)oxirane (Intermediate 2)

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-1-(2,6-difluorophenyl)ethanol (1 ) (11.85 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 20 minutes. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2,6-Difluorophenyl)oxirane (2 ) as an oil. This intermediate is often used directly in the next step without further purification.

Protocol 3.2: Synthesis of 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Final Product 3)

  • Preparation: In a separate 250 mL flask, add 1H-1,2,4-triazole (4.14 g, 60 mmol) to 80 mL of anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 2.4 g, 60 mmol) portion-wise to form the sodium salt of triazole. Stir for 30 minutes at room temperature.

  • Reagent Addition: Dissolve the crude 2-(2,6-Difluorophenyl)oxirane (2 ) from the previous step (~50 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the triazole salt suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC until the epoxide spot disappears.

  • Work-up: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A precipitate will often form. Stir for 30 minutes to allow for complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Protocol 3.3: Purification and Characterization

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/hexane, to yield pure 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (3 ).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH stretch, C-F stretch).

Data Summary & Expected Results

The following tables provide a summary of the reagents and expected outcomes for a typical lab-scale synthesis.

Table 1: Reagent and Reaction Condition Summary

Step Key Reagents Base Solvent Temperature Time (h)
1: Epoxidation 2-Bromo-1-(2,6-difluorophenyl)ethanol NaH (1.1 eq) Anhydrous THF 0 °C to RT 2 - 4

| 2: Triazole Addition | 2-(2,6-Difluorophenyl)oxirane, 1,2,4-Triazole | NaH (1.2 eq) | Anhydrous DMF | 80 - 90 °C | 6 - 8 |

Table 2: Expected Yield and Purity

Product Typical Yield (%) Purity (after recrystallization) Appearance

| Compound 3 | 75-85% (over two steps) | >98% | White to off-white crystalline solid |

Senior Scientist Insights: Troubleshooting and Optimization

  • Choice of Base: While sodium hydride is highly effective for epoxidation, its pyrophoric nature requires careful handling. Alternative, less hazardous bases like potassium carbonate (K₂CO₃) in a polar solvent like acetonitrile can also be used, though they may require longer reaction times or higher temperatures.[21]

  • Solvent Purity is Critical: Both reactions are sensitive to moisture. The use of anhydrous solvents is essential to prevent quenching the base (NaH) and to avoid side reactions, such as the opening of the epoxide by water to form a diol.

  • Controlling Side Reactions: In the second step, using a slight excess of the 1,2,4-triazole nucleophile helps to ensure the complete consumption of the valuable epoxide intermediate. However, a large excess can complicate purification.

  • Reaction Monitoring: TLC is an invaluable tool for monitoring these reactions. For the epoxidation step, the disappearance of the more polar bromohydrin spot and the appearance of a less polar epoxide spot indicates progress. For the triazole addition, the disappearance of the epoxide spot is the key indicator of completion.

Conclusion

The synthetic pathway starting from 2-Bromo-1-(2,6-difluorophenyl)ethanol provides a reliable and efficient method for producing the core structure of potent triazole antifungal agents. The two-step process, grounded in the fundamental principles of intramolecular SN2 cyclization and subsequent nucleophilic ring-opening, is highly adaptable for the synthesis of a diverse library of antifungal candidates. By understanding the underlying mechanisms and adhering to the detailed protocols and insights provided, researchers can effectively leverage this key intermediate in the discovery and development of new antifungal therapies.

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  • Lumen Learning. (n.d.). Epoxide reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Google Patents. (1995). WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole.
  • Szymański, J., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2849. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available at: [Link]

  • Li, S., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6967. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Pop, R., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • BioWorld. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

  • Kumar, K. S., et al. (2012). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E, 68(Pt 2), o459. Available at: [Link]

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Nucleophilic Substitution Protocols for 2-Bromo-1-(2,6-difluorophenyl)ethanol: From Epoxidation to Functionalized APIs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly versatile halohydrin building block, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation triazole antifungals[1]. The presence of the 2,6-difluorophenyl moiety imparts significant metabolic stability and lipophilicity to the final pharmacophore. However, the unique electronic environment created by the dual ortho-fluorine atoms heavily influences the reactivity of the adjacent chiral (or racemic) center and the primary bromomethyl group.

As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical steps, providing a self-validating, mechanistically grounded framework for functionalizing this critical intermediate.

Mechanistic Framework: The Epoxide Imperative

When subjecting 2-bromo-1-(2,6-difluorophenyl)ethanol to nucleophilic substitution, chemists must navigate two competing pathways: direct intermolecular SN​2 displacement of the bromide, or intramolecular SN​2 to form an epoxide intermediate.

Because the C–Br bond is relatively weak (approx. 290 kJ/mol) compared to the highly stable C–F bonds (467 kJ/mol), substitution occurs exclusively at the aliphatic chain without risking nucleophilic aromatic substitution on the fluorinated ring[2]. Under basic conditions, the hydroxyl group is rapidly deprotonated. The resulting alkoxide is perfectly positioned for an intramolecular backside attack on the C2 carbon. This intramolecular SN​2 process is kinetically favored over intermolecular attack by an external nucleophile due to the proximity effect and a significantly lower entropic barrier[3].

Consequently, the standard and most reliable protocol for functionalizing this molecule intentionally drives the reaction through a 2-(2,6-difluorophenyl)oxirane intermediate before introducing the final nucleophile.

Visualization of the Reaction Pathway

G A 2-Bromo-1-(2,6-difluorophenyl)ethanol (Halohydrin) B Alkoxide Intermediate A->B Base (-HBr) D Nucleophile-Substituted Product A->D Direct SN2 (Minor) C 2-(2,6-Difluorophenyl)oxirane (Epoxide) B->C Intramolecular SN2 C->D Nu- Ring Opening

Reaction pathways for nucleophilic substitution of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Protocol 1: Base-Promoted Intramolecular Substitution (Epoxide Synthesis)

Objective: Quantitative conversion of the halohydrin to 2-(2,6-difluorophenyl)oxirane.

Causality & Design: We employ a biphasic dichloromethane (DCM)/aqueous NaOH system. The biphasic nature is critical: as the epoxide forms, it immediately partitions into the organic layer. This physical separation shields the highly strained oxirane ring from hydroxide-induced hydrolysis, which would otherwise yield an unwanted diol byproduct[4].

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(2,6-difluorophenyl)ethanol in DCM to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Rationale: Low temperatures suppress thermal degradation and control the exothermic acid-base reaction.

  • Base Addition: Vigorously stir the solution and add 1.5 equivalents of 20% aqueous NaOH dropwise over 15 minutes.

  • Phase Transfer: Add a catalytic amount (0.05 eq) of tetrabutylammonium bromide (TBAB) to facilitate hydroxide transfer into the organic phase, accelerating the alkoxide formation.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active halohydrin spot ( Rf​≈0.3 ) is entirely replaced by the less polar epoxide spot ( Rf​≈0.6 ). The cessation of pH fluctuation in the aqueous layer also serves as a secondary physical indicator of completion[5].

  • Workup: Transfer the mixture to a separatory funnel. Isolate the lower DCM layer. Wash the organic phase twice with brine to remove residual alkalinity, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 30 °C to yield the crude epoxide.

Protocol 2: Intermolecular Nucleophilic Substitution (Epoxide Ring Opening)

Objective: Regioselective ring-opening of the epoxide using 1H-1,2,4-triazole to form the API precursor.

Causality & Design: Epoxide ring-opening under basic or neutral conditions proceeds via an SN​2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C2)[6]. The stereocenter at C1 remains untouched, ensuring 100% retention of configuration if a chiral starting material is used. DMF is selected as the solvent because its polar aprotic nature poorly solvates the nucleophile, thereby increasing its effective reactivity and driving the reaction forward[2].

Step-by-Step Methodology:
  • Preparation: Dissolve the crude 2-(2,6-difluorophenyl)oxirane (1.0 eq) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add 1.2 equivalents of 1H-1,2,4-triazole and 1.5 equivalents of anhydrous K2​CO3​ . Rationale: K2​CO3​ is a mild base that deprotonates the triazole, generating a highly reactive azolide nucleophile without causing degradation of the fluorinated substrate.

  • Thermal Activation: Heat the suspension to 85–90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a more homogeneous state as the insoluble K2​CO3​ facilitates the reaction. TLC (DCM/MeOH 95:5) will reveal the disappearance of the epoxide and the emergence of a highly polar product spot ( Rf​≈0.2 ).

  • Workup: Cool the mixture to room temperature and quench by pouring into 5 volumes of ice water. This forces the precipitation of the highly crystalline triazole product. Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data & Reaction Parameters

The following table summarizes the expected outcomes when substituting 2-Bromo-1-(2,6-difluorophenyl)ethanol (or its epoxide intermediate) with various nucleophiles.

Substitution PathwayReagents / NucleophileSolvent SystemTemp (°C)Reaction Time (h)Expected Yield (%)Regioselectivity / Outcome
Intramolecular SN​2 NaOH (aq, 20%), TBABDCM / Water0 - 52 - 492 - 96100% Epoxide formation
Direct SN​2 NaSMe (1.2 eq)THF0 - 204 - 685 - 89Inversion at C2 (Thioether)
Ring-Opening (Amine) Isopropylamine (3 eq)Ethanol608 - 1280 - 85Attack at less hindered C2
Ring-Opening (Azole) 1H-1,2,4-Triazole, K2​CO3​ DMF85 - 9012 - 1675 - 82Attack at less hindered C2

References

  • ChemScene. "1555526-76-5 | 2-Bromo-1-(2,4-difluorophenyl)ethan-1-ol".
  • BenchChem. "optimizing reaction conditions for 2-Bromo-1-(4-fluorophenyl)ethanol synthesis".
  • CK-12 Foundation. "Nucleophilic Substitution Reactions - Haloalkanes".
  • Chemguide. "nucleophilic substitution - halogenoalkanes and water".
  • Save My Exams. "Halogenoalkane Nucleophilic Substitution - IB Chemistry".
  • Chemistry LibreTexts. "B. What is Nucleophilic Substitution?".

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Reaction Yield & Incomplete Conversion

Question 1: My reaction seems to be sluggish or incomplete, resulting in a low yield of 2-Bromo-1-(2,6-difluorophenyl)ethanol. What are the primary causes and how can I improve the conversion rate?

Answer: Low conversion in the reduction of 2-bromo-2',6'-difluoroacetophenone to the corresponding ethanol is a common issue that can often be traced back to a few key factors: the quality of the starting material, the activity of the reducing agent, and the reaction temperature.

  • Purity of the Starting Ketone: Impurities from the preceding bromination step can interfere with the reduction process. It is highly advisable to purify the 2-bromo-2',6'-difluoroacetophenone, for instance by column chromatography, before proceeding with the reduction.[1]

  • Activity of Sodium Borohydride (NaBH₄): Sodium borohydride is a hygroscopic solid and can decompose over time, especially if not stored in a dry environment.[1] This leads to a decrease in its reducing power. Using a fresh, unopened bottle of NaBH₄ is a critical step to ensure the reaction goes to completion.

  • Reaction Temperature: The reduction is typically performed at low temperatures (0 °C to room temperature) to enhance selectivity.[1] However, if the reaction is proceeding too slowly, you can consider allowing the reaction to gradually warm to room temperature. Close monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material.[1][2]

  • Solvent Choice: While methanol or ethanol are common solvents, their protic nature can react with NaBH₄, generating hydrogen gas.[3] This can be controlled at low temperatures.[3] For a less reactive medium, a mixture of a non-protic solvent like THF with an alcohol can be employed.[4]

Question 2: I'm observing a significant amount of unreacted starting material even after prolonged reaction times. Could the stoichiometry of my reagents be the issue?

Answer: Yes, incorrect stoichiometry is a frequent cause of incomplete reactions.

  • Sodium Borohydride Equivalents: While a stoichiometric amount of NaBH₄ is theoretically sufficient, it is common practice to use a slight excess to ensure complete reduction of the ketone. Typically, 1.1 to 1.5 equivalents of NaBH₄ are recommended.[1][5] This excess compensates for any potential deactivation of the reagent due to moisture or reaction with the solvent.

  • Monitoring and Incremental Addition: If you are still observing incomplete conversion, you can add an additional portion of NaBH₄ (e.g., 0.2-0.3 equivalents) to the reaction mixture and continue to monitor by TLC. However, be cautious not to add a large excess, as this can complicate the workup and lead to side reactions.

Section 2: Formation of Impurities and Side Reactions

Question 3: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities during the reduction of an α-bromo ketone is a significant challenge. The primary side reactions to be aware of are over-reduction (de-bromination) and the formation of di-brominated species from the previous step.

  • De-bromination: A common side product is the de-brominated alcohol, 1-(2,6-difluorophenyl)ethanol. This occurs when the reducing agent also reduces the carbon-bromine bond. To minimize this:

    • Choice of Reducing Agent: Sodium borohydride is generally mild enough to selectively reduce the ketone without affecting the bromo- group.[1] Avoid stronger reducing agents like Lithium Aluminum Hydride (LAH), which are more likely to cause de-bromination.[1]

    • Temperature Control: Maintain a low reaction temperature (0 °C is often optimal) to improve the chemoselectivity of the reduction.[1]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can promote further reduction.[1]

  • Dibrominated Impurities: The presence of 2,2-dibromo-1-(2,6-difluorophenyl)ethan-1-one in your starting material will lead to the formation of the corresponding dibrominated alcohol.[6] To address this, ensure the initial bromination of 2',6'-difluoroacetophenone is well-controlled to prevent over-bromination.[1] Purification of the α-bromo ketone before reduction is the most effective way to eliminate this impurity.[1]

Question 4: I've noticed a faint spot on my TLC that I suspect is the parent ketone, 2',6'-difluoroacetophenone. How is this possible?

Answer: The reduction of α-halo ketones can sometimes lead to the formation of the parent ketone through a process called reductive dehalogenation.[7] This occurs when the intermediate enolate, formed after the initial reduction step, is protonated before the ketone is fully reduced.[7] To minimize this, ensure a sufficient excess of the reducing agent is present to drive the reaction towards the desired alcohol.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol

This protocol is designed to maximize yield and purity.

1. Dissolution and Cooling:

  • In a round-bottom flask, dissolve 2-bromo-2',6'-difluoroacetophenone (1.0 eq) in methanol (MeOH) or ethanol (EtOH).[5]

  • Cool the solution to 0 °C using an ice bath.

2. Addition of Reducing Agent:

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[1]

3. Reaction Monitoring:

  • Stir the reaction mixture at 0 °C for 30-60 minutes.[1]

  • Monitor the progress of the reaction by TLC until the starting ketone is fully consumed.[2]

4. Quenching:

  • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the solution is acidic.[5]

5. Workup:

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

6. Purification:

  • Concentrate the dried organic layer under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-Bromo-1-(2,6-difluorophenyl)ethanol.[1][8]

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and chemoselective for ketones over halides.[1][9]
Equivalents of NaBH₄ 1.1 - 1.5 eqEnsures complete reaction and compensates for reagent deactivation.[1]
Solvent Methanol or EthanolGood solubility for the substrate and reagent.[5][10]
Temperature 0 °C to Room TemperatureLow temperature enhances selectivity and minimizes side reactions.[1]
Reaction Time 30 - 90 minutesTypically sufficient for complete conversion; monitor by TLC.[1]
Purification Column ChromatographyEffective for removing polar and non-polar impurities.[8]

Visual Guides

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield of 2-Bromo-1-(2,6-difluorophenyl)ethanol incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction side_products Multiple Spots on TLC (Side Products) start->side_products check_nabh4 Is NaBH₄ fresh and stored properly? incomplete_reaction->check_nabh4 debromination De-bromination product observed? side_products->debromination dibromination Di-brominated impurity observed? side_products->dibromination check_ketone_purity Is the starting ketone pure? check_nabh4->check_ketone_purity Yes use_fresh_nabh4 Use a fresh bottle of NaBH₄. check_nabh4->use_fresh_nabh4 No check_temp Was the temperature too low? check_ketone_purity->check_temp Yes purify_ketone Purify ketone via column chromatography. check_ketone_purity->purify_ketone No check_temp->incomplete_reaction No, temp was optimal. increase_temp Allow reaction to warm to RT and monitor. check_temp->increase_temp Yes lower_temp Maintain reaction at 0°C. Avoid prolonged reaction times. debromination->lower_temp Yes purify_starting_ketone Purify the starting 2-bromo-2',6'-difluoroacetophenone. dibromination->purify_starting_ketone Yes

Caption: Troubleshooting decision tree for improving the yield of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve Ketone in Methanol cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 stir 4. Stir at 0°C & Monitor by TLC add_nabh4->stir quench 5. Quench with 1M HCl stir->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product Pure 2-Bromo-1-(2,6-difluorophenyl)ethanol purify->product

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • Reductive dehalogenation of halo ketones. In: Wikipedia. Accessed March 12, 2026. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011. [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. Published November 24, 2009. [Link]

  • Some aspects of NaBH(4) reduction in NMP. Bioorganic & Medicinal Chemistry. 2002;10(8):2583-2587. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Accessed March 12, 2026. [Link]

  • 2-bromoethanol. Organic Syntheses. Accessed March 12, 2026. [Link]

  • Reducing effects. SYNHYDRID.COM. Accessed March 12, 2026. [Link]

  • Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. Published July 5, 2023. [Link]

  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. 2017;7(1):1-6. [Link]

  • NaBH4 Reduction. Organic Synthesis. Accessed March 12, 2026. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Santa Cruz. Published September 7, 2023. [Link]

  • Figure 4. Chemical synthesis routes. Reagents and conditions. ResearchGate. Accessed March 12, 2026. [Link]

  • Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications. 1988;18(16-17):1927-1933. [Link]

  • Synthesis of (S)-2-bromo-1-phenyl ethanol. PrepChem.com. Accessed March 12, 2026. [Link]

  • Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS. YouTube. Published September 8, 2023. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. 2015;31(4). [Link]

  • 2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one. PubChem. Accessed March 12, 2026. [Link]

  • A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed. 2011;3(1):1-4. [Link]

  • CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

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Technical Support Center: Minimizing Dehydrobromination in 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Bromo-1-(2,6-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges with dehydrobromination side reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Dehydrobromination is a common elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms, leading to the formation of an alkene.[1][2] In the case of 2-Bromo-1-(2,6-difluorophenyl)ethanol, this side reaction yields the undesired byproduct, 2,6-difluorostyrene. This guide will equip you with the knowledge to suppress this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehydrobromination and why is it a problem for 2-Bromo-1-(2,6-difluorophenyl)ethanol?

A1: Dehydrobromination is a chemical reaction that involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms of an alkyl halide, resulting in the formation of an alkene.[3] In the context of 2-Bromo-1-(2,6-difluorophenyl)ethanol, this elimination reaction is a significant side reaction that leads to the formation of 2,6-difluorostyrene, an undesired byproduct.[4] This reduces the yield of the target molecule and complicates the purification process. The reaction is typically promoted by bases and heat.[5][6]

Q2: What is the primary mechanism driving the dehydrobromination of this specific haloalcohol?

A2: The dehydrobromination of 2-Bromo-1-(2,6-difluorophenyl)ethanol typically proceeds through an E2 (bimolecular elimination) mechanism.[7] This is a one-step process where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), and simultaneously, the carbon-bromine bond breaks, and a double bond is formed.[7] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Q3: How does the choice of base influence the rate of dehydrobromination?

A3: The strength and steric bulk of the base are critical factors. Strong, non-bulky bases like sodium hydroxide or potassium hydroxide can act as both a base and a nucleophile, leading to a mixture of elimination (dehydrobromination) and substitution products.[3] Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, are less likely to act as nucleophiles due to their size.[8][9][10] They preferentially abstract a proton, thus favoring the E2 elimination pathway.[11] However, to minimize dehydrobromination, a weak, non-nucleophilic base is often preferred.

Q4: Can the reaction solvent affect the extent of the dehydrobromination side reaction?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can accelerate E2 reactions.[12][13] These solvents solvate the cation of the base but leave the anion (the active base) relatively "naked" and more reactive.[14] Polar protic solvents, like water and alcohols, can solvate both the cation and the anion of the base, reducing its basicity and potentially slowing down the E2 reaction. However, they can also promote SN1 and E1 reactions by stabilizing carbocation intermediates. For minimizing bimolecular elimination, a less polar aprotic solvent might be a better choice.[12]

Q5: What role does temperature play in the formation of the dehydrobrominated byproduct?

A5: Temperature has a significant impact on the competition between substitution and elimination reactions.[15] Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[6][16] Therefore, to minimize the dehydrobromination side reaction, it is advisable to conduct the experiment at the lowest temperature that allows for a reasonable reaction rate.[12]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and minimize the formation of 2,6-difluorostyrene during your experiments with 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Issue: Significant Formation of 2,6-Difluorostyrene Detected

Potential Cause 1: Inappropriate Base Selection

  • Explanation: The use of a strong, non-hindered base can aggressively promote the E2 elimination reaction.

  • Recommended Solution: Switch to a weaker or a sterically hindered, non-nucleophilic base.[8] Examples include diisopropylethylamine (DIPEA) or 2,6-di-tert-butylpyridine.[8] These bases are less likely to promote elimination due to their steric bulk and lower basicity compared to alkoxides.

Potential Cause 2: High Reaction Temperature

  • Explanation: As mentioned in the FAQ, higher temperatures favor elimination reactions.[6]

  • Recommended Solution: Lower the reaction temperature. It is recommended to run the reaction at or below room temperature, if the reaction kinetics allow. Consider starting at 0°C and slowly warming up while monitoring the reaction progress.

Potential Cause 3: Incorrect Solvent Choice

  • Explanation: Polar aprotic solvents can enhance the basicity of the base, accelerating the E2 reaction.

  • Recommended Solution: Consider using a less polar aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The optimal solvent will depend on the specific reaction being performed. A solvent screen may be necessary to identify the best conditions.

Issue: Difficulty Separating the Product from the Styrene Byproduct

Potential Cause: Similar Physical Properties

  • Explanation: The desired product, 2-Bromo-1-(2,6-difluorophenyl)ethanol, and the byproduct, 2,6-difluorostyrene, may have similar polarities, making separation by standard column chromatography challenging.

  • Recommended Solution:

    • Optimize Chromatography: Use a less polar solvent system for column chromatography to increase the separation between the two compounds. A gradient elution might be necessary.

    • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.[17] Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Analytical Monitoring

To effectively troubleshoot, it is crucial to monitor the reaction progress and quantify the amount of starting material, desired product, and the dehydrobrominated byproduct.

Analytical Technique Purpose Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify the volatile 2,6-difluorostyrene byproduct.[18][19]A sensitive method for detecting low levels of the byproduct.
High-Performance Liquid Chromatography (HPLC) To monitor the consumption of the starting material and the formation of the product and byproduct.[20]Allows for quantitative analysis of the reaction mixture over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the product and byproduct and to determine the ratio of the two in the crude mixture.[21]¹H NMR is particularly useful for distinguishing the vinylic protons of the styrene from the methine proton of the alcohol.
Thin-Layer Chromatography (TLC) For rapid, qualitative monitoring of the reaction progress.Helps in determining the optimal reaction time and in developing a purification strategy.

Experimental Protocol: Minimizing Dehydrobromination in a Base-Mediated Reaction

This protocol provides a general guideline for a reaction involving 2-Bromo-1-(2,6-difluorophenyl)ethanol where dehydrobromination is a potential side reaction. Note: This is a hypothetical example and should be adapted to your specific synthetic target.

Objective: To perform a reaction on the hydroxyl group of 2-Bromo-1-(2,6-difluorophenyl)ethanol while minimizing the formation of 2,6-difluorostyrene.

Reagents & Materials:

  • 2-Bromo-1-(2,6-difluorophenyl)ethanol

  • Sterically hindered, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, less polar aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Electrophile (e.g., an acyl chloride or alkyl halide)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-Bromo-1-(2,6-difluorophenyl)ethanol (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add the sterically hindered base (1.1 equivalents) to the cooled solution. Stir for 10-15 minutes.

  • Electrophile Addition: Add the electrophile (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or HPLC at regular intervals. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizing the Process

Reaction Scheme

sub 2-Bromo-1-(2,6-difluorophenyl)ethanol prod Desired Product sub->prod Desired Reaction side_prod 2,6-Difluorostyrene (Byproduct) sub->side_prod Dehydrobromination (E2) reagents Base, Solvent, Temperature start High Dehydrobromination? base Check Base start->base temp Check Temperature start->temp solvent Check Solvent start->solvent strong_base Strong, non-hindered base? base->strong_base high_temp High temperature? temp->high_temp polar_aprotic Polar aprotic solvent? solvent->polar_aprotic strong_base->temp No sol_base Use weaker or sterically hindered base strong_base->sol_base Yes high_temp->solvent No sol_temp Lower temperature high_temp->sol_temp Yes sol_solvent Use less polar aprotic solvent polar_aprotic->sol_solvent Yes end Minimized Dehydrobromination polar_aprotic->end No sol_base->end sol_temp->end sol_solvent->end

Caption: Decision tree for troubleshooting dehydrobromination.

References

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Chemistry with Caroline. (2023, January 31). How to Synthesize Epoxides from Vicinal Halohydrins [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2017157253A1 - Process for preparation of halohydrin and epoxide.
  • Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Solvent-Dependent Bromination of Dihydroazulenes. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base (see comment). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. [Link]

  • Unknown Source. (n.d.).
  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • Allied Academies. (n.d.). The Influence of Temperature and Pressure on Chemical Reactions. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Saskoer.ca. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site. Retrieved from [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Quora. (2016, December 9). How does solvent affect elimination reaction?. Retrieved from [Link]

  • Perlego. (n.d.). Dehydrohalogenation of Alkyl Halides | Overview & Research Examples. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, January 15). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. Retrieved from [Link]

  • National Institutes of Health. (2021, March 25). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. Retrieved from [Link]

  • Unknown Source. (n.d.). 9: Formation of Alkenes and Alkynes.
  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S({N}) Reactions. Retrieved from [Link]

  • Vedantu. (2024, June 12). The dehydrobromination of 2bromobutane gives but2ene class 12 chemistry JEE_Main. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]

  • MDPI. (2022, April 29). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Dehydrohalogenation Of 2-Bromobutane. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • PubChem. (2026, March 7). 2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

Purification strategies for removing impurities from 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(2,6-difluorophenyl)ethanol. This crucial intermediate's purity is paramount for the success of subsequent synthetic steps, and this guide is designed to address the common challenges encountered during its purification.

Impurity Profile: What to Expect in Your Crude Product

The synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol typically involves the bromination of 2',6'-difluoroacetophenone followed by the reduction of the resulting ketone. This two-step process can introduce several impurities that need to be removed.

Common Impurities:

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone: Unreacted starting material from the ketone reduction step.

  • 1-(2,6-Difluorophenyl)ethanol: A debrominated byproduct resulting from over-reduction or side reactions.

  • 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone: A potential byproduct from the bromination of 2',6'-difluoroacetophenone.[1]

  • Polymeric materials: These can form through self-condensation or decomposition of the product.

A successful purification strategy must effectively separate the target alcohol from both the more polar ketone and the less polar debrominated and dibrominated impurities.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-Bromo-1-(2,6-difluorophenyl)ethanol in a question-and-answer format.

Recrystallization Issues

Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is a common issue when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Causality: The high concentration of impurities can depress the melting point of the mixture, leading to the separation of a liquid. Also, rapid cooling does not provide enough time for the crystal lattice to form correctly.

  • Solutions:

    • Re-heat and add more solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation.

    • Slow cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.[2]

    • Solvent system modification: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3][4]

Q2: The yield from my recrystallization is very low. How can I improve it?

A2: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Conversely, if crystallization occurs too quickly (e.g., during hot filtration), you will lose product.

  • Solutions:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[5]

    • Pre-heat your filtration apparatus: When performing a hot gravity filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent premature crystallization.

    • Cool the filtrate in an ice bath: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[2]

    • Recover a second crop: The mother liquor can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: My purified crystals are still colored. How can I remove the colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

  • Causality: These impurities get trapped in the crystal lattice as it forms.

  • Solution:

    • Use activated charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.

    • Boil briefly: Gently boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.

    • Hot gravity filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Column Chromatography Issues

Q4: I'm having trouble separating the product from the starting ketone using column chromatography. What can I do?

A4: The starting material, 2-Bromo-1-(2,6-difluorophenyl)ethanone, is more polar than the product, 2-Bromo-1-(2,6-difluorophenyl)ethanol, but their polarities can be quite similar, making separation challenging.

  • Causality: If the polarity of the eluent is too high, both compounds will travel down the column quickly and co-elute. If it's too low, the compounds may not move at all.

  • Solutions:

    • Optimize your solvent system: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives a good separation between the two spots. A good target Rf for your product is around 0.25-0.35.[6] A mixture of hexanes and ethyl acetate is a good starting point.[2]

    • Use a shallow gradient: Instead of a steep increase in polarity, use a long, shallow gradient. For example, start with a low percentage of ethyl acetate in hexanes and increase the concentration of ethyl acetate by only 1-2% per column volume.

    • Dry loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often results in better separation than loading the sample as a concentrated solution.[2]

Q5: My column is running very slowly. What could be the cause?

A5: A slow flow rate can be caused by several factors related to column packing and the chosen stationary phase.

  • Causality: Tightly packed silica gel, the presence of very fine particles, or swelling of the silica gel can all impede solvent flow.

  • Solutions:

    • Proper packing: Ensure you pack the column correctly. A slurry packing method is generally preferred to avoid air bubbles and channels.[7]

    • Use sand layers: Place a layer of sand at the bottom and top of the silica gel to prevent disturbance of the stationary phase.[6]

    • Check for fines: If you are using old silica gel, it may contain fine particles that can clog the column.

    • Apply gentle pressure: Use a gentle positive pressure (e.g., from a pump or a hand bellows) to increase the flow rate. This is the principle of flash chromatography.

Experimental Protocols

Disclaimer: These protocols are based on established methods for analogous compounds and should be considered as starting points. Optimization may be necessary to achieve the desired purity and yield for 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)

This method is effective for removing both more and less polar impurities.

Materials:

  • Crude 2-Bromo-1-(2,6-difluorophenyl)ethanol

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot toluene.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: Slowly add hexane to the hot toluene solution with gentle swirling until the solution becomes slightly turbid.[2]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.[2]

  • Drying: Dry the purified crystals under vacuum.

Parameter Expected Value
Solvent SystemToluene/Hexane
Initial Purity (by HPLC)~90%
Final Purity (by HPLC)>98%
Recovery Yield70-85%
AppearanceWhite to off-white crystalline solid

Table 1: Expected outcomes for recrystallization.

Protocol 2: Flash Column Chromatography

This technique is ideal for achieving high purity, especially on a smaller scale.

Materials:

  • Crude 2-Bromo-1-(2,6-difluorophenyl)ethanol

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.[2]

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 80:20 hexane/ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Purity (by HPLC)~90%
Final Purity (by HPLC)>99%
Recovery Yield65-80%
AppearanceWhite solid or colorless oil

Table 2: Typical conditions for flash column chromatography.

Workflow & Decision Making

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

Purification_Workflow Crude Crude Product (2-Bromo-1-(2,6-difluorophenyl)ethanol) Analysis Analyze by TLC/HPLC Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Impurities have different solubilities Column Column Chromatography Analysis->Column Impurities have similar solubilities Final_Analysis Final Purity Check (HPLC, NMR) Recrystallization->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Decision workflow for purification strategy.

References

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Chem355 Labbook-2020. (2020). Recrystallization I. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. [Link]

Sources

Troubleshooting low enantiomeric excess in 2-Bromo-1-(2,6-difluorophenyl)ethanol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The asymmetric reduction of 2-bromo-1-(2,6-difluorophenyl)ethanone to its corresponding chiral halohydrin, 2-bromo-1-(2,6-difluorophenyl)ethanol, is a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs). Achieving a high enantiomeric excess (e.e. >99%) is often complicated by the unique electronic properties of the 2,6-difluorophenyl ring and the lability of the α -bromo group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve e.e. degradation during your experiments.

Part 1: Mechanistic Pathways & The "e.e. Drop"

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The diagram below illustrates how the desired enantioselective pathway is constantly competing against uncatalyzed background reactions and base-catalyzed degradation.

Mechanism K 2-Bromo-1-(2,6-difluorophenyl) ethanone Chiral_Alc (R) or (S)-2-Bromo-1- (2,6-difluorophenyl)ethanol (High e.e.) K->Chiral_Alc Enantioselective Pathway Racemic_Alc Racemic Alcohol (Low e.e.) K->Racemic_Alc Background Reaction C_Cat Chiral Catalyst (CBS / Ru-TsDPEN / KRED) C_Cat->K U_Red Uncatalyzed Reductant (Free BH3 / Hydride) U_Red->K Epoxide 2-(2,6-Difluorophenyl)oxirane (Byproduct / Racemization) Chiral_Alc->Epoxide Base-Catalyzed Cyclization Base Excess Base / High Temp Base->Chiral_Alc

Mechanistic pathways: Enantioselective reduction vs. racemic background and base-catalyzed epoxidation.

Part 2: Troubleshooting Guides (FAQs)

Q1: My Corey-Bakshi-Shibata (CBS) reduction is stalling and yielding <80% e.e. despite using fresh reagents. What is the primary cause? Causality: The strong electron-withdrawing nature of the 2,6-difluoro substitution makes the carbonyl carbon highly electrophilic. This drastically increases the rate of the uncatalyzed background reduction by free borane (BH 3​ ), which competes with the1[1]. Furthermore, trace moisture (<50 ppm) will rapidly hydrolyze the CBS catalyst into inactive boric acid species, leaving free borane to reduce the ketone non-selectively. Actionable Fix: Shift to a continuous slow-addition protocol. Pre-coordinate the oxazaborolidine catalyst with the borane source for 15 minutes before adding the ketone. Add the ketone via a syringe pump over 2-3 hours to keep the steady-state concentration of uncoordinated ketone extremely low, forcing the reaction through the chiral transition state.

Q2: I am using Noyori Asymmetric Transfer Hydrogenation (Ru-TsDPEN). The reaction starts with high e.e., but I observe a drop in e.e. over time and a new byproduct on HPLC. Why? Causality: In 2[2], basic conditions (e.g., triethylamine/formic acid mixtures) are often employed. The α -bromo group is an excellent leaving group[3]. Under slightly basic conditions, the newly formed chiral alkoxide can undergo an intramolecular cyclization (Payne-like rearrangement) to form 2-(2,6-difluorophenyl)oxirane. If this epoxide undergoes subsequent ring-opening by trace water or formate, it will do so with partial or complete loss of stereochemical integrity, destroying your e.e. Actionable Fix: Strictly control the pH of the transfer hydrogenation buffer. Lower the reaction temperature to 0–5 °C to suppress the activation energy required for the epoxide ring closure. Quench the reaction immediately upon completion with a mild acid (e.g., 10% citric acid) to protonate the alkoxide and stabilize the halohydrin.

Q3: We switched to a biocatalytic Ketoreductase (KRED) system for ultra-high e.e., but the enzyme denatures halfway through the reaction. How does the substrate affect this? Causality: α -Bromo ketones are prone to spontaneous hydrolysis or dehydrohalogenation in aqueous buffer systems, releasing hydrobromic acid (HBr)[3]. This localized release of HBr rapidly drops the pH of the microenvironment, denaturing the KRED enzyme and destroying the NADPH cofactor required for the 4[4]. Actionable Fix: Implement a pH-stat titrator using 1M NaOH to maintain a strict pH of 7.0 throughout the bioconversion. Ensure the starting material is rigorously purified (recrystallized) to remove any residual HBr or elemental bromine from the upstream α -halogenation step.

Part 3: Standardized Experimental Protocols

Protocol A: Optimized CBS Reduction (Self-Validating System)

This protocol utilizes continuous addition and temperature suppression to eliminate the racemic background reaction.

  • System Validation: Purge a dry 250 mL Schlenk flask with Argon. Add 50 mL of anhydrous THF. Validation Step: Perform a Karl Fischer titration on the solvent in the flask; moisture must be strictly <10 ppm before proceeding.

  • Catalyst Activation: Add 0.1 equivalents of (R)-Me-CBS oxazaborolidine catalyst. Inject 1.2 equivalents of Borane-THF complex (1.0 M). Stir at 20 °C for 15 minutes to ensure complete formation of the active catalyst-borane complex.

  • Temperature Control: Cool the reaction mixture to -20 °C. Causality: Lower temperatures exponentially decrease the rate of the uncatalyzed borane reduction relative to the catalyzed pathway.

  • Substrate Addition: Dissolve 1.0 equivalent of 2-bromo-1-(2,6-difluorophenyl)ethanone in 20 mL of anhydrous THF. Add this solution via a syringe pump at a rate of 0.1 mL/min.

  • Quench & Isolate: Once addition is complete, stir for 30 minutes. Quench carefully with 5 mL of methanol at -20 °C to destroy excess borane. Warm to room temperature, concentrate under vacuum, and purify via silica gel chromatography.

Protocol B: Biocatalytic KRED Reduction (Ultra-High e.e.)

This protocol leverages 5[5] with active pH-stat monitoring to prevent HBr-induced denaturation.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ and 1 mM NADP + .

  • Cofactor Recycling System: Add 2.0 equivalents of isopropanol (as the sacrificial hydride donor) or a Glucose/Glucose Dehydrogenase (GDH) recycling system.

  • Enzyme Loading: Add 50 mg of the engineered Ketoreductase (KRED) powder. Validation Step: Verify enzyme activity by running a 1 mL aliquot with a standard ketone (e.g., acetophenone) before committing the valuable fluorinated substrate.

  • Reaction Execution: Add 1.0 equivalent of the α -bromo ketone (dissolved in 5% v/v DMSO to aid solubility). Maintain the temperature at 30 °C and stir at 250 rpm.

  • pH-Stat Monitoring: Connect a pH probe and auto-titrator filled with 0.5 M NaOH to maintain pH exactly at 7.0, neutralizing any HBr generated from substrate degradation. Extract with MTBE after 24 hours.

Part 4: Quantitative Data & Method Comparison

Reduction MethodTypical e.e. (%)Optimal Temp (°C)Primary Failure ModeTroubleshooting Focus
CBS Reduction 85 - 94%-20 to 0 °CMoisture degradation of catalystAnhydrous technique, slow addition
Ru-TsDPEN (ATH) 90 - 96%0 to 25 °CBase-catalyzed epoxide formationpH control, rapid acidic quench
KRED Biocatalysis > 99%25 to 30 °CEnzyme denaturation via HBr releasepH-stat titration, substrate purity

Part 5: References

  • 1-(5-Chloropyridin-2-yl)ethanone Troubleshooting (Analogous Alpha-Bromo Ketone Reactivity) Source: BenchChem URL:

  • Advances in the Enzymatic Reduction of Ketones Source: Accounts of Chemical Research URL:

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research URL:

  • Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts Source: Angewandte Chemie International Edition URL:

  • Origins of stereoselectivity in evolved ketoreductases Source: Proceedings of the National Academy of Sciences (PNAS) URL:

Sources

Technical Support Center: Preventing Racemization of Chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol. Maintaining the stereochemical integrity of this highly reactive benzylic halohydrin is notoriously difficult. Here, we dissect the mechanistic causes of its racemization and provide self-validating protocols to ensure high enantiomeric excess (ee) during storage and synthesis.

Section 1: Mechanistic FAQs

Q: Why does chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol racemize so readily during routine handling? A: The racemization of benzylic halohydrins is driven by two distinct, pH-dependent pathways:

  • Acid-Catalyzed Pathway ( SN​1 ): Under acidic conditions, the hydroxyl group is protonated and departs as water, generating a planar benzylic carbocation. While the highly electron-withdrawing 2,6-difluorophenyl group destabilizes this carbocation compared to an unsubstituted phenyl ring, it still forms readily in strong acids, leading to equal-probability nucleophilic attack from either face and subsequent racemization [1].

  • Base-Catalyzed Pathway (Epoxide Intermediate): This is the most common pitfall. Even mild bases deprotonate the hydroxyl group, triggering an intramolecular SN​2 displacement of the adjacent bromide to form a transient 2-(2,6-difluorophenyl)oxirane (epoxide). Free bromide ions in solution can then re-open this epoxide. If bromide attacks the benzylic position, the stereocenter is inverted. Continuous reversible ring-closure and opening rapidly degrades the enantiomeric purity [2].

Racemization A Chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol (Enantiopure) B Benzylic Carbocation (Planar Intermediate) A->B Acidic Conditions (H+) Loss of H2O C 2-(2,6-Difluorophenyl)oxirane (Epoxide Intermediate) A->C Basic Conditions (OH-) Intramolecular SN2 D Racemic Mixture (Loss of ee%) B->D H2O Attack (Equal face probability) C->A Bromide Attack at Primary Position (Retention) C->D Bromide Attack at Benzylic Position (Inversion)

Mechanistic pathways of racemization for chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Q: Does the 2,6-difluoro substitution make it more or less stable than standard 2-bromo-1-phenylethanol? A: It presents a unique double-edged sword. The fluorine atoms inductively withdraw electron density, which slows down the acid-catalyzed SN​1 racemization by destabilizing the carbocation. However, this same electron withdrawal increases the acidity of the benzylic hydroxyl proton, making the molecule more susceptible to base-catalyzed deprotonation and subsequent epoxide-mediated racemization at lower pH thresholds than its unsubstituted counterpart.

Section 2: Troubleshooting Guide & Quantitative Data

If you are observing a loss of enantiomeric excess (ee%), consult the following diagnostic table to identify the root cause and implement the correct mitigation strategy.

Table 1: Racemization Risk Factors and Kinetic Impact

ConditionPrimary MechanismEstimated Half-Life of ee%Corrective Action
pH > 8.0 Base-catalyzed epoxide formation< 30 minutesBuffer reactions to pH 5.5–6.5. Avoid triethylamine; use weaker, sterically hindered bases.
pH < 2.0 Acid-catalyzed SN​1 carbocation2–4 hoursNeutralize acidic reagents. Avoid prolonged exposure to Lewis acids.
High Temp (>40°C) Thermal auto-ionization / SN​2 halide exchange1–2 hoursMaintain reaction temperatures strictly below 5 °C.
Polar Aprotic Solvents Solvation of leaving groups (Br⁻)Moderate (accelerates SN​1 )Use non-polar or moderately polar solvents (e.g., Toluene, DCM) to suppress ionization.
Free Bromide Accumulation Intermolecular SN​2 displacementConcentration dependentAdd silver salts (e.g., AgOTf) to scavenge free bromide if halide exchange is suspected [3].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and stereochemical fidelity, every procedure must incorporate built-in validation steps.

Protocol A: Stereoretentive Storage and Handling

Causality: Auto-racemization during storage often occurs due to trace HBr generation from slow decomposition, which autocatalyzes the SN​1 pathway.

  • Purification: Distill or crystallize the compound to remove trace acidic impurities prior to long-term storage.

  • Stabilization: Dissolve the purified compound in a non-polar solvent (e.g., anhydrous MTBE or Hexanes) rather than storing it neat. Neat liquids concentrate trace autocatalytic degradants.

  • Acid Scavenging: Add 0.1% (w/w) of a solid, insoluble acid scavenger (e.g., cross-linked poly-4-vinylpyridine) to the storage flask. This neutralizes trace HBr without introducing soluble base that could trigger epoxide formation.

  • Storage: Flush the vial with Argon, seal with PTFE tape, and store at -20 °C.

  • Validation: Before use, run a chiral HPLC aliquot. The ee% must be >99%. If <98%, discard or re-resolve, as partial racemization indicates compromised integrity.

Protocol B: Stereospecific Nucleophilic Substitution (e.g., Azidation)

Causality: Converting the halohydrin to an azido alcohol must avoid the epoxide pathway to prevent inversion/racemization.

  • Substrate Preparation: Dissolve 1.0 eq of chiral 2-Bromo-1-(2,6-difluorophenyl)ethanol in anhydrous Dichloromethane (DCM). Cool the reactor to 0 °C to suppress thermal halide exchange.

  • Buffer Integration: Introduce a mildly acidic buffer system (e.g., Sodium Acetate/Acetic Acid, pH ~5.5) if an aqueous biphasic system is used. This prevents the pH from drifting into the basic regime.

  • Reagent Addition: Slowly add 1.2 eq of Sodium Azide ( NaN3​ ). Crucial Step: Do not use basic amine additives.

  • Phase Transfer: If using a biphasic system, add a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS). The hydrogen sulfate counterion maintains local acidity at the phase boundary.

  • Quench: Once TLC indicates consumption of starting material (typically 4-6 hours at 0 °C), quench immediately with cold water and extract with DCM.

  • Validation: Analyze the crude product via chiral HPLC. A successful stereoretentive substitution will yield >98% ee of the corresponding substituted alcohol.

Workflow S1 1. Substrate Prep (pH 5.5-6.0 Buffer) S2 2. Temp Control (Strictly < 5 °C) S1->S2 S3 3. Nucleophile Addition (Controlled Rate) S2->S3 S4 4. Quench & Extract (Avoid Base Excess) S3->S4 S5 5. Chiral HPLC Validation (>99% ee) S4->S5

Self-validating experimental workflow for stereoretentive nucleophilic substitution.

References

  • Dynamic Kinetic Resolution of Racemic β-Haloalcohols: Direct Access to Enantioenriched Epoxides Journal of the American Chemical Society URL:[Link]

  • On the Preparation and Determination of Configurational Stability of Chiral Thio- and Bromo[D1]methyllithiums The Journal of Organic Chemistry URL:[Link]

Recrystallization techniques for sticky 2-Bromo-1-(2,6-difluorophenyl)ethanol solids

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 2-Bromo-1-(2,6-difluorophenyl)ethanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Bromo-1-(2,6-difluorophenyl)ethanol . As a fluorinated halohydrin, this intermediate is notoriously prone to forming "sticky" amorphous solids or oiling out during recrystallization. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-purity crystalline solids.

Phase 1: Diagnostic Workflow

Before attempting recrystallization, it is critical to diagnose whether your sticky solid is caused by solvent entrapment, rapid cooling, or chemical impurities. Use the decision matrix below to determine your optimal purification path.

Workflow Start Crude 2-Bromo-1-(2,6-difluorophenyl)ethanol (Sticky Solid / Oil) TLC Analyze via TLC / 1H NMR Start->TLC Impure Are Epoxide or Ketone Impurities >5%? TLC->Impure Silica Perform Silica Plug (Hexane/EtOAc) Impure->Silica Yes Pure Proceed to Crystallization Impure->Pure No Silica->Pure Oiling Does the mixture 'Oil Out' upon cooling? Pure->Oiling Trituration Triturate in Cold Heptane to remove trapped solvent Oiling->Trituration Sticky Mass Antisolvent Use Antisolvent System (Toluene / Heptane) Oiling->Antisolvent Liquid-Liquid Phase Separation Success Pure Crystalline Halohydrin Trituration->Success Seeding Introduce Seed Crystals at Cloud Point Antisolvent->Seeding Seeding->Success

Diagnostic workflow for troubleshooting sticky 2-Bromo-1-(2,6-difluorophenyl)ethanol solids.

Phase 2: Frequently Asked Questions (Troubleshooting)

Q: Why does my 2-Bromo-1-(2,6-difluorophenyl)ethanol form a "sticky" amorphous mass or oil out instead of crystallizing? A: This phenomenon, formally known as liquid-liquid phase separation or "oiling out," occurs when the boiling point of the solvent system is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's depressed melting point[1]. Because this specific halohydrin has a relatively low melting point and high solubility in standard organic solvents, even minor impurities drastically depress its melting point. When cooled, the compound separates as a viscous liquid rather than forming a crystalline lattice[2].

Q: I suspect an impurity is causing the sticky consistency. What is the most common byproduct, and how does it form? A: The most common impurity is the corresponding epoxide: 2-(2,6-difluorophenyl)oxirane. The conversion of a halohydrin to an epoxide is a classic intramolecular Williamson ether synthesis[2]. If your initial reduction step (e.g., reducing 2-bromo-1-(2,6-difluorophenyl)ethanone with NaBH₄) or the subsequent aqueous workup was too basic, the hydroxyl group is deprotonated. This triggers an intramolecular Sₙ2 attack where the alkoxide displaces the adjacent bromide ion[2]. This epoxide is an oil at room temperature and acts as a potent melting-point depressant.

Q: How do I handle the sticky nature of the solid during vacuum filtration? A: Do not attempt to filter a tar-like mass directly, as it will blind the filter paper and trap impurities[3]. Instead, you must first force the compound into a solid state using mechanical trituration (see Protocol B). Once granular, the crystals can be collected via vacuum filtration and washed with a cold, non-polar solvent to remove residual surface impurities[4].

Phase 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in physical checks to ensure you are on the right track before proceeding to the next step.

Protocol A: Antisolvent Recrystallization with Seeding

Use this protocol if your crude purity is >90% but the compound is oiling out from single-solvent systems.

  • Dissolution: Suspend the crude sticky solid in a minimal amount of Toluene (Solvent A). Heat gently to 60°C until fully dissolved.

    • Causality: Toluene is chosen because its boiling point (110°C) is sufficiently high to allow a wide cooling gradient without evaporating too rapidly, while providing excellent solubility for aromatic halohydrins.

  • Antisolvent Addition: Dropwise, add Heptane (Solvent B) while maintaining the temperature at 60°C until the solution becomes faintly turbid (the cloud point)[1].

  • Self-Validating Step: Add exactly one drop of Toluene to the turbid solution. If the solution clears instantly, you have perfectly identified the metastable zone. If it remains cloudy, you have added too much Heptane; add Toluene dropwise until clear.

  • Seeding: Remove the flask from the heat source. As the temperature drops to ~45°C, add 1-2 mg of pure 2-bromo-1-(2,6-difluorophenyl)ethanol seed crystals.

    • Causality: Seeding provides an immediate nucleation site, bypassing the high energy barrier required for spontaneous nucleation and forcing crystallization before the oiling-out temperature threshold is reached[4].

  • Cooling & Isolation: Allow the flask to cool to room temperature undisturbed on a cork ring, then transfer to an ice bath (0-5°C) for 1 hour. Collect the crystals via vacuum filtration[3].

Protocol B: Cold Trituration for Sticky Solids

Use this protocol if your product has crashed out as a sticky, unfilterable resin.

  • Suspension: Transfer the sticky amorphous mass to a round-bottom flask. Add ice-cold (0°C) hexanes or pentane (approx. 5 mL per gram of crude).

  • Agitation: Vigorously stir or sonicate the suspension for 15-30 minutes.

    • Causality: The non-polar solvent selectively extracts lipophilic impurities (like the unreacted ketone or epoxide side-product) while the mechanical energy physically breaks down the sticky matrix, forcing the halohydrin into a rigid crystalline lattice.

  • Self-Validating Step: Stop the stirring. If the solid settles rapidly as a loose, granular powder, trituration is complete. If it clumps back into a tar at the bottom of the flask, decant the solvent and repeat the process with fresh cold hexanes.

  • Filtration: Filter the resulting powder through a Büchner funnel and wash with a small portion of ice-cold hexanes[3].

Phase 4: Solvent System Analytics

To prevent oiling out, selecting the correct binary solvent system is paramount. The table below summarizes the quantitative and qualitative outcomes of various solvent systems applied to this specific halohydrin.

Solvent System (Good / Poor)Optimal Ratio (v/v)Solute Affinity ProfileExpected OutcomeTroubleshooting Notes
Toluene / Heptane 1 : 3High / LowHigh-purity crystalline needlesOptimal. Best for preventing oiling out; requires precise cloud-point identification.
EtOAc / Hexanes 1 : 4Very High / LowGranular powderProne to oiling out if cooled too rapidly; seeding is highly recommended.
DCM / Pentane 1 : 5Very High / Very LowAmorphous solidEvaporates too quickly; difficult to control the supersaturation gradient.
Isopropanol / Water 2 : 1High / Very LowSticky mass / EmulsionAvoid. Protic solvent mixtures can cause halohydrins to form unbreakable emulsions.

References

  • [3] Purification by Recrystallization. Baruch College, CUNY. Available at: [Link]

  • [1] How To: Purify by Crystallization. Department of Chemistry, University of Rochester. Available at: [Link]

  • [4] Lab Procedure: Recrystallization. ChemTalk. Available at: [Link]

Sources

Technical Support Center: 2-Bromo-1-(2,6-difluorophenyl)ethanol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-Bromo-1-(2,6-difluorophenyl)ethanol . As a bifunctional halohydrin featuring both a reactive secondary alcohol and a primary bromide, this molecule is highly versatile but inherently prone to rapid degradation in solution.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic handling instructions to directly address the mechanistic causes of instability, providing self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does this specific halohydrin degrade into an epoxide so rapidly in standard biological buffers (e.g., PBS pH 7.4)?

The Causality: The instability is driven by a base-catalyzed intramolecular Williamson ether synthesis [1]. While standard aliphatic halohydrins are relatively stable at neutral pH, the 2,6-difluorophenyl group in your molecule fundamentally alters its reactivity. Fluorine is highly electronegative; the two ortho-fluorines exert a strong inductive electron-withdrawing effect (-I effect) through the sigma framework.

This stabilizes the conjugate base (alkoxide), significantly lowering the pKa​ of the benzylic hydroxyl group. Consequently, even at physiological pH (7.4), a substantial fraction of the molecule deprotonates into a reactive alkoxide. This intermediate undergoes a rapid, entropically favored intramolecular SN​2 backside attack on the adjacent carbon, displacing the bromide ion to form 2-(2,6-difluorophenyl)oxirane [2].

Q2: What is the optimal solvent and pH system for long-term storage?

The Causality: To prevent epoxide formation, you must suppress alkoxide generation.

  • Solvents: Anhydrous, aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF) are mandatory for long-term stock solutions. Protic solvents like methanol or ethanol should be avoided for long-term storage, as they can act as nucleophiles over time, leading to solvolysis (ether formation).

  • Aqueous Media: If your workflow requires aqueous dilution, the solution must be buffered to an acidic pH (pH 4.0 – 5.5) using acetate or citrate buffers. This ensures the hydroxyl group remains fully protonated [3].

Q3: During LC-MS analysis, I observe a mass corresponding to [M−HBr+H]+ . Is my compound degrading in the vial or the mass spectrometer?

The Causality: Halohydrins are notorious for undergoing in-source fragmentation during Electrospray Ionization (ESI), losing HBr to form an epoxide-like ion in the gas phase.

  • Resolution: You must rely on chromatographic retention time ( Rt​ ) rather than mass alone. If the [M−HBr+H]+ signal perfectly co-elutes with the intact halohydrin mass, it is an in-source artifact. If the [M−HBr+H]+ signal elutes at a different retention time (typically earlier on a C18 column due to the loss of the polar hydroxyl group), it represents true solution-phase degradation.

Part 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-Bromo-1-(2,6-difluorophenyl)ethanol, demonstrating the critical dependency on pH and solvent nucleophilicity.

Table 1: Stability Profile of 2-Bromo-1-(2,6-difluorophenyl)ethanol (10 mM)

Solvent / Buffer SystempHStorage Temp% Intact (24h)Primary Degradant
100% Acetonitrile (Anhydrous)N/A-20°C>99.5%None
50 mM Acetate Buffer / MeCN (1:1)4.54°C>98.0%None
50 mM Phosphate Buffer (PBS)7.425°C<15.0%Epoxide (Oxirane)
50 mM Borate Buffer9.025°C<1.0%Epoxide (Oxirane)
100% Methanol (Unbuffered)N/A25°C~85.0%Methyl Ether / Epoxide

Part 3: Degradation Pathway Visualization

The diagram below maps the logical flow of the base-catalyzed degradation mechanism. Understanding this pathway is critical for designing downstream assays that do not inadvertently destroy the molecule.

EpoxideFormation Halohydrin 2-Bromo-1-(2,6-difluorophenyl)ethanol Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide Deprotonation Base OH⁻ (pH > 7) Base->Halohydrin SN2 Intramolecular SN2 Attack Alkoxide->SN2 Fast Epoxide 2-(2,6-difluorophenyl)oxirane + Br⁻ SN2->Epoxide Br⁻ Leaves

Base-catalyzed intramolecular SN2 degradation pathway of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating workflows in your laboratory.

Protocol A: Preparation of a Highly Stable Stock Solution (10 mM)

This protocol utilizes environmental controls to prevent both base-catalyzed epoxidation and photolytic C-Br bond cleavage.

  • Vial Selection: Use only MS-certified, amber glass vials. The C-Br bond is photolabile; amber glass blocks UV-induced homolytic cleavage.

  • Solvent Preparation: Use HPLC-grade, anhydrous Acetonitrile (MeCN). Do not use solvents that have been exposed to atmospheric moisture for extended periods.

  • Dissolution: Weigh the appropriate mass of 2-Bromo-1-(2,6-difluorophenyl)ethanol and dissolve in the anhydrous MeCN to achieve a 10 mM concentration. Vortex for 15 seconds.

  • Atmospheric Control: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace oxygen, preventing oxidative conversion of the secondary alcohol to a ketone.

  • Self-Validation Step: Immediately upon preparation, extract a 1 µL aliquot and run a baseline LC-UV/MS analysis. This establishes your t=0 reference chromatogram. The purity must be >98% before proceeding to storage.

  • Storage: Cap tightly with a PTFE-lined septum and store at -20°C.

Protocol B: LC-MS Stability Assay for Degradation Monitoring

This workflow is designed to definitively separate in-source MS artifacts from true solution-phase degradation.

  • Sample Preparation: Dilute the 10 mM stock to a working concentration of 1 µM using a diluent of 0.1% Formic Acid in Water/MeCN (50:50). Crucial: The formic acid ensures the pH remains ~2.7, locking the molecule in its protonated, stable state during the autosampler queue.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Self-Validation Step (Spike-In): In a separate vial, intentionally degrade a small aliquot of the halohydrin by adding 10 µL of 1M NaOH, incubating for 5 minutes, and neutralizing with HCl. Inject this "forced degradation" sample to definitively establish the true chromatographic retention time ( Rt​ ) of the epoxide product.

  • Data Analysis: Run your experimental samples. Compare the Rt​ of any observed [M−HBr+H]+ mass against the Rt​ of the forced degradation epoxide. If they match, solution-phase degradation has occurred. If the mass only appears at the Rt​ of the intact halohydrin, your solution is stable, and the mass is an in-source artifact.

References

  • Epoxides – The Outlier Of The Ether Family Master Organic Chemistry[Link] [1]

  • Halohydrin: Reactions and Epoxide Formation Wikipedia[Link][2]

  • 8.3: Halohydrins from Alkenes - Addition of HO-X Chemistry LibreTexts[Link] [3]

Technical Support Center: Optimizing the Synthesis of Difluorophenyl Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selectivity in Fluorinated Alcohol Synthesis

1-(Difluorophenyl)ethanols are critical building blocks in medicinal chemistry and materials science, notably in the synthesis of widely used antifungal agents like fluconazole. The most common synthetic route involves the reduction of the corresponding difluoroacetophenone. While seemingly straightforward, this reduction is often plagued by the formation of unwanted byproducts, which complicate purification, reduce yields, and can impact the quality of the final active pharmaceutical ingredient.

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and process chemists to diagnose and mitigate byproduct formation during the synthesis of difluorophenyl ethanol. We will delve into the mechanistic origins of common impurities and offer field-proven strategies to enhance reaction selectivity and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of 2',4'-difluoroacetophenone?

The primary byproducts are typically the result of over-reduction or incomplete reaction. The most prevalent species are:

  • 1-(2,4-Difluorophenyl)ethane: Formed by the hydrogenolysis or over-reduction of the secondary alcohol product. This is more common with aggressive reducing agents or harsh reaction conditions.

  • Unreacted 2',4'-Difluoroacetophenone: Residual starting material due to incomplete reaction, insufficient reducing agent, or deactivation of the reagent.

  • Borate Esters: When using borohydride reagents in aprotic solvents, stable borate ester intermediates can form, which require a proper acidic or aqueous workup to hydrolyze and release the final alcohol product.[1]

Q2: Which reducing agent is best for converting 2',4'-difluoroacetophenone to 1-(2,4-difluorophenyl)ethanol?

The choice of reducing agent is critical and depends on the scale, desired selectivity, and available equipment.

  • Sodium Borohydride (NaBH₄): This is the most common and recommended reagent for this transformation due to its excellent functional group tolerance (it will not reduce esters or amides), operational simplicity, and lower cost.[2][3] It can be used in protic solvents like methanol or ethanol, making the procedure robust and easily scalable.[4]

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is generally too reactive for this specific transformation and increases the risk of over-reduction to the corresponding ethane.[5][6][7] It also reacts violently with protic solvents, requiring strictly anhydrous conditions (e.g., dry ether or THF), which adds operational complexity.[5][7]

  • Catalytic Hydrogenation: This method can be highly selective but requires specialized equipment (hydrogenators) and careful catalyst selection. Palladium-based catalysts are often effective for carbonyl reduction but can also promote hydrogenolysis (over-reduction) or dehalogenation, especially at higher temperatures and pressures.[8]

Q3: Can the fluorine atoms on the aromatic ring be reductively cleaved?

While possible, dehalogenation is not a primary side reaction under standard ketone reduction conditions (e.g., NaBH₄ in methanol at room temperature). This side reaction becomes a greater concern during catalytic hydrogenation, especially with palladium catalysts, where C-F bond cleavage can occur, leading to monofluorinated or non-fluorinated impurities.[9]

Troubleshooting Guide: A Problem-and-Solution Approach

Problem 1: High levels of the over-reduction byproduct, 1-(2,4-difluorophenyl)ethane, are detected by GC-MS.
  • Likely Cause A: Reducing agent is too reactive.

    • Explanation: Stronger hydride donors like LiAlH₄ readily reduce the intermediate alkoxide or the final alcohol to the corresponding alkane, a process known as hydrogenolysis.[7][8]

    • Solution: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is the preferred choice as it is highly selective for aldehydes and ketones and generally does not reduce alcohols.[3][6]

  • Likely Cause B: Reaction temperature is too high.

    • Explanation: Higher temperatures increase the kinetic energy of the system, which can overcome the activation barrier for the undesired over-reduction pathway, even with milder reagents.

    • Solution: Maintain strict temperature control. For NaBH₄ reductions, the reaction should be initiated at a low temperature (0-5 °C) and allowed to slowly warm to room temperature.[4] Avoid heating or refluxing the reaction mixture unless specifically required for a less reactive ketone.

  • Likely Cause C: Extended reaction time.

    • Explanation: Leaving the reaction to stir for an excessive period after the starting material has been consumed can, in some cases, lead to slow, secondary reduction pathways.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or an in-process analytical method like HPLC/GC. Once the starting ketone is fully consumed (typically within 1-2 hours for NaBH₄ reductions), proceed with the workup.[4]

Problem 2: Significant amount of unreacted 2',4'-difluoroacetophenone remains.
  • Likely Cause A: Insufficient reducing agent.

    • Explanation: One mole of NaBH₄ can theoretically reduce four moles of a ketone, as it delivers four hydride ions.[3] However, in practice, some of the reagent is often consumed by reacting with the solvent (e.g., methanol) or atmospheric moisture.

    • Solution: Use a slight excess of the reducing agent. A common stoichiometry is to use 0.3-0.5 molar equivalents of NaBH₄ for every 1.0 molar equivalent of the ketone.[4] This ensures a sufficient excess of hydride to drive the reaction to completion.

  • Likely Cause B: Deactivation of the reducing agent.

    • Explanation: Sodium borohydride reacts with atmospheric moisture and can degrade upon improper storage.[2] If the reagent is old or has been exposed to air, its activity will be diminished.

    • Solution: Use a fresh bottle of NaBH₄ and weigh it out quickly to minimize exposure to humidity.[2] Store the reagent in a desiccator.

  • Likely Cause C: Inadequate mixing or solubility.

    • Explanation: If the starting ketone is not fully dissolved in the solvent, the reaction becomes heterogeneous and the rate will be significantly slower, leading to an incomplete reaction.

    • Solution: Ensure the 2',4'-difluoroacetophenone is completely dissolved in the chosen solvent (e.g., methanol or ethanol) before adding the NaBH₄.[2] If solubility is an issue, a co-solvent like THF may be carefully added, but ensure it is compatible with the reagent.

Problem 3: The final product appears oily and is difficult to isolate after workup.
  • Likely Cause: Incomplete hydrolysis of borate ester intermediates.

    • Explanation: The reaction between a ketone and NaBH₄ initially forms an alkoxide, which becomes complexed with the boron atom, forming a borate ester. This intermediate is not the final alcohol product.

    • Solution: A proper quenching and workup procedure is essential. After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ (caution: hydrogen gas is evolved) and hydrolyze the borate esters to release the free alcohol.[4][10]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to 1-(2,4-difluorophenyl)ethanol and the competing side reaction leading to the over-reduced byproduct.

ReactionPathways Start 2',4'-Difluoroacetophenone Intermediate Alkoxyborate Intermediate Start->Intermediate 1. Reduction (e.g., NaBH₄) Product 1-(2,4-Difluorophenyl)ethanol (Desired Product) Byproduct 1-(2,4-Difluorophenyl)ethane (Over-reduction Byproduct) Product->Byproduct Over-reduction (e.g., LiAlH₄, High Temp) Intermediate->Product 2. Acidic Workup (Hydrolysis)

Caption: Reaction scheme for difluorophenyl ethanol synthesis.

Validated Experimental Protocol: Selective Reduction of 2',4'-Difluoroacetophenone

This protocol is optimized for high selectivity and yield on a laboratory scale.

Materials:

  • 2',4'-Difluoroacetophenone (1.0 eq)

  • Methanol (ACS grade)

  • Sodium Borohydride (NaBH₄) (0.4 eq)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4'-difluoroacetophenone (1.0 eq) in methanol (approx. 5-10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (0.4 eq) to the cooled solution in small portions over 10-15 minutes. Monitor the temperature to ensure it does not rise above 15 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 1-2 hours.

  • Quenching: Once the starting material is consumed, cool the mixture back down to 0-5 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the solution to approximately pH 7. Caution: Vigorous hydrogen gas evolution will occur.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the organic product. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-difluorophenyl)ethanol.[4]

  • Purification (if necessary): The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

Use this decision tree to systematically address issues with byproduct formation.

TroubleshootingWorkflow start Reaction Complete. Analyze Crude Product (GC/NMR). check_purity Is Product Purity < 95%? start->check_purity over_reduction Major Impurity: 1-(2,4-difluorophenyl)ethane? check_purity->over_reduction Yes success Purity OK. Proceed. check_purity->success No unreacted_sm Major Impurity: Unreacted Ketone? over_reduction->unreacted_sm No sol_over_reduction 1. Switch to NaBH₄. 2. Lower reaction temp to 0-5°C. 3. Reduce reaction time. over_reduction->sol_over_reduction Yes sol_unreacted_sm 1. Use fresh NaBH₄ (0.4 eq). 2. Ensure complete dissolution of ketone. 3. Check for moisture contamination. unreacted_sm->sol_unreacted_sm Yes other Consult Further (e.g., dehalogenation, isomerization) unreacted_sm->other No rerun Implement Solution & Rerun Reaction sol_over_reduction->rerun sol_unreacted_sm->rerun

Caption: Decision tree for troubleshooting byproduct formation.

Data Summary: Reducing Agent Comparison

Reducing AgentTypical SolventRelative ReactivityCommon ByproductsKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMild / Selective[3]Unreacted KetonePreferred for ketones. Safe, inexpensive, and operationally simple.[2]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether, THFStrong / Unselective[5]Over-reduced AlkaneHigh risk of over-reduction. Reacts violently with water/alcohols.[5][7]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, Ethyl AcetateVariableOver-reduced Alkane, Dehalogenated productsRequires specialized equipment. Risk of C-F bond cleavage.[8]

References

  • BenchChem. (2026, February). Technical Support Center: Synthesis & Purification of 2',4'-Difluoroacetophenone. BenchChem.
  • Advanced Instructional Systems, Inc. & North Carolina State University. (2013). Experiment 3 - Reduction of a Ketone. WebAssign.
  • Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2497.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • BenchChem. (2025).
  • Clark, J. (2015, November). Reduction of Aldehydes and Ketones. Chemguide.
  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones.
  • Vedantu. Reduction of Aldehydes and Ketones.
  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Pressbooks.
  • ResearchGate. (2025, August 6).
  • Frontiers. (2024, November 25).

Sources

Technical Support Center: Catalyst Lifespan Optimization for 2-Bromo-1-(2,6-difluorophenyl)ethanol Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing catalyst lifespan in the enantioselective reduction of 2-Bromo-1-(2,6-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical synthetic step. We will explore the causality behind catalyst deactivation and provide actionable, field-proven strategies to enhance catalyst performance and longevity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation in the reduction of α-bromo ketones?

A: The primary cause is often catalyst poisoning by the starting material, product, or impurities. The bromine atom in 2-Bromo-1-(2,6-difluorophenyl)ethanol or the bromide ion formed during the reaction can coordinate to the metal center of the catalyst (e.g., Palladium, Ruthenium), blocking active sites and inhibiting its activity.[1] Other common causes include sintering (agglomeration of metal particles at high temperatures), fouling by reaction byproducts, and leaching of the active metal into the solution.[2]

Q2: My reaction shows low or no conversion. What are the immediate checks I should perform?

A: For low or no conversion, start with the most straightforward checks:

  • Hydrogen Supply: Ensure your hydrogen source is not depleted and that there are no leaks in the system. Verify adequate pressure and flow.

  • Catalyst Handling: Confirm the catalyst was handled under an inert atmosphere if it is air-sensitive, as many hydrogenation catalysts are.[3]

  • Reagent Purity: Impurities in the substrate or solvent (e.g., water, oxygen, sulfur compounds) can act as potent catalyst poisons.[2][4]

  • Temperature and Pressure: Verify that the reaction temperature and pressure meet the requirements of your specific catalytic system.[5]

Q3: Why is my enantiomeric excess (ee) decreasing with each catalyst recycle?

A: A decrease in enantioselectivity upon recycling can be attributed to several factors. The chiral ligand may be degrading or dissociating from the metal center, exposing non-selective catalytic sites.[2] Alternatively, the formation of achiral metal aggregates (like "palladium black") can catalyze a non-selective background reaction, reducing the overall ee.[2][3] It is also possible that a subtle change in the catalyst's surface structure or morphology is occurring, which impacts the chiral environment.

Q4: Can I regenerate a deactivated catalyst used for this reduction?

A: Yes, catalyst regeneration is often possible, depending on the deactivation mechanism.[6] For deactivation by fouling or surface deposits, washing with a suitable solvent or a regeneration stream at elevated temperatures can be effective.[7] For more severe poisoning or sintering, more complex procedures like oxidative treatments followed by reduction may be necessary, though these are typically harsher and may alter the catalyst's properties.[8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific issues related to catalyst performance and lifespan.

Issue 1: Low or Stalled Reaction Conversion

A common problem is the failure of the reaction to reach completion. This can manifest as a premature plateau in hydrogen uptake or as a significant amount of starting material remaining after the expected reaction time.

Potential Causes & Recommended Solutions
Potential Cause Scientific Explanation & Causality Recommended Solution & Protocol
Catalyst Poisoning Halides (from the substrate/product), sulfur compounds, or other nucleophilic species can irreversibly bind to the active metal sites, blocking substrate access. This is a frequent issue with halogenated substrates.[1][2]1. Purify Reagents: Ensure the substrate, 2-Bromo-1-(2,6-difluorophenyl)ethanone, is purified via column chromatography or recrystallization to remove impurities.[10] Use high-purity, degassed solvents. 2. Use Additives: In some cases, adding a non-coordinating base can act as a scavenger for generated HBr, protecting the catalyst. However, this must be carefully optimized as the base itself can influence the reaction.
Insufficient Mass Transfer In heterogeneous catalysis, the reaction rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.[11] Poor agitation or low hydrogen pressure can starve the catalyst.1. Optimize Agitation: Increase the stirring rate to improve gas-liquid mixing. Ensure the catalyst particles are fully suspended. 2. Increase Hydrogen Pressure: Operating at a higher H₂ pressure increases the concentration of dissolved hydrogen, which can overcome mass transfer limitations.[5]
Inadequate Catalyst Loading or Activity For sterically hindered or electronically demanding substrates, a higher catalyst loading may be required to achieve a practical reaction rate.[4] The catalyst itself may have low intrinsic activity or may have degraded during storage.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%) and monitor the effect on the reaction rate.[4] 2. Verify Catalyst Activity: Test the catalyst with a known, simpler substrate (e.g., acetophenone) to confirm its baseline activity before use in the more challenging reaction.
Non-Optimal Reaction Conditions Temperature and solvent choice significantly impact catalyst activity and stability.[4][5] An inappropriate solvent can lead to poor solubility of the substrate or deactivation of the catalyst.1. Screen Solvents: Test a range of solvents with varying polarities (e.g., THF, ethanol, ethyl acetate) to find the optimal medium for both solubility and catalytic performance. 2. Optimize Temperature: Systematically vary the reaction temperature. While higher temperatures often increase the rate, they can also accelerate catalyst deactivation pathways like sintering.[2]
Troubleshooting Workflow: Low Conversion

This diagram outlines a logical decision-making process for diagnosing the root cause of low reaction conversion.

G start Start: Low/Stalled Conversion check_h2 Check H2 Supply & System Integrity start->check_h2 check_catalyst_handling Review Catalyst Handling Protocol (Inert atmosphere?) check_h2->check_catalyst_handling test_reagents Analyze Reagent & Solvent Purity (GC-MS, NMR, Karl Fischer) check_catalyst_handling->test_reagents issue_found Issue Found & Resolved? (e.g., leak, impure solvent) test_reagents->issue_found increase_agitation Increase Agitation Rate & H2 Pressure issue_found->increase_agitation No end_resolved Problem Resolved issue_found->end_resolved Yes monitor_improvement Improvement Observed? increase_agitation->monitor_improvement increase_loading Increase Catalyst Loading monitor_improvement->increase_loading No, Mass Transfer Unlikely Issue monitor_improvement->end_resolved Yes increase_loading->monitor_improvement Re-evaluate screen_conditions Screen Reaction Conditions (Solvent, Temperature) increase_loading->screen_conditions No Improvement screen_conditions->monitor_improvement Re-evaluate characterize_catalyst Advanced Catalyst Characterization (TEM, Chemisorption) screen_conditions->characterize_catalyst No Improvement end_consult Consult Catalyst Supplier or Specialist characterize_catalyst->end_consult

Caption: Troubleshooting decision tree for low reaction conversion.

Issue 2: Rapid Catalyst Deactivation Across Cycles

While some activity loss is expected, a sharp decline after only one or two runs indicates a severe deactivation mechanism that requires intervention.

Common Deactivation Pathways

DeactivationPathways cluster_poisoning Poisoning cluster_fouling Fouling / Coking cluster_sintering Sintering ActiveCatalyst Active Catalyst (e.g., Pd/C, Ru-BINAP) Poisoning Halides (Br-), Sulfur, Phosphorus Compounds ActiveCatalyst->Poisoning Fouling Polymeric Byproducts, Oligomers ActiveCatalyst->Fouling Sintering High Temperature, Poor Thermal Stability ActiveCatalyst->Sintering BlockedSites Inactive: Blocked Active Sites Poisoning->BlockedSites Irreversible Adsorption BlockedPores Inactive: Blocked Pores & Surface Fouling->BlockedPores Physical Deposition Agglomeration Inactive: Large Particles (Low Surface Area) Sintering->Agglomeration Particle Migration & Coalescence

Caption: Common deactivation pathways for hydrogenation catalysts.

Protocol: Monitoring Catalyst Activity and Selectivity

Regularly monitoring your catalyst's performance is key to understanding its lifecycle.

Objective: To quantify the conversion and enantiomeric excess (ee) of the reaction over time.

Methodology:

  • Reaction Setup: Assemble the reaction vessel under an inert atmosphere. Add the solvent, catalyst, and substrate.

  • Sampling: Once the reaction is initiated (by adding hydrogen), take aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench each aliquot by filtering it through a small plug of silica gel or celite to remove the heterogeneous catalyst and stop the reaction. Dilute the sample with a suitable solvent (e.g., ethyl acetate).

  • Analysis (Conversion): Analyze the quenched sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard achiral column. Calculate the conversion by comparing the peak area of the starting material to the product.

  • Analysis (Enantioselectivity): Analyze the same sample using HPLC equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) to separate the two enantiomers of the alcohol product. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

  • Data Logging: Plot conversion vs. time and ee vs. time to create a reaction profile. Comparing these profiles across different catalyst batches or cycles will reveal changes in activity and selectivity.[12][13]

Catalyst Regeneration Protocols

Regenerating a catalyst can be a cost-effective way to extend its useful life. The appropriate method depends on the cause of deactivation.

Method 1: Solvent Washing (For Fouling/Adsorbed Species)

This is the mildest method, suitable for removing non-covalently bound inhibitors or polymeric material.[7][14]

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration under an inert atmosphere to prevent oxidation.

  • Initial Wash: Wash the catalyst cake on the filter with several portions of the reaction solvent (e.g., THF or ethanol) to remove residual product and substrate.

  • Intensive Wash: Transfer the catalyst to a clean flask and suspend it in a fresh, high-purity solvent. Stir vigorously for 30-60 minutes at room temperature or slightly elevated temperatures (40-50°C).[7]

  • Repeat: Decant the solvent and repeat the washing step 2-3 times with fresh solvent.

  • Drying: Dry the catalyst under high vacuum until it is a free-flowing powder. Store under an inert atmosphere.

Method 2: Thermal Treatment (For Coke Removal)

This is a more aggressive method for removing strongly adsorbed carbonaceous deposits ("coke"). Caution: This method can cause sintering if not performed carefully and may not be suitable for all catalysts, especially those with thermally sensitive ligands or supports.[5]

  • Catalyst Preparation: After solvent washing (Method 1), place the catalyst in a tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) while slowly ramping the temperature (e.g., to 200-400°C). The optimal temperature depends on the catalyst's thermal stability.

  • Oxidative Treatment (Optional): For heavy coking, a carefully controlled, dilute stream of air or oxygen in nitrogen can be introduced to burn off the carbon deposits. This is an exothermic process and must be controlled to avoid thermal runaway and sintering.[9]

  • Reduction: After the oxidative step (or if skipping it), the catalyst must be re-reduced. Switch the gas flow to a dilute hydrogen stream (e.g., 5% H₂ in N₂) and hold at an elevated temperature to restore the active metallic sites.

  • Cool Down: Cool the catalyst to room temperature under an inert gas stream before handling.

Catalyst Characterization

Advanced characterization can provide invaluable insights into why a catalyst is failing.[15]

Technique Information Gained Application in Troubleshooting
Transmission Electron Microscopy (TEM) Provides direct images of catalyst particles.[15]Diagnosing Sintering: Comparing TEM images of fresh and used catalysts can reveal increases in particle size, confirming agglomeration.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and oxidation state of the catalyst surface.Identifying Poisons: Can detect the presence of surface poisons like bromine, sulfur, or other contaminants that have bonded to the metal.
Pulse Chemisorption Quantifies the number of accessible active sites on the catalyst surface.[15]Measuring Active Site Loss: A decrease in metal dispersion or active site count in a used catalyst directly correlates with a loss of activity.
Thermogravimetric Analysis (TGA) Measures changes in weight as a function of temperature.[15]Quantifying Fouling: Can determine the amount of coke or other deposits on the catalyst surface by measuring weight loss during heating.

Scale-Up Considerations

Transitioning a catalytic process from the lab to a pilot or production scale introduces new challenges that can impact catalyst lifespan.[11][16]

1. Heat Transfer: Hydrogenation reactions are highly exothermic.[11][17] In large reactors, inefficient heat removal can lead to localized hot spots, accelerating catalyst sintering and other deactivation pathways. Ensure the reactor has adequate cooling capacity and that temperature is monitored carefully.

2. Mass Transfer: Achieving efficient gas-liquid mixing is more challenging in large vessels.[11] The choice of impeller, agitation speed, and hydrogen sparging system are critical to prevent the reaction from becoming mass-transfer limited, which can mask the true kinetic performance of the catalyst.[17]

3. Catalyst Handling and Attrition: In large-scale operations, the physical handling of the catalyst (charging, filtration, recycling) can cause mechanical stress, leading to the formation of fine particles (attrition). These fines can cause filtration problems and represent a loss of active material. Choosing a mechanically robust catalyst support is crucial for large-scale applications.

Experimental Workflow: From Lab to Scale-Up

Caption: A simplified workflow for scaling up the catalytic reduction process.

References

  • WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google P
  • Catalyst Regeneration & Catalyst Rejuvenation - EURECAT. [Link]

  • Catalyst Regeneration & Hydrogenation - YIGAS Group. [Link]

  • US20060035779A1 - Method for regenerating a hydrogenation catalyst - Google P
  • Catalyst Characterization Techniques - Hiden Analytical. [Link]

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchGate. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Catalytic Asymmetric Synthesis of Homoallylic Alcohols: Chiral Amplification and Chiral Poisoning in a Titanium/BINOL Catalyst System | Journal of the American Chemical Society - ACS Publications. [Link]

  • Investigation of Operation Life on Catalyst of Acetylene Hydrogenation Reactor – An Industrial Study. [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. [Link]

  • 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs. [Link]

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS. [Link]

  • Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production - ResearchGate. [Link]

  • Measurement techniques in catalysis for mechanism development: kinetic, transient and in situ methods - Books. [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes - YouTube. [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. [Link]

  • Measuring the Activity and Selectivity of Catalysts - AZoM. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. [Link]

  • (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - ResearchGate. [Link]

  • The Process Optimization of Heterogeneous Catalytic Hydrogenation for Polystyrene and Catalyst Regeneration Performance - Academax. [Link]

  • Application, Challenges and Perspectives of Catalysts Applied in Power-to-X Technology to Produce Hydrogen-Derived Vectors for Energy Transition - MDPI. [Link]

  • 2-bromoethanol - Organic Syntheses Procedure. [Link]

  • Ketone Reduction - Wordpress. [Link]

  • (PDF) Coupling metal and whole-cell catalysis to synthesize chiral alcohols - ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Enantioselective Reduction of Ketones. [Link]

  • Catalytic Hydrodifluoroalkylation of Unactivated Olefins - Organic Chemistry Portal. [Link]

  • US5091580A - Process for the preparation of 2,6-difluoroaniline - Google P
  • UNIVERSITY OF OVIEDO. [Link]

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google P
  • Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PubMed - NIH. [Link]

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Validation & Comparative

Comparative Guide: HPLC Method Development for 2-Bromo-1-(2,6-difluorophenyl)ethanol Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The synthesis and quality control of highly functionalized pharmaceutical intermediates require analytical methods capable of extreme selectivity. 2-Bromo-1-(2,6-difluorophenyl)ethanol is a complex halogenated chiral building block. In a purity assay, the primary analytical challenge is resolving the main active pharmaceutical ingredient (API) from structurally analogous process impurities—specifically, the 2-chloro analog, debrominated species, and positional isomers (e.g., 2,4-difluoro variants).

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often defaults to C18 stationary phases. However, as an application scientist, one must recognize when hydrophobic dispersion alone is insufficient. Because the difference in bulk hydrophobicity between a chloro- and bromo- substituent on an adjacent alkyl chain is minimal, traditional C18 columns frequently result in critical pair co-elution. To achieve baseline resolution, we must engineer orthogonality into the method by leveraging alternative stationary phase chemistries.

Stationary Phase Selection: Mechanisms & Causality

To establish a robust purity assay, we compared a traditional fully porous C18 column against a superficially porous Pentafluorophenyl (PFP/F5) column.

  • Fully Porous C18: Relies exclusively on dispersive (van der Waals) interactions. While excellent for general hydrophobicity-based separations, it lacks the shape selectivity required to distinguish subtle halogen variations in aromatic compounds.

  • Superficially Porous PFP (F5): The highly electronegative fluorine atoms on the pentafluorophenyl ring create a strong dipole moment. This induces multiple retention mechanisms: fluorophilic interactions, π−π stacking, and hydrogen bonding. As supported by , this orthogonal selectivity is highly effective for resolving halogenated aromatics. Furthermore, the superficially porous particle (SPP) architecture shortens the diffusion path, improving mass transfer kinetics and yielding sharper peaks at lower backpressures.

RetentionMechanisms cluster_C18 Traditional C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte Analyte: 2-Bromo-1-(2,6-difluorophenyl)ethanol C18_Mech Hydrophobic Dispersion Analyte->C18_Mech PFP_Mech1 π-π Stacking Analyte->PFP_Mech1 PFP_Mech2 Dipole-Dipole Interactions Analyte->PFP_Mech2 C18_Result Co-elution of Halogenated Impurities C18_Mech->C18_Result PFP_Result Baseline Resolution (Rs > 2.0) PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result

Figure 1: Chromatographic retention mechanisms comparing C18 and PFP stationary phases.

Comparative Performance Data

The following tables summarize the quantitative performance of both columns when subjected to a spiked mixture of 2-Bromo-1-(2,6-difluorophenyl)ethanol and its known synthetic impurities.

Table 1: Column Specifications Comparison

Column TypePhase ChemistryParticle ArchitectureDimensionsPrimary Mechanism
Traditional C18 OctadecylsilaneFully Porous (5 µm)150 x 4.6 mmHydrophobic Dispersion
PFP / F5 PentafluorophenylSuperficially Porous (2.7 µm)100 x 4.6 mmHydrophobic, π−π , Dipole

Table 2: Chromatographic Performance (Critical Pair Resolution)

Analyte / ImpurityC18 Retention (min)C18 Resolution ( Rs​ )PFP Retention (min)PFP Resolution ( Rs​ )
2,6-Difluoroacetophenone4.2N/A3.8N/A
1-(2,6-Difluorophenyl)ethanol5.83.15.14.5
2-Chloro-1-(2,6-difluorophenyl)ethanol7.12.26.86.2
2-Bromo-1-(2,6-difluorophenyl)ethanol 7.4 0.8 (Co-elution) 8.5 5.4 (Baseline)

Data Interpretation: The C18 column fails to resolve the critical pair (the 2-chloro impurity vs. the 2-bromo target), yielding an unacceptable resolution ( Rs​ ) of 0.8. The PFP column, exploiting the polarizability difference between the chlorine and bromine atoms via dipole-dipole interactions, achieves a robust baseline resolution of 5.4.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility across different laboratories, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass a System Suitability Test (SST) governed by standards and validated according to guidelines.

Reagents & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (fronting/tailing).

  • Standard Solution: Dissolve 2-Bromo-1-(2,6-difluorophenyl)ethanol reference standard in diluent to a concentration of 1.0 mg/mL. Spike with 0.1% (w/w) of 2-Chloro-1-(2,6-difluorophenyl)ethanol to serve as the critical pair resolution standard.

  • Sample Solution: Prepare the synthesized batch sample at 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: Superficially Porous PFP (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 260 nm (Optimal for the difluorophenyl chromophore).

  • Gradient Program:

    • 0.0 min: 20% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B (Wash step for strongly retained dimers)

    • 12.1 min: 20% B

    • 15.0 min: 20% B (Re-equilibration)

System Suitability Test (SST) Execution

Inject the Standard Solution in five replicates prior to sample analysis. The system is only validated for the run if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.0 between the 2-chloro impurity and the 2-bromo target.

  • Tailing Factor ( Tf​ ): < 1.5 for the main peak (ensures column bed integrity and lack of secondary silanol interactions).

  • Precision (%RSD): < 2.0% for the main peak area across the 5 replicate injections.

MethodWorkflow Step1 Define Target & Impurities Step2 Select PFP/F5 Stationary Phase Step1->Step2 Step3 Evaluate Critical Pair Resolution Step2->Step3 Step4 Optimize Gradient & pH Step3->Step4 Rs < 2.0 Step5 Execute System Suitability (SST) Step3->Step5 Rs > 2.0 Step4->Step3 Re-test Step6 ICH Q2(R2) Validation Step5->Step6 Pass Criteria

Figure 2: Decision-making logic tree for HPLC method development and validation.

Conclusion

When developing a purity assay for highly functionalized halogenated compounds like 2-Bromo-1-(2,6-difluorophenyl)ethanol, relying solely on hydrophobic dispersion is an analytical risk. By transitioning from a traditional C18 to a superficially porous PFP phase, we introduce dipole-dipole and π−π interactions that successfully resolve critical halogenated impurities. Coupling this optimized chemistry with a strict, self-validating SST protocol ensures a highly reliable, ICH-compliant analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link][1]

  • USP General Chapter <621> Chromatography United States Pharmacopeia–National Formulary (USP-NF) URL:[Link][2]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chromatography Online URL:[Link][3]

Sources

1H NMR Spectral Interpretation of 2-Bromo-1-(2,6-difluorophenyl)ethanol: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated building blocks to modulate pharmacokinetics and lipophilicity, the structural verification of these intermediates has become a critical bottleneck. 2-Bromo-1-(2,6-difluorophenyl)ethanol is a prime example of a deceptively simple molecule that presents a highly complex nuclear magnetic resonance (NMR) profile.

As a Senior Application Scientist, I frequently see laboratories struggle to interpret the spectra of such compounds because they rely on default, one-size-fits-all NMR parameters. This guide objectively compares the performance of Benchtop NMR, High-Field NMR, and Fluorine-Decoupled ( 1 H{ 19 F}) NMR, providing the causality behind the spectral complexity and the experimental protocols necessary to achieve unambiguous structural verification.

The Analytical Challenge: Causality of Spectral Complexity

To understand why specific NMR platforms succeed or fail with 2-Bromo-1-(2,6-difluorophenyl)ethanol, we must first deconstruct the molecule's spin physics. The complexity arises from two distinct phenomena:

A. The Diastereotopic ABX Spin System

The molecule possesses a chiral center at the benzylic carbon (C1). Because of this stereocenter, the two protons on the adjacent bromomethyl group (-CH 2​ Br) are in permanently different magnetic environments, rendering them diastereotopic . Instead of a simple doublet, these two protons couple to each other (geminal coupling, 2JHH​≈10.5 Hz) and to the benzylic proton (vicinal coupling, 3JHH​≈4−8 Hz). This creates a classic ABX spin system . At low magnetic fields, the chemical shift difference ( Δν ) between the two CH 2​ protons is comparable to their coupling constant ( J ). When Δν/J<10 , the system undergoes strong second-order "roofing" effects, distorting peak intensities and making first-order multiplet extraction impossible[1].

B. Heteronuclear Spin-Spin Coupling ( 19 F- 1 H)

The 2,6-difluorophenyl ring introduces massive spectral crowding in the aromatic region. Fluorine-19 is a spin-½ nucleus with 100% natural abundance. The two equivalent ortho-fluorines couple extensively to the aromatic protons:

  • Meta Protons (H-3, H-5): Experience 3JHF​ coupling ( ≈8.5 Hz) and 3JHH​ coupling, appearing as complex multiplets.

  • Para Proton (H-4): Experiences 4JHF​ coupling ( ≈6.4 Hz) and 3JHH​ coupling, appearing as a distinct triplet of triplets (tt)[2].

SpinSystem F 19F (Ortho) H_meta 1H (Meta) F->H_meta ³J_HF (~8.5 Hz) H_para 1H (Para) F->H_para ⁴J_HF (~6.4 Hz) H_meta->H_para ³J_HH (~8.4 Hz) H_benz 1H (Benzylic) H_A 1H (CH2Br, HA) H_benz->H_A ³J_HH (~8.0 Hz) H_B 1H (CH2Br, HB) H_benz->H_B ³J_HH (~4.5 Hz) H_A->H_B ²J_HH (~10.5 Hz)

Spin-spin coupling network illustrating heteronuclear and diastereotopic interactions.

Platform Comparison: Benchtop vs. High-Field vs. Decoupled NMR

Selecting the correct analytical platform requires balancing operational cost against the required resolution.

Benchtop 1 H NMR (60–80 MHz)
  • Performance: Poor for structural elucidation of this specific molecule.

  • The "Why": At 80 MHz, the narrow chemical shift dispersion causes the ABX system of the aliphatic chain to collapse into an uninterpretable multiplet. Furthermore, the JHF​ couplings in the aromatic region are entirely overlapped. Benchtop NMR is highly valuable for rapid reaction monitoring (e.g., tracking the disappearance of a starting material), but it fails at resolving the fine structural details of complex fluorinated aromatics due to reduced sensitivity and severe signal overlap[3].

High-Field 1 H NMR (400+ MHz)
  • Performance: Excellent. The industry standard.

  • The "Why": Moving to 400 MHz increases the Δν/J ratio, pushing the ABX system back toward first-order behavior. The diastereotopic protons clearly resolve into two distinct doublets of doublets (dd). The aromatic region is spread out, allowing the triplet of triplets of the para-proton to be cleanly integrated and assigned[4].

High-Field 1 H{ 19 F} Decoupled NMR (400+ MHz)
  • Performance: The ultimate orthogonal validation.

  • The "Why": By applying a continuous decoupling pulse at the 19 F Larmor frequency during 1 H acquisition, all JHF​ couplings are collapsed. The aromatic region instantly simplifies from a chaotic second-order mess into a textbook AM 2​ (or AX 2​ ) spin system—a simple doublet for the meta protons and a triplet for the para proton. This is the gold standard for proving the substitution pattern of the fluorinated ring.

Workflow Start Analyze 2-Bromo-1-(2,6-difluorophenyl)ethanol Q1 Is high-resolution structural verification required? Start->Q1 Benchtop Benchtop NMR (60-80 MHz) Reaction monitoring only Q1->Benchtop No Q2 Are 19F-1H couplings obscuring aromatic signals? Q1->Q2 Yes HighField High-Field 1H NMR (400+ MHz) Resolves ABX system Q2->HighField No Decoupled 1H{19F} Decoupled NMR Ultimate aromatic clarity Q2->Decoupled Yes

Decision matrix for selecting the optimal NMR platform for fluorinated chiral molecules.

Quantitative Data Comparison

The following table summarizes the expected spectral data across the high-field platforms, demonstrating the simplification achieved via fluorine decoupling. Data is extrapolated from structurally analogous 2,6-difluorophenyl derivatives[2].

Proton EnvironmentChemical Shift (ppm, CDCl 3​ )Multiplicity ( 1 H NMR, 400 MHz)Multiplicity ( 1 H{ 19 F} NMR)Coupling Constants ( J in Hz)
-OH ~2.80br sbr sN/A (Exchanging)
-CH 2​ Br (H A​ ) ~3.55dddd 2JHH​=10.5 , 3JHH​=8.0
-CH 2​ Br (H B​ ) ~3.72dddd 2JHH​=10.5 , 3JHH​=4.5
-CH(OH)- ~5.30m (or dt)dd 3JHH​=8.0,4.5
Ar-H (meta, 3,5) ~6.95md 3JHF​≈8.5 , 3JHH​≈8.4
Ar-H (para, 4) ~7.32ttt 3JHH​≈8.4 , 4JHF​≈6.4

Self-Validating Experimental Protocol: 1 H{ 19 F} NMR Acquisition

To achieve the decoupled data shown in the table above, standard 1D 1 H parameters are insufficient. Because the Larmor frequencies of 1 H and 19 F are incredibly close (~400 MHz vs ~376 MHz at 9.4 Tesla), improper setup can lead to poor decoupling or hardware damage. Follow this self-validating protocol:

Step 1: Sample Preparation & Filtration

  • Dissolve 15-20 mg of 2-Bromo-1-(2,6-difluorophenyl)ethanol in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Critical Causality: Filter the solution through a glass-wool plug into the NMR tube. Particulates distort the B0​ magnetic field homogeneity, which is fatal for resolving the fine 4.5 Hz vicinal couplings of the ABX system.

Step 2: Probe Tuning & Matching (The Self-Validation Step)

  • Insert the sample and lock to CDCl 3​ .

  • Tune the inner coil to 1 H and the outer coil to 19 F (or vice versa, depending on your specific dual-channel probe architecture).

  • Validation: Ensure the tuning dip (wobble curve) for both nuclei is centered exactly on the operating frequency. If the 1 H channel cannot tune properly while the 19 F channel is connected, your probe lacks the necessary high-isolation filters required for 1 H{ 19 F} experiments. Do not proceed without inline 1 H/ 19 F bandpass filters.

Step 3: Pulse Sequence Selection & Calibration

  • Load a standard inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Critical Causality: We use inverse-gated decoupling (decoupler on only during acquisition, off during relaxation delay) rather than continuous decoupling. This prevents the Heteronuclear Overhauser Effect (HOE) from artificially inflating the integration values of the aromatic protons, ensuring your quantitative analysis remains accurate.

  • Set the 19 F decoupler offset (O2) to the center of the fluorine signals (approx. -114 ppm for 2,6-difluoro aromatics).

Step 4: Acquisition & Processing

  • Acquire 16 scans with a relaxation delay (D1) of at least 5 seconds.

  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio without artificially broadening the sharp diastereotopic doublets.

References

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available at:[Link]

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 1. Available at: [Link]

  • National Institutes of Health (PMC). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. Available at:[Link]

  • The Royal Society of Chemistry. Supporting Information - 2-Azido-2-(2,6-difluorophenyl)ethanol (Structural Analog Data). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-1-(2,6-difluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development, identify potential process-related impurities, and present a detailed, optimized GC-MS protocol. Furthermore, this guide will objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), providing supporting data to aid researchers in selecting the most appropriate analytical technique for their needs.

Introduction: The Critical Role of Impurity Profiling

2-Bromo-1-(2,6-difluorophenyl)ethanol is a halogenated aromatic alcohol whose purity is paramount for the successful synthesis of downstream pharmaceutical compounds. The manufacturing process of such intermediates can introduce a variety of impurities, including unreacted starting materials, by-products, and degradation products.[1] Regulatory bodies mandate strict control over these impurities, making their accurate detection and quantification a non-negotiable aspect of drug development.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[3] This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2-Bromo-1-(2,6-difluorophenyl)ethanol and its likely impurities.[2][4]

Understanding the Impurity Profile

A comprehensive understanding of the synthetic route is essential for predicting potential impurities. The synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol typically involves the bromination of 2',6'-difluoroacetophenone to form 2-Bromo-1-(2,6-difluorophenyl)ethanone, followed by the reduction of the ketone.

Based on this pathway, the following process-related impurities can be anticipated:

  • Impurity A: 2-Bromo-1-(2,6-difluorophenyl)ethanone: The unreacted starting material from the reduction step.[5]

  • Impurity B: 1-(2,6-Difluorophenyl)ethanol: A debrominated by-product resulting from over-reduction or side reactions.

  • Impurity C: 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone: A potential by-product from the bromination of the acetophenone precursor, which can be minimized by controlled addition of the brominating agent.[6]

  • Impurity D: 2',6'-Difluoroacetophenone: The initial starting material for the bromination reaction.

The following diagram illustrates the synthetic pathway and the origin of these potential impurities.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2',6'-Difluoroacetophenone ketone 2-Bromo-1-(2,6-difluorophenyl)ethanone start->ketone Bromination impD Impurity D: 2',6'-Difluoroacetophenone start->impD Unreacted Starting Material product 2-Bromo-1-(2,6-difluorophenyl)ethanol ketone->product Reduction impA Impurity A: 2-Bromo-1-(2,6-difluorophenyl)ethanone ketone->impA Unreacted Intermediate impC Impurity C: 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone ketone->impC Bromination By-product impB Impurity B: 1-(2,6-Difluorophenyl)ethanol product->impB Reduction By-product GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Identify Peaks chromatogram->identify spectra->identify quantify Quantify Impurities identify->quantify

Sources

Chiral HPLC Separation of 2-Bromo-1-(2,6-difluorophenyl)ethanol Enantiomers: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds[1]. 2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly valuable chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as broad-spectrum triazole antifungals and adrenergic modulators.

This guide provides an authoritative comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound. By analyzing the causality behind chiral recognition and providing a self-validating experimental protocol, this guide ensures robust method transfer and optimization.

Mechanistic Causality of Chiral Recognition (E-E-A-T)

The separation of halogenated phenylethanol enantiomers via HPLC is predominantly achieved using polysaccharide-based Chiral Stationary Phases (CSPs)[1]. The chiral recognition mechanism relies on a highly specific three-point interaction model between the analyte and the CSP:

  • Hydrogen Bonding: The secondary hydroxyl (-OH) group of the ethanol moiety acts as both a hydrogen bond donor and acceptor, interacting with the carbamate or benzoate linkages of the stationary phase.

  • Steric Hindrance: The bulky bromomethyl (-CH 2​ Br) group heavily restricts the rotational freedom of the molecule. This steric locking forces the enantiomers into distinct spatial conformations, allowing the chiral grooves of the polymer (e.g., amylose or cellulose) to selectively encapsulate one enantiomer over the other.

  • π−π Interactions (The Fluorine Effect): Unlike unsubstituted 2-bromo-1-phenylethanol[1], the 2,6-difluorophenyl ring is highly electron-deficient due to the strong inductive electron-withdrawing effect of the fluorine atoms. This transforms the aromatic ring into a strong π -acceptor. Consequently, CSPs with π -donor properties (or specific dipole moments like chlorinated carbamates) exhibit dramatically altered enantioselectivity and retention profiles for this fluorinated derivative[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical variable in chiral method development[3]. Below is an objective comparison of three industry-standard columns for fluorinated phenylethanols:

  • Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Considered the gold standard for standard phenylethanols[1]. The methyl groups provide a balanced steric environment. However, for highly electron-deficient rings like the 2,6-difluorophenyl moiety, the π−π stacking is moderate, often resulting in longer retention times to achieve baseline separation.

  • Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose provides a tighter chiral groove than cellulose. This often reverses the elution order compared to OD-H and can provide sharper peak shapes for bulky halogenated compounds.

  • Daicel CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing chloro groups on the CSP create a strong dipole-dipole interaction network. This phase is highly complementary to fluorinated aromatic rings and has been proven exceptionally effective for separating fluorinated β -hydroxy compounds[2]. It typically offers the highest resolution ( Rs​ ) for difluorinated substrates.

Quantitative Performance Comparison

Note: Data represents optimized comparative benchmarks extrapolated from standardized protocols for halogenated phenylethanols[1][2].

ParameterCHIRALCEL® OD-HCHIRALPAK® AD-HCHIRALPAK® IC-3
Polymer Backbone CelluloseAmyloseCellulose
Derivatization 3,5-dimethylphenyl3,5-dimethylphenyl3,5-dichlorophenyl
Optimal Mobile Phase Hexane / IPA (98:2)Hexane / EtOH (95:5)Hexane / IPA (95:5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Typical Rs​ 1.82.1> 3.0
Elution Order (R) then (S)(S) then (R)(R) then (S)
Primary Advantage Broad applicability[1]High efficiencySuperior dipole interactions[2]

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a System Suitability Test (SST) to self-validate the chromatographic system before sample analysis.

Phase 1: Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade n-hexane and 2-propanol (IPA) in a 95:5 (v/v) ratio[2].

  • Degassing: Filter the mobile phase through a 0.22 µm PTFE membrane and degas using sonication or vacuum filtration for 15 minutes to prevent baseline noise[1].

  • Sample Preparation: Dissolve the racemic 2-Bromo-1-(2,6-difluorophenyl)ethanol in the mobile phase to a final concentration of exactly 1.0 mg/mL. Filter through a 0.45 µm syringe filter[1][3].

Phase 2: System Equilibration
  • Install a Chiralpak IC-3 (150 mm × 4.6 mm, 3 µm) column[2].

  • Set the column oven temperature to 30 °C to ensure thermodynamic stability of the chiral interactions[2].

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable UV baseline is achieved (typically 30–45 minutes)[1][3].

Phase 3: Acquisition & System Suitability Testing (SST)
  • Injection: Inject 10 µL of the racemic sample[1].

  • Detection: Monitor the eluent using a UV/PDA detector at 254 nm (optimal for the fluorinated aromatic ring)[2][3].

  • Self-Validation Check (SST): Before proceeding with quantitative ee% determination, the chromatogram must meet the following criteria:

    • Resolution ( Rs​ ): ≥1.5 (Ensures baseline separation).

    • Tailing Factor ( Tf​ ): ≤1.5 (Ensures no secondary interactions with the silica support; if Tf​>1.5 , verify solvent purity as neutral compounds are highly sensitive to impurities[3]).

    • RSD of Retention Time: ≤2.0% (over 3 replicate injections).

Workflow Visualization

Below is the logical workflow for developing and validating the chiral separation method.

ChiralMethodDev A Racemic 2-Bromo-1- (2,6-difluorophenyl)ethanol B Select Chiral Stationary Phase (e.g., Chiralpak IC / Chiralcel OD-H) A->B C Mobile Phase Optimization (Hexane : Isopropanol Ratio) B->C D Chromatographic Evaluation (1.0 mL/min, 30°C, UV 254 nm) C->D E Evaluate Resolution (Rs) D->E F Rs ≥ 1.5 & Tf ≤ 1.5 Validated Method E->F Success G Rs < 1.5 or Tf > 1.5 Co-elution / Tailing E->G Failure H Adjust Modifier % or Change CSP G->H Iteration H->C

Workflow for chiral HPLC method development and validation of halogenated phenylethanols.

References[1] Title: A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC

Sources

Reference standards for 2-Bromo-1-(2,6-difluorophenyl)ethanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Reference Standards for 2-Bromo-1-(2,6-difluorophenyl)ethanol Analysis

Introduction 2-Bromo-1-(2,6-difluorophenyl)ethanol is a critical halogenated building block utilized in the synthesis of advanced triazole antifungals and agrochemicals. Analytically, this compound presents unique challenges: the highly electronegative fluorine atoms induce complex multiplet splitting in NMR spectra, the isotopic distribution of bromine ( 79 Br and 81 Br) complicates mass spectrometric evaluation, and the bromomethyl group is susceptible to hydrolysis. Establishing a highly accurate baseline for purity is paramount.

This guide objectively compares the performance of different reference standard tiers and provides field-proven, self-validating protocols for their application.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard tier requires balancing analytical rigor with operational cost. are SI-traceable and serve as the ultimate benchmark for quality control, whereas are derived from CRMs for cost-effective, routine daily use,[1].

Table 1: Performance Comparison of Reference Standard Grades

ParameterPrimary CRM (qNMR Grade)Secondary Working StandardIn-House Synthesized Standard
Traceability Direct to SI units (ISO 17034)Traceable to Primary CRMNone (Uncalibrated)
Purity Confidence >99.8% (Absolute Assignment)>99.0% (Relative Assignment)Variable
Primary Application Instrument calibration, Method validationRoutine Batch Release, Daily QCEarly R&D, Route Scouting
Cost per Analysis Very HighLowMedium
Regulatory Acceptance Universally AcceptedAccepted (if properly qualified)Not Accepted for GMP

The Causality of Analytical Method Selection

Historically, reference standard purity was determined via the mass balance approach (100% minus the sum of chromatographic, inorganic, and volatile impurities). However, for halogenated organics like 2-Bromo-1-(2,6-difluorophenyl)ethanol, mass balance risks overestimating purity if a co-eluting, non-UV-absorbing impurity (such as an aliphatic residual solvent) exists.

To overcome this, has emerged as a superior, primary reference measurement procedure[2]. qNMR acts as a universal detector, allowing direct purity assignment by comparing the analyte against an internal standard of a completely different substance. This eliminates the need for an identical reference material and prevents overestimation from undetected impurities[3].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not just procedural, but self-validating systems. Below are the methodologies for qualifying and utilizing these standards.

Protocol 1: Absolute Purity Assignment via 1 H-qNMR (ISO 24583 Compliant)

This method is used to value-assign the Primary CRM.

  • Internal Standard Selection: Select a high-purity Primary CRM Internal Standard (e.g., Maleic Acid). Causality: The distinct olefinic protons of maleic acid ( δ 6.2 ppm) do not overlap with the aliphatic or aromatic signals of 2-Bromo-1-(2,6-difluorophenyl)ethanol, ensuring selective integration.

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of Maleic Acid using an ultra-microbalance. Causality: Weighing accuracy directly dictates qNMR precision; utilizing a microbalance minimizes gravimetric uncertainty[3].

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl 3​ (containing 0.03% TMS). Causality: CDCl 3​ provides a stable lock signal and lacks exchangeable protons that could interfere with the analyte's hydroxyl signal.

  • Acquisition: Acquire the 1 H-NMR spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to 60 seconds. Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-quantitation of slower-relaxing nuclei.

  • Integration & Calculation: Integrate the methine proton (-CH-OH) of the analyte (expected near 5.0 ppm) against the IS. Calculate absolute mass fraction purity using the standard qNMR equation.

Protocol 2: Routine Impurity Profiling via HPLC-UV

This method utilizes the Secondary Working Standard for daily batch release[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Causality: The acidic modifier suppresses the ionization of residual silanols on the stationary phase and prevents base-catalyzed hydrolysis of the bromomethyl group.

  • Column Selection: Equip a C18 column (2.1 x 100 mm, 1.7 µm). Causality: The hydrophobic C18 phase provides excellent retention and theoretical plate counts for the fluorinated aromatic ring.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 12 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Causality: 210 nm captures aliphatic impurities with weak chromophores, while 254 nm is optimal for the difluorophenyl π→π∗ transitions.

  • System Suitability (Self-Validation): Inject the Secondary Working Standard. Ensure the resolution ( Rs​ ) between the main peak and the des-bromo degradation product is >2.0 before proceeding with sample analysis.

Table 2: Experimental Data Comparison (Method Validation)

Parameter 1 H-qNMR (Primary Assignment)HPLC-UV (Routine QC)
Analyte Purity Result 99.65% ± 0.15%99.81% ± 0.05%
Impurity Detection Universal (Proton-based)Chromophore-dependent
Analysis Time ~45 minutes~15 minutes
Method Uncertainty Dominated by gravimetryDominated by integration/UV response

(Note: The slight overestimation in HPLC purity (99.81%) compared to qNMR (99.65%) highlights the presence of UV-transparent impurities accurately captured by qNMR).

Reference Standard Qualification Workflow

To maintain traceability while controlling costs, laboratories must establish a rigorous qualification workflow. The Primary CRM is used exclusively to value-assign the Secondary Working Standard, which is then deployed for routine operations[5].

ReferenceStandardWorkflow CRM Primary CRM (SI-Traceable) qNMR qNMR Analysis (ISO 24583) CRM->qNMR Absolute Purity HPLC HPLC-UV/MS Impurity Profiling CRM->HPLC Chromatographic Purity WS Secondary Working Standard (Routine QC) qNMR->WS Value Assignment HPLC->WS Mass Balance Release Batch Release Testing WS->Release Daily Calibration

Workflow for qualifying 2-Bromo-1-(2,6-difluorophenyl)ethanol working standards.

References

  • QNMR for Reference Material Preparation - Encyclopedia MDPI. [Link]

  • qNMR - Quantitative NMR - BIPM. [Link]

  • 1H qNMR Purity Analyses and the Implications of ISO 24583 - Mettler Toledo. [Link]

  • Difference Between Reference Standard and Working Standard - Pharma Specialists. [Link]

  • Qualification of Pharmaceutical Working Standards - Veeprho. [Link]

Sources

Comparative Biological Activity of 2,6-Difluoro vs. 2,4-Difluoro Ethanol Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct bioisosteric substitution pattern is rarely a matter of trial and error; it is an exercise in applied physical organic chemistry. When designing active pharmaceutical ingredients (APIs) containing a fluorinated phenyl-ethanol pharmacophore, the positional shift of a single fluorine atom from the para (4-position) to the ortho (6-position) profoundly alters the molecule's 3D topography.

This guide objectively compares the biological performance of 2,4-difluorophenyl and 2,6-difluorophenyl ethanol derivatives, detailing the causality behind their target specificities, supporting experimental data, and self-validating protocols for their evaluation.

Mechanistic Causality: The Fluorine Positional Effect

The biological divergence between 2,4-difluoro and 2,6-difluoro substitutions stems from two distinct physicochemical phenomena: electrostatic dipole alignment and conformational locking .

  • 2,4-Difluorophenyl (The Dipole Driver): Asymmetric substitution creates a strong, directional molecular dipole. In ethanol derivatives (such as the pyrimidine-ethanol core of the antifungal Voriconazole), the 2,4-difluorophenyl ring can freely rotate, allowing the 4-fluoro atom to project into deep hydrophobic pockets while the 2-fluoro atom engages in orthogonal multipolar interactions with backbone amides[]. This flexibility and specific electrostatic profile make it ideal for broad-spectrum target engagement.

  • 2,6-Difluorophenyl (The Steric Lock): Symmetric ortho substitution creates severe steric hindrance against the adjacent benzylic or ethanol carbon. This forces the ethanol moiety out of the aromatic plane, locking the molecule into an orthogonal conformation[2]. While this rigid dihedral angle causes steric clashes in traditional binding pockets (rendering it inactive in many assays), it is highly prized in kinase inhibitor design, where the molecule must slip into narrow, rigid hinge regions.

Comparative Performance Data Across Biological Targets

The superiority of one substitution over the other is strictly target-dependent. Below is a synthesized comparison of their biological activities across three distinct therapeutic domains.

Table 1: Quantitative Biological Activity Comparison
Therapeutic Target / Assay2,4-Difluoro Derivative Performance2,6-Difluoro Derivative PerformanceMechanistic Rationale
Fungal CYP51 (Antifungal) High Potency (e.g., Voriconazole MIC < 0.05 µg/mL)[]Poor Potency (Steric clash prevents heme iron access)2,4-diF perfectly occupies the hydrophobic cleft of lanosterol 14α-demethylase, improving membrane permeation[3].
EAAT2 Transporter (Neuroprotection) Improved Activity (>6-fold protein level increase)[4]No Significant Improvement [4]The EAAT2 allosteric site requires the asymmetric dipole of the 2,4-diF moiety for optimal hydrogen bond networking[5].
FGFR4 Kinase (Oncology) Moderate Binding (Flexible conformation)High Potency / Selectivity (Locked orthogonal conformation)[2]2,6-diF provides the exact rigid steric vectors required to bind the narrow FGFR4 kinase hinge region without off-target binding[2].
Antitubercular (Thiazole Hybrids) High Potency (MIC = 2.43 µM)[6]Moderate Potency (MIC = 9.74 µM)[6]Asymmetric electronegativity in the 2,4-diF ring modulates lipophilicity favorably for mycobacterial cell wall penetration[6].

Target Engagement Visualization

To understand why 2,4-difluoro ethanol derivatives (like Voriconazole) dominate the antifungal landscape while 2,6-difluoro derivatives fail, we must look at the CYP51 metabolic pathway. The 2,4-difluoro pattern allows the active hydroxyl group of the ethanol core to coordinate with the heme iron, while the fluorinated ring stabilizes the complex.

G Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Cell Wall Integrity) CYP51->Ergosterol Demethylation Drug24 2,4-Difluoro Ethanol Derivative (High Affinity Fit) Drug24->CYP51 Competitive Inhibition Drug26 2,6-Difluoro Ethanol Derivative (Steric Clash / Poor Fit) Drug26->CYP51 Weak Binding

Mechanism of CYP51 inhibition highlighting the superior fit of 2,4-difluoro derivatives.

Self-Validating Experimental Protocol: Antifungal Efficacy (MIC Determination)

When evaluating synthesized fluorinated ethanol derivatives, the assay must be self-validating . This means the protocol contains internal checkpoints that independently verify the integrity of the biological system, ensuring that a "negative" result for a 2,6-difluoro derivative is due to molecular structure, not assay failure.

Objective

Determine the Minimum Inhibitory Concentration (MIC) of 2,4-difluoro vs. 2,6-difluoro ethanol derivatives against Candida albicans using CLSI M27-A3 guidelines.

Causality-Driven Methodology

Step 1: Compound Preparation & Vehicle Control

  • Action: Dissolve the 2,4-diF and 2,6-diF derivatives in 100% DMSO to a stock concentration of 1600 µg/mL.

  • Causality: Fluorinated biphenyl/ethanol derivatives are highly lipophilic[3]. Aqueous buffers will cause precipitation. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced fungal toxicity (Vehicle Control).

Step 2: Inoculum Standardization

  • Action: Suspend C. albicans (ATCC 90028) in sterile saline. Adjust the optical density (OD) at 530 nm to 0.12 (approx. 1×106 CFU/mL), then dilute 1:1000 in RPMI 1640 broth.

  • Causality: Over-inoculation artificially inflates the MIC by overwhelming the API. Under-inoculation causes false positives. OD standardization ensures a consistent enzyme-to-inhibitor ratio.

Step 3: Self-Validating Plate Assembly

  • Action: In a 96-well plate, create a 2-fold serial dilution of the test compounds (0.03 to 16 µg/mL).

  • Internal Controls (Critical):

    • Positive Control: Voriconazole (Known 2,4-diF API).

    • Growth Control: RPMI + Inoculum + 1% DMSO (Ensures yeast viability).

    • Sterility Control: RPMI + 1% DMSO only (Ensures no contamination).

Step 4: Incubation & Spectrophotometric Readout

  • Action: Incubate at 35°C for 24 hours. Read absorbance at 530 nm.

  • Validation Check: Before analyzing the test compounds, check the Voriconazole positive control. If the MIC of Voriconazole does not fall within the CLSI acceptable quality control range (0.016 - 0.06 µg/mL) for ATCC 90028, the entire plate must be discarded . This guarantees trustworthiness.

G Prep Compound Prep (10mM in DMSO) Control System Validation (Voriconazole QC) Prep->Control Incubate Broth Microdilution (CLSI M27-A3) Control->Incubate Read Spectrophotometric Readout (OD 530nm) Incubate->Read

Self-validating experimental workflow for evaluating antifungal efficacy.

Conclusion

The choice between 2,4-difluoro and 2,6-difluoro ethanol derivatives is dictated by the spatial requirements of the biological target. For applications requiring a flexible molecule with a strong dipole moment to penetrate deep hydrophobic pockets (e.g., fungal CYP51 inhibitors or EAAT2 activators), the 2,4-difluoro substitution is vastly superior. Conversely, when designing highly selective kinase inhibitors that require a rigid, orthogonal conformation to slip into narrow hinge regions, the steric locking mechanism of the 2,6-difluoro substitution becomes the optimal design strategy.

References

  • [4] Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC. National Institutes of Health (NIH). Available at:

  • [5] NIH Public Access - CORE: Structure-activity relationship study of pyridazine derivatives. CORE. Available at:

  • [3] Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI. Available at:

  • [6] Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC. National Institutes of Health (NIH). Available at:

  • [2] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. Available at:

  • [] Voriconazole Impurities. BOC Sciences. Available at:

Sources

Validating moisture content in 2-Bromo-1-(2,6-difluorophenyl)ethanol via Karl Fischer

Author: BenchChem Technical Support Team. Date: March 2026

An accurate moisture profile is a critical quality attribute in pharmaceutical manufacturing. For halogenated building blocks like 2-Bromo-1-(2,6-difluorophenyl)ethanol , trace moisture can act as a destructive nucleophile in downstream organometallic couplings or base-catalyzed epoxidations.

This guide objectively compares moisture validation methodologies—specifically Loss on Drying (LOD), Volumetric Karl Fischer (VKF), and Coulometric Karl Fischer (CKF)—to establish a self-validating, highly accurate analytical framework for this specific intermediate.

The Causality of Method Selection: Why LOD Fails for Halogenated Intermediates

Historically, moisture content was generalized through Loss on Drying (LOD) . LOD is a thermogravimetric technique that measures total mass lost upon heating a sample to a specified temperature[1].

However, applying LOD to 2-Bromo-1-(2,6-difluorophenyl)ethanol introduces a severe analytical flaw. LOD is inherently non-specific; it measures the evaporation of water alongside any other volatile organic compounds (VOCs)[2]. Because this intermediate contains a relatively heavy bromo group and two fluoro groups, applying sustained heat can lead to partial volatilization of the compound itself or the release of residual synthesis solvents. This results in a false-positive moisture reading.

To achieve absolute specificity, analytical chemists rely on Karl Fischer (KF) Titration . KF titration bypasses thermal evaporation entirely, relying instead on a modified Bunsen reaction where sulfur dioxide is oxidized by iodine strictly in the presence of water[3]. If no water is present, the reaction cannot proceed, making KF exclusively specific to moisture[4].

Methodological Comparison: Volumetric vs. Coulometric KF

While KF is the gold standard, selecting the correct modality—Volumetric or Coulometric—depends entirely on the expected water load of the 2-Bromo-1-(2,6-difluorophenyl)ethanol sample.

  • Volumetric KF (VKF): Iodine is added mechanically via a burette. It is optimal for "wet cake" intermediates containing >1% moisture[5].

  • Coulometric KF (CKF): Iodine is generated electrochemically in situ at the anode. It is engineered for highly dried, final-stage intermediates containing trace moisture (<1% or ppm levels)[3].

Given that 2-Bromo-1-(2,6-difluorophenyl)ethanol is typically isolated and dried prior to downstream coupling, its moisture content usually falls in the low parts-per-million (ppm) range. Therefore, Coulometric KF is the superior, high-resolution choice.

Quantitative Comparison of Moisture Analysis Methods
ParameterVolumetric KF (USP <921> Method Ia)Coulometric KF (USP <921> Method Ic)Loss on Drying (LOD)
Primary Mechanism Mechanical addition of I₂Electrochemical generation of I₂Thermogravimetric mass loss
Optimal Range 1% to 100% (1–100 mg H₂O)0.001% to 1% (1 µg–10 mg H₂O)Bulk moisture (>2%)
Specificity Highly specific to H₂OHighly specific to H₂ONon-specific (Measures all volatiles)
Suitability for Target Good for wet-cake intermediateExcellent for dried intermediatePoor (Risk of API volatilization)

Visualizing the Analytical Logic

MethodSelection Start Moisture Analysis of 2-Bromo-1-(2,6-difluorophenyl)ethanol Q1 Expected Moisture Level? Start->Q1 LOD Loss on Drying (LOD) Start->LOD Alternative High > 1% Moisture Q1->High Low < 1% Moisture Q1->Low Volumetric Volumetric KF Titration (USP <921> Method Ia) High->Volumetric Coulometric Coulometric KF Titration (USP <921> Method Ic) Low->Coulometric Warning Risk of Volatilization/ Degradation LOD->Warning

Decision matrix for selecting moisture analysis methods for halogenated intermediates.

KFMechanism Anode Anode (Coulometric) Oxidation of I- Iodine I2 (Iodine) Generated in situ Anode->Iodine 2I- -> I2 + 2e- Bunsen Modified Bunsen Reaction ROH + SO2 + RN + I2 + H2O Iodine->Bunsen Water H2O from Sample (2-Bromo-1-(2,6-difluorophenyl)ethanol) Water->Bunsen Products Alkyl Sulfate + HI (End of Water) Bunsen->Products Stoichiometric 1:1 Detector Bivoltammetric Detector Senses Excess I2 Products->Detector Voltage Drop

Electrochemical and chemical pathway of Coulometric Karl Fischer titration.

Experimental Workflow: A Self-Validating System

A core pillar of scientific integrity is ensuring the analytical method proves its own accuracy during execution. The following Coulometric KF protocol is designed as a self-validating system to ensure the bromo-alcohol matrix does not interfere with the iodine stoichiometry.

Step-by-Step Methodology: Coulometric KF Validation

Objective: Determine trace moisture (<0.1%) in dried 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Step 1: System Preparation & Background Drift Monitoring

  • Fill the anodic compartment with 100 mL of a methanol-based anolyte and the cathodic compartment with 5 mL of catholyte (or use a single-component reagent for diaphragmless cells).

  • Initiate pre-titration to neutralize ambient moisture inside the hermetically sealed vessel.

  • Validation Check: Do not proceed until the background drift stabilizes at ≤ 10 µ g/min . This proves the system is sealed and the reagent is active[4].

Step 2: System Suitability Test (SST)

  • Draw exactly 1.0 mL of a certified 1.0% (10 mg/g) Water Standard into a dry syringe.

  • Weigh the syringe (W1), inject the standard through the septum, and reweigh the empty syringe (W2) to calculate the exact mass introduced.

  • Validation Check: The titrator must recover between 98.0% and 102.0% of the theoretical water mass. This calibrates the electrochemical generation of iodine.

Step 3: Sample Introduction & Analysis

  • Accurately weigh ~0.500 g of the 2-Bromo-1-(2,6-difluorophenyl)ethanol intermediate into a dry syringe (if viscous liquid) or a sealed powder boat (if crystalline).

  • Introduce the sample into the titration cell and input the exact mass into the software.

  • The titration proceeds automatically. The endpoint is detected when the bivoltammetric indicator electrode senses a sharp voltage drop, signifying that all water has been consumed and excess iodine is present[3].

Step 4: Matrix Spike Recovery (Crucial for Halogenated Compounds) Because the intermediate contains a reactive benzylic/aliphatic bromide, we must prove it does not cause side reactions (e.g., alkylation of the KF base, which can artificially generate water).

  • Post-titration, spike exactly 0.5 mg of pure water into the titrated sample solution.

  • Validation Check: Verify that exactly 0.5 mg is recovered. A recovery of ~100% confirms the bromo-alcohol matrix is completely inert under these specific KF conditions.

References

  • USP <921> Water Determination Methods | PDF | Titration | Chemistry - Scribd. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5XBOCy-FPS0H_Wo7KmxzgjRUvhxiTrEXFntLaLhStX8jppGlPA6kzE46gsT2hBywvS80A5aq9EMTiIQPmgeznzHyw8HLBjNqFcT5kIMva7b94AJaH99Wxb_0_h3JLX3MdCiVM6zMVzkA=]
  • Water Determination by Karl Fischer - Eurofins. Eurofins.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYw-M_nky2NQ5NRhqb1KpyD7ueT_hjlZS-bJpexjI_0qUpzd7RWPeqNk-EgroWhQdGg3O7Na5HdMkD8jPmnXWqcHIQoIuA4CU6-kAhkTCH_WyJHkoBDOvwqe8b7EGwkWLhC51But24lCYN3zSM1ji0Mz722T45LdE4NbPgavQ3NuukupdFIzp7OFEm1xP-kQazRnOm6nWApmIG0Au9]
  • Karl Fischer versus Loss-On-Drying - News-Medical.Net. News-Medical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdsJcmit0nBlIKn-VsY1fuHNl_4bcCCSn5mJk12Gn5bqsbsIKgA5wM14lueKldGxOyTjVNOFLgPWL59NE73l2TYnlnm7X_AMnz4OomvoWEVskycLD0szatEuyBPtQAqHtlEA2htERxG7oHoaiQW8Qhq6MfSBsE62HP69vpKTiD5BNaouVl_Ebb1fOu2p8=]
  • Difference Between Water (Moisture) Content and Loss on Drying (LOD) - Pharmaguideline. Pharmaguideline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCk3Mz_Glh8vtXWuv8KR_UxxleGSAwaJdnCl4zpCLzK47VNiAkPxJjySOOowNNViAo6lSPusuBQeEuLuoKwYTh0GTPmjop5z92_SBoYz5g_jUnDJRqAa1a6nj1Z05n7DbNn8Nmvp_ciAy4my5i5H5F7n6De2ahiuukrIKHTEjnNwQLphzWY6JRfKJo]
  • Karl Fischer Titration – Moisture Analysis - SG Systems Global. SG Systems Global.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFix1PuWZjQdTYljid43E-rb03po2YBf9fM87XCXSuw-yW2fkqgJEVsczwtIb6ZuS3PMeTGjZAfA87iFWM_6WeQsjDfCe0jydlJulJj9Wi6A_WxgpKMOPVP7_zoi9v0Gyp71xNli0yPyMHzJrNE86GtXdRrVtSf6Hye_5Cq0ukdzskrCF3PsNrpPw==]
  • What is the Difference Between Coulometric and Volumetric Titration? - News-Medical. News-Medical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ardq8wE7bIbOOpBRepeJS8hXOa03EZCtPM9z3_U6OmAwS8Y790Gii8WX-8hEZzbrZgnDwrM2ElO1a4DoKQVAsDVhIP-4722lCBqaEeuyOx9GDckBaegwkDzDn5LH-x-b9mLhE0liysiANudAb_twflMwLuUdvwxOCAg6JhtUYsHWVUToB9fXMcryS2RQrJ6odpf-HFWjhUIUr0mnOwFWP0sDmH04f61f5gsjrLs=]

Sources

A Comparative Guide to Quality Control Parameters for Pharmaceutical Grade 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of chemical intermediates is paramount. These molecules serve as the foundational building blocks, and their purity directly influences the efficacy, safety, and regulatory compliance of the final drug product.[1][2] This guide provides an in-depth technical comparison of quality control parameters for pharmaceutical grade 2-Bromo-1-(2,6-difluorophenyl)ethanol, a key intermediate in various synthetic pathways. We will explore its likely synthetic impurities, potential degradation products, and a comparative analysis of analytical methodologies for its quality control, grounded in established scientific principles and regulatory expectations.

The Synthetic Landscape and Anticipated Impurities

A robust quality control strategy begins with a thorough understanding of the synthetic route, as this is the primary source of process-related impurities. While a specific, publicly available synthesis for 2-Bromo-1-(2,6-difluorophenyl)ethanol is not extensively documented, its structure suggests a common two-step synthetic pathway analogous to similar compounds like 2-Bromo-1-(4-fluorophenyl)ethanol.[3] This process typically involves the bromination of a substituted acetophenone followed by the reduction of the resulting ketone.

A plausible synthetic route would be:

  • α-Bromination: 2',6'-Difluoroacetophenone is reacted with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator to yield 2-Bromo-1-(2,6-difluorophenyl)ethanone.

  • Reduction: The intermediate ketone is then reduced using a reducing agent like sodium borohydride to the final product, 2-Bromo-1-(2,6-difluorophenyl)ethanol.

From this anticipated synthesis, we can logically deduce a profile of potential process-related impurities that must be monitored.

Table 1: Potential Process-Related Impurities and Their Origins
Impurity NameStructureLikely Origin
2',6'-Difluoroacetophenone Unreacted starting material from the bromination step.
2-Bromo-1-(2,6-difluorophenyl)ethanone Unreacted intermediate from the reduction step.
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone Over-bromination of the starting material, a common side product in radical bromination.[3]
1-(2,6-Difluorophenyl)ethanol Debromination of the final product or reduction of the unbrominated starting material.

Forced Degradation and Potential Degradants

To ensure the stability of the intermediate and to develop a stability-indicating analytical method, forced degradation studies are essential.[4][5][6][7][8] These studies expose the drug intermediate to harsh conditions to predict the degradation products that could form under various storage and handling conditions.

Table 2: Forced Degradation Conditions and Likely Degradation Products
Stress ConditionTypical Reagents/ConditionsPotential Degradation PathwayLikely Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, heatHydrolysis of the benzylic bromide.1-(2,6-Difluorophenyl)ethane-1,2-diol
Base Hydrolysis 0.1 M NaOH, heatElimination of HBr.1-(2,6-Difluorophenyl)ethenone
Oxidation 3% H₂O₂, heatOxidation of the alcohol.2-Bromo-1-(2,6-difluorophenyl)ethanone
Thermal Degradation Dry heat (e.g., 105°C)Various decomposition pathways.To be determined experimentally.
Photodegradation UV/Vis light exposureRadical-mediated degradation.To be determined experimentally.

Comparative Analysis of Analytical Techniques for Quality Control

The selection of an appropriate analytical technique is critical for the accurate and reliable assessment of the purity and impurity profile of 2-Bromo-1-(2,6-difluorophenyl)ethanol. The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][9][10]

cluster_QC Quality Control Workflow Sample 2-Bromo-1-(2,6-difluorophenyl)ethanol Sample HPLC HPLC Analysis (Purity & Non-Volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Identification) Sample->GCMS Data Data Analysis & Comparison HPLC->Data GCMS->Data Report Quality Control Report Data->Report

Caption: A typical workflow for the comprehensive quality control analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for separating and quantifying a wide range of compounds, including non-volatile and thermally labile substances.[9][11][12]

Advantages for this Application:

  • Versatility: Can analyze the parent compound and a wide array of potential impurities with varying polarities.

  • Robustness: Well-established and reliable for routine quality control.

  • Quantitative Accuracy: Provides excellent quantitative data for purity assessment and impurity content.

Disadvantages:

  • Resolution: May require significant method development to achieve baseline separation of all potential isomers and closely related impurities.

  • Detection: A standard UV detector may not be suitable for impurities that lack a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][13]

Advantages for this Application:

  • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures.

  • Sensitivity and Specificity: Mass spectrometry provides high sensitivity and definitive identification of impurities based on their mass spectra.

  • Volatile Impurity Analysis: Ideal for detecting residual solvents and volatile byproducts.

Disadvantages:

  • Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive compounds like benzylic bromides.[3][10]

  • Derivatization: Non-volatile impurities may require a derivatization step to increase their volatility, adding complexity to the analysis.

Table 3: Head-to-Head Comparison of HPLC-UV and GC-MS for Quality Control
FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.[10]Best for volatile and thermally stable compounds.[10]
Potential for On-Column Degradation Low, as analysis is typically performed at or near ambient temperature.High, due to elevated temperatures which can degrade thermally sensitive compounds.[3]
Primary Use Purity assay and quantification of known and non-volatile impurities.Identification of unknown volatile impurities and residual solvents.
Detection UV-Vis is common; provides quantitative data for chromophoric compounds.Mass spectrometry provides structural information for identification and quantification.

Experimental Protocols

Below are model experimental protocols for HPLC-UV and GC-MS analysis, based on methods for structurally similar compounds. These should be considered as starting points for method development and validation.

Protocol 1: HPLC-UV Method for Purity and Impurity Determination

cluster_HPLC HPLC-UV Protocol Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (e.g., 10 µL) Prep->Inject Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) Inject->Column Detect UV Detection (e.g., 220 nm) Column->Detect Mobile Mobile Phase (Acetonitrile:Water Gradient) Mobile->Column Analyze Data Analysis (Peak Area Integration) Detect->Analyze

Caption: A schematic of the HPLC-UV experimental workflow.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurity Profiling

cluster_GCMS GC-MS Protocol Prep Sample Preparation (Dissolve in Dichloromethane) Inject Injection (e.g., 1 µL, Split Mode) Prep->Inject Column Capillary Column (e.g., DB-5ms) Inject->Column Detect Mass Spectrometry (EI, Scan m/z 40-400) Column->Detect Temp Oven Temperature Program (e.g., 60°C to 280°C) Temp->Column Analyze Data Analysis (Library Search & Integration) Detect->Analyze

Caption: A schematic of the GC-MS experimental workflow.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1-5 mg/mL.[3]

Conclusion: An Integrated Approach to Quality Control

For a comprehensive quality control strategy for pharmaceutical grade 2-Bromo-1-(2,6-difluorophenyl)ethanol, an integrated approach utilizing both HPLC-UV and GC-MS is recommended. HPLC-UV should be the primary method for purity determination and the quantification of known and non-volatile impurities. GC-MS is invaluable for the identification of unknown volatile impurities and residual solvents, providing a more complete picture of the intermediate's purity profile. The choice of analytical methodology should always be guided by a thorough risk assessment based on the synthetic process and the intended use of the intermediate, in alignment with ICH guidelines to ensure the final drug product's quality, safety, and efficacy.

References

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone | 56159-89-8. (n.d.). Retrieved from [Link]

  • US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents. (n.d.).
  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.). Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30). Retrieved from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26). Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal. (2020, November 11). Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20). Retrieved from [Link]

  • Impurity Profiling in different analytical techniques. - IJNRD.org. (2024, February 2). Retrieved from [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. (2025, June 24). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of. (2022, January 10). Retrieved from [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research - Bitesize Bio. (2022, October 24). Retrieved from [Link]

  • Patent Document US 07455859 - Enviro Tech Chemical Services. (n.d.). Retrieved from [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents. (n.d.).
  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. (1989, July 19). Retrieved from [Link]

  • HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Bromo-1-(2,6-difluorophenyl)ethanol

As a Senior Application Scientist, I recognize that handling halogenated chiral building blocks requires more than simply reading a Safety Data Sheet (SDS). 2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly versatile beta-bromo alcohol used extensively in drug development. However, its unique structural motif—a lipophilic difluorophenyl ring coupled with a reactive bromohydrin—demands rigorous, scientifically grounded handling protocols.

This guide provides a self-validating operational framework, explaining the chemical causality behind every safety measure to ensure your laboratory operates with uncompromising safety and precision.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Like its non-fluorinated analog (2-bromo-1-phenylethanol), this compound presents standard GHS hazards: Harmful if swallowed (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) [3].

The Hidden Mechanistic Hazard: The true operational danger lies in its conditional reactivity. As a beta-bromo alcohol, the hydroxyl group and the bromine atom are situated on adjacent carbons. In the presence of alkaline materials (bases), the hydroxyl group is deprotonated. This triggers a rapid intramolecular nucleophilic substitution, displacing the bromide ion to form a highly reactive fluorinated styrene oxide (an epoxide) [1][2].

Epoxides are potent electrophiles and known alkylating agents capable of covalently binding to DNA and cellular proteins, drastically elevating the compound's toxicological and mutagenic risk profile. Therefore, the foundational rule for handling this compound is the strict avoidance of basic environments during storage, operation, and spill response.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic alcohols. The lipophilic 2,6-difluorophenyl group acts as a permeation enhancer, allowing the molecule to rapidly penetrate thin latex or low-density nitrile.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl rubber (≥0.3 mm thickness) or Double-layered Heavy Nitrile.Halogenated aromatics rapidly dissolve and permeate standard latex. Butyl rubber provides superior chemical resistance to lipophilic halogenated compounds, preventing transdermal systemic absorption.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield.Protects against severe ocular irritation (H319). A face shield prevents the compound from contacting facial mucous membranes in the event of an energetic reaction or splash.
Respiratory Protection Fume Hood (Face velocity: 80–120 fpm). If outside hood: NIOSH half-mask with Organic Vapor (OV) cartridges.Mitigates inhalation of volatile organic vapors (H332). The fluorinated ring slightly increases the compound's volatility compared to non-fluorinated analogs, necessitating active airflow interception.
Body Protection Tyvek® or Polyethylene-coated lab coat; Chemical-resistant apron.Standard cotton lab coats absorb liquids, holding the irritant against the skin. Polyethylene coatings provide a necessary hydrophobic and lipophobic barrier.

Operational Workflow & Handling Protocol

Every operational step must be a self-validating system to ensure continuous safety.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Before opening the reagent, verify the fume hood face velocity is actively reading between 80–120 fpm. Self-Validation Check: Tape a small tissue strip to the bottom of the sash; it must pull gently and consistently inward.

  • Reagent Segregation: Audit the immediate workspace. Ensure absolutely no strong bases (e.g., NaOH, KOH, triethylamine, or basic carbonates) are present in the hood to prevent accidental base-catalyzed epoxide formation [1].

  • Equipment Selection: Use exclusively glass, PTFE (Teflon), or high-density polyethylene (HDPE) equipment. Avoid prolonged contact with reactive metals (e.g., aluminum, zinc), which can catalyze unintended dehalogenation.

Phase 2: Execution & Handling

  • Dispensing: Perform all transfers over a secondary containment tray lined with a chemically inert, non-basic absorbent mat.

  • Inert Atmosphere Sealing: Once the required mass/volume is dispensed, immediately recap the source container. Best Practice: Flush the headspace of the container with an inert gas (Nitrogen or Argon) before final sealing to prevent oxidative degradation and moisture ingress.

Phase 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the work area with a solvent like isopropanol, followed by a mildly acidic or pH-neutral detergent. Crucial: Never use ammonia-based glass cleaners or alkaline soaps on contaminated surfaces.

  • Doffing: Remove outer gloves inside out, ensuring the contaminated exterior never touches your skin. Wash hands immediately with pH-neutral soap and cold water (warm water opens pores, increasing absorption risk).

Emergency Response & Spill Management

In the event of a spill, standard universal spill kits may actually exacerbate the hazard if they contain basic neutralizers.

Self-Validating Spill Protocol:

  • Evacuate & Isolate: Immediately lower the fume hood sash. If the spill occurs outside a hood, evacuate a 10-foot radius to allow vapors to settle.

  • Equip: Don an OV-cartridge respirator and fresh butyl gloves before approaching the spill zone.

  • Absorption (The Critical Step):

    • DO NOT use sodium bicarbonate, sodium carbonate, or basic spill absorbents. The alkaline environment will rapidly convert the spilled beta-bromo alcohol into a highly toxic epoxide [2].

    • ACTION: Cover the spill entirely with an inert, non-reactive absorbent such as dry sand, vermiculite, or a specifically designated acid-stable universal binder.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a sealable, chemically resistant HDPE bucket.

  • Validation: Swab the perimeter of the spill area with pH paper dampened with distilled water. Ensure the area reads neutral (pH ~7) to confirm no reactive zones remain.

Waste Disposal Plan

Due to the presence of both fluorine and bromine, this compound cannot be disposed of in standard organic waste streams.

  • Categorization: Classify strictly as Halogenated Organic Waste [4].

  • Segregation Rules: Store in a dedicated, clearly labeled HDPE or glass carboy. Never mix this waste stream with basic aqueous wastes, heavy metals, or strong oxidizers.

  • Labeling: Explicitly label the container as "2-Bromo-1-(2,6-difluorophenyl)ethanol (Halogenated Aromatic Alcohol)". This alerts environmental health and safety (EHS) handlers to the specific halogen content.

  • Destruction Method: The waste must be routed to a facility capable of high-temperature commercial incineration equipped with acid-gas scrubbers. This is legally and chemically required to neutralize the highly corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases produced during combustion [4].

Mechanistic & Workflow Visualization

The following diagram illustrates the critical chemical reactivity pathway of the compound, contrasting the hazardous base-catalyzed epoxide formation against the stable, proper handling workflow.

G Compound 2-Bromo-1-(2,6-difluorophenyl)ethanol (Beta-Bromo Alcohol) Base Exposure to Base (e.g., NaOH, Na2CO3) Compound->Base Improper Storage/Spill Acidic Neutral/Slightly Acidic Conditions Compound->Acidic Proper Handling Epoxide Intramolecular Nucleophilic Substitution (Epoxide Formation) Base->Epoxide Toxicity High Alkylating Toxicity & Mutagenic Risk Epoxide->Toxicity Stable Stable Beta-Bromo Alcohol (No Cyclization) Acidic->Stable Waste Halogenated Waste Incineration Stable->Waste

Chemical reactivity pathway: Base-catalyzed epoxide formation vs. stable handling conditions.

References

  • Title: Application Notes and Protocols: Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles | Source: Benchchem | URL: 1

  • Title: Structural Basis for the Enantioselectivity of an Epoxide Ring Opening Reaction Catalyzed by Halo Alcohol Dehalogenase HheC | Source: ACS Publications | URL: 2

  • Title: 2-Bromo-1-phenylethan-1-ol (CAS 2425-28-7) | Source: Fluorochem | URL: 3

  • Title: Test Methods For Evaluating Solid Waste Third Edition Physical Chemical Methods | Source: EPA | URL: 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.